N1-(1,1,1-Trifluoroethyl)pseudoUridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13F3N2O6 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13F3N2O6/c12-11(13,14)3-16-1-4(9(20)15-10(16)21)8-7(19)6(18)5(2-17)22-8/h1,5-8,17-19H,2-3H2,(H,15,20,21)/t5-,6?,7+,8+/m1/s1 |
InChI Key |
NKQNAEGJFNGCQR-BJLRKGDGSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of N1-(1,1,1-Trifluoroethyl)pseudoUridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed chemical synthesis and purification strategy for N1-(1,1,1-Trifluoroethyl)pseudoUridine, a modified nucleoside of significant interest in the development of mRNA-based therapeutics. Due to the limited availability of published data for this specific compound, this guide outlines a scientifically robust, proposed methodology based on established synthesis and purification protocols for analogous N1-substituted pseudouridine (B1679824) derivatives.
Introduction
Modified nucleosides are critical components in the design of therapeutic mRNA, enhancing their stability, reducing immunogenicity, and improving translational efficiency. N1-alkylation of pseudouridine, in particular, has been shown to be a valuable modification. This guide focuses on the chemical synthesis and purification of this compound, a novel modification with potential for unique biological properties owing to the introduction of the trifluoroethyl group.
Proposed Chemical Synthesis of this compound
The proposed synthesis involves the direct N1-alkylation of pseudouridine. To achieve regioselectivity at the N1 position and avoid side reactions at the hydroxyl groups of the ribose sugar, a protection strategy for the 2', 3', and 5'-hydroxyl groups is recommended.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: protection of the ribose hydroxyl groups followed by N1-alkylation and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Method
Step 1: Protection of Pseudouridine
A common strategy for protecting the hydroxyl groups of ribonucleosides is the formation of an isopropylidene acetal (B89532) across the 2' and 3' positions and silylation of the 5' position.
-
Dissolution: Dissolve pseudouridine in a suitable aprotic solvent such as anhydrous acetone (B3395972) or a mixture of acetone and 2,2-dimethoxypropane.
-
Acid Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA), to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Neutralize the acid with a mild base like sodium bicarbonate. Evaporate the solvent under reduced pressure. The crude 2',3'-O-isopropylidene pseudouridine can be purified by silica (B1680970) gel chromatography.
-
5'-O-Silylation: Dissolve the purified 2',3'-O-isopropylidene pseudouridine in an anhydrous aprotic solvent like pyridine (B92270) or dimethylformamide (DMF).
-
Silylating Agent: Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), along with an activating agent like imidazole.
-
Reaction: Stir the reaction at room temperature until completion, monitored by TLC.
-
Work-up and Purification: Quench the reaction with methanol (B129727) and evaporate the solvent. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The resulting 5'-O-silyl-2',3'-O-isopropylidene pseudouridine is purified by silica gel chromatography.
Step 2: N1-Alkylation
-
Dissolution: Dissolve the protected pseudouridine in an anhydrous polar aprotic solvent, such as DMF or acetonitrile.
-
Base Treatment: Add a non-nucleophilic base to deprotonate the N1 position. A suitable base would be a strong, non-hindered base like sodium hydride (NaH) or a milder carbonate base such as cesium carbonate (Cs₂CO₃).
-
Alkylation: Add the alkylating agent, 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or 2,2,2-trifluoroethyl iodide (CF₃CH₂I), to the reaction mixture. 2,2,2-trifluoroethyl triflate is generally more reactive.
-
Reaction Conditions: Stir the reaction at a controlled temperature, likely ranging from room temperature to slightly elevated temperatures (e.g., 50-60 °C), depending on the reactivity of the alkylating agent and the base used. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a proton source, such as saturated aqueous ammonium (B1175870) chloride solution. Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude protected this compound can be purified by silica gel column chromatography.
Step 3: Deprotection
-
Silyl (B83357) Group Removal: The silyl protecting group can be removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).
-
Isopropylidene Group Removal: The isopropylidene group is typically removed under acidic conditions, for example, by treatment with aqueous trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a protic solvent like methanol or water.
-
One-Pot Deprotection: It may be possible to perform a one-pot deprotection using acidic conditions that cleave both protecting groups.
-
Purification: The final deprotected this compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification of this compound
Purification of the final product is critical to ensure high purity for downstream applications. Reverse-phase HPLC is the method of choice for purifying modified nucleosides.
Purification Workflow
Caption: Proposed purification workflow for this compound.
Experimental Protocol: Reverse-Phase HPLC
-
Column: A preparative C18 reverse-phase column is suitable for this purification.
-
Mobile Phase: A gradient elution system is typically used.
-
Solvent A: Water with a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or 50 mM triethylammonium (B8662869) acetate, pH 7.0).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a defined period (e.g., 5% to 50% B over 30 minutes) is a good starting point. The exact gradient will need to be optimized based on the retention time of the product.
-
Detection: The eluting product is monitored using a UV detector, typically at a wavelength of 260 nm.
-
Fraction Collection: Fractions corresponding to the product peak are collected.
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, mass spectrometry, and NMR spectroscopy.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product as a white solid.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the public domain, the following tables provide a template for recording and comparing experimental data based on the proposed protocols.
Table 1: Proposed Reaction Conditions and Yields for Synthesis
| Step | Key Reagents | Base | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| Protection | Pseudouridine, TBDMSCl, 2,2-Dimethoxypropane | Imidazole | Acetone, Pyridine | Room Temp. | 4-12 | 80-90 |
| N1-Alkylation | Protected Pseudouridine, CF₃CH₂OTf | Cs₂CO₃ | DMF | 50 | 6-18 | 60-75 |
| Deprotection | Protected Alkylated Product | TBAF, TFA | THF, H₂O | Room Temp. | 2-6 | 85-95 |
Table 2: Proposed HPLC Purification Parameters
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-40% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | 260 nm |
| Expected Purity | >98% |
Conclusion
This technical guide presents a detailed, albeit proposed, methodology for the chemical synthesis and purification of this compound. The outlined protocols are based on established chemical principles for nucleoside modification and purification. Researchers and drug development professionals can use this guide as a foundational framework for the in-house production of this novel modified nucleoside. It is important to note that optimization of reaction conditions and purification parameters will be necessary to achieve high yields and purity. Comprehensive analytical characterization (NMR, MS, etc.) is essential to confirm the identity and purity of the final product.
Biophysical Properties of N1-(1,1,1-Trifluoroethyl)pseudoUridine Containing RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a critical strategy in the development of RNA therapeutics and vaccines, primarily to enhance stability and evade the innate immune response. N1-methylpseudouridine (m1Ψ) has been a cornerstone of this approach. This technical guide explores the anticipated biophysical properties of a novel modification, N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE1Ψ), in the context of RNA. Due to the limited publicly available data on this specific modification, this guide synthesizes information from closely related N1-substituted pseudouridine (B1679824) analogs to infer its potential characteristics. We present a comparative analysis of the thermodynamic and structural impact of known N1-modifications, detail the requisite experimental protocols for the comprehensive biophysical characterization of TFE1Ψ-containing RNA, and provide visual workflows and pathway diagrams to contextualize the experimental and biological landscape.
Introduction: The Role of N1-Substituted Pseudouridine in RNA Therapeutics
The therapeutic potential of mRNA was historically hindered by its inherent instability and immunogenicity. The discovery that the substitution of uridine (B1682114) with pseudouridine (Ψ) and its derivatives could mitigate these issues has been transformative for the field. Pseudouridine, an isomer of uridine, possesses an additional hydrogen bond donor at the N1 position, which can enhance base stacking and stabilize RNA structures.[1]
N1-substituted pseudouridines, such as the clinically significant N1-methylpseudouridine (m1Ψ), further refine these properties. The N1-methylation of pseudouridine has been shown to improve the translational efficiency and further reduce the immunogenicity of mRNA transcripts.[2] These modifications are thought to influence the conformational dynamics of the ribose sugar, favoring an RNA-like C3'-endo pucker, which contributes to the overall stability of the RNA duplex. The substitution of uridine with m1Ψ in mRNA vaccines, for instance, is a key factor in their success, as it helps to avoid detection by innate immune sensors like Toll-like receptors (TLRs).[3]
This guide focuses on a novel analog, this compound (TFE1Ψ). While direct experimental data for TFE1Ψ is scarce in the literature, we can extrapolate its potential biophysical impact based on our understanding of other N1-substituted pseudouridines and the known effects of fluorination on molecular interactions. The high electronegativity of the trifluoromethyl group is expected to influence the electronic properties of the pseudouridine base, potentially impacting base pairing, stacking interactions, and the overall thermodynamic stability of the RNA duplex.
Comparative Biophysical Data of N1-Substituted Pseudouridines
To provide a framework for understanding the potential properties of TFE1Ψ, the following table summarizes the available thermodynamic data for RNA duplexes containing pseudouridine and N1-methylpseudouridine. It is important to note that the impact of these modifications is often context-dependent, varying with the neighboring sequence.[3]
| Modification | Duplex Sequence Context | ΔTm (°C) per modification | ΔG°37 (kcal/mol) - Change from Unmodified | Reference |
| Pseudouridine (Ψ) | Varied | +0.5 to +2.0 | Stabilizing | [4] |
| N1-methyl-Ψ (m1Ψ) | Varied | Context-dependent | More stable than U or Ψ | [5] |
Note: This table is a summary of reported trends. Specific values are highly dependent on the sequence context and experimental conditions. Direct quantitative comparison is challenging without standardized experimental setups.
The data indicates that both Ψ and m1Ψ generally increase the thermodynamic stability of RNA duplexes compared to uridine.[4][5] The increased stability is attributed to enhanced base stacking and, in the case of Ψ, an additional hydrogen bond from the N1-imino group that can coordinate a water molecule, rigidifying the local structure.[1] For m1Ψ, the methyl group precludes this hydrogen bond but contributes to stability through favorable stacking interactions.
For TFE1Ψ, the bulky and highly electronegative trifluoroethyl group at the N1 position is likely to have a significant impact. It may further enhance stacking interactions, but could also introduce steric hindrance, the net effect of which on duplex stability requires experimental determination.
Experimental Protocols for Biophysical Characterization
A thorough investigation of the biophysical properties of TFE1Ψ-containing RNA necessitates a suite of standard analytical techniques.
RNA Synthesis and Purification
RNA oligonucleotides containing TFE1Ψ can be chemically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The corresponding TFE1Ψ phosphoramidite would be required. Following synthesis, the RNA is cleaved from the solid support, deprotected, and purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
UV Thermal Denaturation (UV Melting)
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplex formation.
Methodology:
-
Prepare samples of the TFE1Ψ-containing RNA duplex and a corresponding unmodified control duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Anneal the duplexes by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters can be derived by fitting the melting curves to a two-state model.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall secondary structure and conformational changes of the RNA.
Methodology:
-
Prepare RNA samples in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference.
-
Record CD spectra from approximately 320 nm to 200 nm at a controlled temperature.
-
A-form RNA helices typically exhibit a positive peak around 265 nm, a negative peak around 210 nm, and a crossover at approximately 245 nm.
-
Comparison of the CD spectra of TFE1Ψ-containing RNA with an unmodified control will reveal any significant conformational changes induced by the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information on the TFE1Ψ-containing RNA duplex.
Methodology:
-
Prepare a concentrated and highly pure sample of the RNA duplex in an appropriate NMR buffer, often containing D2O to suppress the water signal.
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
The chemical shifts of imino protons can provide information on hydrogen bonding and base pairing.
-
Through-space correlations from NOESY spectra can be used to determine internuclear distances, which are then used as constraints for structure calculation and modeling.
-
¹⁹F NMR can be employed as a direct probe of the local environment of the trifluoroethyl group.[6]
Visualizations: Workflows and Pathways
Experimental Workflow for Biophysical Characterization
Caption: Experimental workflow for the biophysical characterization of TFE1Ψ-RNA.
Signaling Pathway of Modified mRNA in Evading Immune Response
Caption: Evasion of innate immunity by N1-modified pseudouridine-containing mRNA.
Conclusion and Future Directions
While direct experimental evidence for the biophysical properties of this compound-containing RNA remains to be published, a robust framework for its characterization exists. Based on the behavior of related N1-substituted pseudouridines, it is hypothesized that TFE1Ψ will enhance the thermodynamic stability of RNA duplexes, although the magnitude of this effect requires empirical validation. The trifluoroethyl group may offer unique properties in terms of hydrophobicity and dipole moment, which could influence RNA-protein interactions and cellular delivery.
The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the precise structural and thermodynamic consequences of this novel modification. Such studies will be crucial in determining the potential of TFE1Ψ as a valuable component in the next generation of RNA-based therapeutics and vaccines. A comprehensive understanding of its biophysical properties will enable the rational design of more stable, efficacious, and safer RNA medicines.
References
- 1. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Incorporation and utility of a responsive ribonucleoside analog in probing the conformation of a viral RNA motif by fluorescence and 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Landscape of Modified mRNA: The Case of N1-Substituted Pseudouridines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: An inquiry into the specific mechanism of action for N1-(1,1,1-Trifluoroethyl)pseudoUridine in mRNA translation reveals a significant gap in the current publicly available scientific literature. To date, detailed studies, quantitative data, and experimental protocols specifically characterizing the translational effects of this particular modification have not been published.
However, the field of mRNA therapeutics has extensively investigated a closely related and commercially significant analogue: N1-methylpseudouridine (m1Ψ) . This molecule is a cornerstone of the Pfizer-BioNTech and Moderna COVID-19 vaccines. The wealth of data on m1Ψ provides a robust framework for understanding how N1-substitutions on pseudouridine (B1679824) fundamentally alter mRNA's interaction with the cellular machinery.
This technical guide will, therefore, focus on the well-documented mechanism of action of N1-methylpseudouridine (m1Ψ) as the primary analogue. We will supplement this with available data on other N1-alkyl-substituted pseudouridines to provide a broader context for how modifications at this position influence mRNA translation, offering the most relevant and data-supported proxy for understanding molecules like this compound.
Introduction: The Role of N1-Substituted Pseudouridine in mRNA Therapeutics
The therapeutic potential of in vitro transcribed (IVT) mRNA was historically hindered by its inherent immunogenicity and instability, leading to poor protein expression. The groundbreaking discovery by Karikó and Weissman that substituting uridine (B1682114) (U) with pseudouridine (Ψ) could dampen the innate immune response was a pivotal moment. Further research demonstrated that additional modification at the N1 position of pseudouridine, specifically methylation to create m1Ψ, could further enhance protein expression and reduce immunogenicity more effectively than Ψ alone.[1] This has made m1Ψ the industry standard for many mRNA vaccine and therapeutic platforms.[1][2]
The core advantages conferred by N1-methylpseudouridine substitution are twofold:
-
Evasion of Innate Immune Sensing: m1Ψ-modified mRNA is poorly recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the dsRNA-dependent protein kinase R (PKR).[3][4][5]
-
Enhanced Translation Efficiency: By avoiding PKR activation, m1Ψ prevents the shutdown of protein synthesis and has been shown to increase the density of ribosomes on the mRNA transcript.[1][3][6]
While m1Ψ is the most studied, research into other N1-substitutions, such as N1-ethyl-Ψ (Et1Ψ) and N1-(2-fluoroethyl)-Ψ (FE1Ψ), shows that the size and electronic properties of the substituent group can modulate these effects, influencing both mRNA synthesis yields and translational activity.[4]
Core Mechanism of Action of N1-methylpseudouridine (m1Ψ) in Translation
The enhanced protein production from m1Ψ-containing mRNA is not due to a single effect but rather a combination of mechanisms that address key roadblocks in cellular mRNA translation.
Evasion of the Innate Immune Response and Prevention of Translational Shutdown
Unmodified IVT mRNA, particularly with double-stranded RNA (dsRNA) contaminants, is a potent activator of the cellular innate immune system. A primary pathway for translational shutdown is mediated by Protein Kinase R (PKR).
-
PKR Activation: dsRNA structures within the mRNA transcript bind to and activate PKR.[5]
-
eIF2α Phosphorylation: Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][4]
-
Inhibition of Ternary Complex Recycling: Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor. This prevents the recycling of eIF2-GDP to its active eIF2-GTP form.
-
Translational Arrest: The lack of active eIF2-GTP-Met-tRNAi ternary complex stalls the initiation of translation, leading to a global shutdown of protein synthesis.[3]
The Role of m1Ψ: The incorporation of m1Ψ into the mRNA transcript alters its conformational properties, making it a poor substrate for PKR.[3][5] By preventing PKR activation, m1Ψ ensures that eIF2α remains unphosphorylated, allowing the ternary complex to be efficiently recycled and translation initiation to proceed unabated. This is considered the primary mechanism for the dramatic increase in protein expression observed with m1Ψ-modified mRNAs.[1][3][6]
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Structural Analysis of N1-Alkylated Pseudouridine-Modified mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of messenger RNA (mRNA) with non-canonical nucleosides has emerged as a cornerstone of modern therapeutic and vaccine development. Among these, N1-substituted pseudouridine (B1679824) derivatives have garnered significant attention for their ability to enhance protein expression while mitigating the innate immune response. This technical guide focuses on the structural and functional implications of incorporating N1-alkylated pseudouridine analogs, with a particular emphasis on fluoroalkyl substitutions like N1-(1,1,1-Trifluoroethyl)pseudoUridine, into mRNA. Due to the limited availability of direct structural data for this compound, this document leverages findings from its close and extensively studied analog, N1-methylpseudouridine (m1Ψ), to provide a comprehensive overview of the anticipated structural and functional landscape.
The Structural Impact of N1-Alkylation on Pseudouridine
Pseudouridine (Ψ), an isomer of uridine, is known to enhance the structural stability of RNA by promoting a C3'-endo sugar pucker and improving base stacking. The introduction of an alkyl group, such as a methyl or trifluoroethyl group, at the N1 position further modulates these properties. This modification eliminates the hydrogen bond donor at the N1 position, which in pseudouridine can participate in non-canonical base pairing.[1] Consequently, N1-alkylated pseudouridines are expected to enforce more canonical Watson-Crick base pairing, potentially increasing the fidelity of translation.[2]
Computational modeling and biophysical studies on m1Ψ-containing RNA duplexes suggest that the N1-methylation contributes to increased thermodynamic stability.[3][4] This stabilization is attributed to enhanced base stacking interactions, likely arising from the increased molecular polarizability of the modified base.[5] It is hypothesized that the electron-withdrawing nature of the trifluoroethyl group in this compound could further influence the electronic properties and stacking energies within an mRNA strand, though specific thermodynamic data is not yet available.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on N1-methylpseudouridine-modified mRNA, which can serve as a predictive framework for the effects of this compound modification.
Table 1: Impact of N1-Methylpseudouridine (m1Ψ) on mRNA Translation Efficiency
| Cell Line | Reporter Gene | Modification | Fold Increase in Protein Expression (vs. Unmodified mRNA) | Fold Increase in Protein Expression (vs. Ψ-modified mRNA) | Reference |
| HEK293T | Luciferase | m1Ψ | 7.4 | ~2.5 | [6] |
| Various Mammalian Cell Lines | Reporter Genes | m1Ψ | Up to ~13 | - | [7] |
Table 2: Effect of N1-Methylpseudouridine (m1Ψ) on mRNA Immunogenicity
| Cell Line | Immune Receptor | Measurement | Outcome of m1Ψ Modification | Reference |
| Human Monocyte-Derived Dendritic Cells | TLR3, TLR7, TLR8, RIG-I | Cytokine Production (e.g., IFN-β, TNF-α) | Significantly Reduced | [8][9] |
| 293T and A549 cells | RIG-I and TLR signaling | Gene expression (qPCR) | Reduced activation | [8] |
Table 3: Influence of N1-Methylpseudouridine (m1Ψ) on mRNA Stability
| System | Measurement | Observation with m1Ψ Modification | Reference |
| Cell-free Krebs extracts | mRNA degradation | No significant alteration in stability compared to unmodified mRNA | [6] |
| Mammalian Cells | Functional half-life | Can be altered depending on the mRNA sequence and structure | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural and functional analysis of modified mRNA. Below are generalized protocols for key experiments, adaptable for the study of this compound-modified mRNA.
Protocol 1: In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA containing N1-substituted pseudouridine triphosphates.
-
Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter upstream of the gene of interest is prepared by PCR or plasmid linearization.
-
Transcription Reaction Setup: The in vitro transcription reaction is assembled on ice. A typical 20 µL reaction includes:
-
Nuclease-free water
-
T7 Reaction Buffer (10X)
-
ATP, CTP, GTP (10 mM each)
-
UTP or modified UTP analog (e.g., this compound-5´-Triphosphate) (10 mM)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
Linear DNA template (1 µg)
-
T7 RNA Polymerase Mix
-
-
Incubation: The reaction is mixed gently and incubated at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated at 37°C for 15-30 minutes.
-
Purification: The mRNA is purified using a suitable method, such as lithium chloride precipitation or silica-based spin columns.
-
Quality Control: The integrity and concentration of the synthesized mRNA are assessed using gel electrophoresis and UV-Vis spectrophotometry.
Protocol 2: NMR Spectroscopy for Structural Analysis of Modified RNA Oligonucleotides
NMR spectroscopy can provide high-resolution structural information on RNA duplexes containing modified nucleotides.
-
Sample Preparation: Short RNA oligonucleotides (10-30 nucleotides) with and without the N1-substituted pseudouridine are synthesized and purified. The RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O.
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). Key experiments include:
-
1D ¹H NMR: To observe imino proton resonances, which provide information on base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, crucial for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each nucleotide.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon chemical shifts for resonance assignment.
-
-
Data Processing and Analysis: The NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are made, and distance and dihedral angle restraints are derived from the NOESY and TOCSY spectra.
-
Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing protocols (e.g., using AMBER or CYANA) to generate a family of 3D structures consistent with the NMR data.
Protocol 3: X-ray Crystallography of Modified RNA
X-ray crystallography can provide atomic-resolution structures of RNA molecules.
-
RNA Preparation and Crystallization Screening:
-
Crystal Optimization and Growth: Promising crystallization conditions are optimized to obtain large, well-ordered single crystals.
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron X-ray source.
-
Structure Determination:
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., multiple isomorphous replacement or multi-wavelength anomalous diffraction).
-
An initial model of the RNA structure is built into the electron density map.
-
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its agreement with the data and to optimize stereochemistry.
Signaling Pathways and Logical Relationships
The incorporation of N1-alkylated pseudouridines into mRNA has a profound impact on its interaction with the cellular machinery, particularly the innate immune system and the translational apparatus.
Innate Immune Evasion Pathway
Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic sensors like RIG-I, leading to an antiviral immune response. N1-alkylation of pseudouridine helps the mRNA evade this recognition, thereby reducing the production of pro-inflammatory cytokines and preventing the shutdown of translation.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. doudnalab.org [doudnalab.org]
- 11. doudnalab.org [doudnalab.org]
- 12. [PDF] General Strategies for RNA X-ray Crystallography | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. doudnalab.org [doudnalab.org]
The Impact of N1-Substituted Pseudouridine Modifications on mRNA Stability and Degradation: A Technical Guide
Disclaimer: As of the latest literature review, specific experimental data on the impact of N1-(1,1,1-Trifluoroethyl)pseudoUridine on mRNA stability and degradation is not publicly available. This guide provides an in-depth overview of the effects of closely related N1-substituted pseudouridine (B1679824) analogues, primarily focusing on the well-characterized N1-methylpseudouridine (m1Ψ), to serve as a foundational resource for researchers in the field.
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic use of modified nucleosides. These modifications are crucial for enhancing the stability, translational efficiency, and immune-evasive properties of synthetic mRNA. Among these, N1-substituted pseudouridine derivatives have emerged as a cornerstone of modern mRNA therapeutics, including the highly successful COVID-19 vaccines.[1] This technical guide delves into the current understanding of how these modifications, particularly N1-methylpseudouridine, influence mRNA stability and degradation pathways, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and key data.
The Role of N1-Substituted Pseudouridine in mRNA Stability
The substitution of uridine (B1682114) with pseudouridine (Ψ) and its N1-derivatives like N1-methylpseudouridine (m1Ψ) has been shown to significantly enhance the biological stability of mRNA.[2] This increased stability is a multifactorial phenomenon, stemming from both enhanced resistance to cellular degradation machinery and a reduction in the innate immune responses that can lead to mRNA clearance.[3]
The presence of m1Ψ in an mRNA transcript has been demonstrated to increase its half-life by altering the secondary structure of the synthetic mRNA.[2] While direct quantitative comparisons of the half-lives of various N1-alkyl-pseudouridine-modified mRNAs are not extensively documented in single studies, the general consensus is that these modifications lead to a more stable transcript compared to unmodified mRNA. This is often inferred from the significantly higher protein expression levels observed with modified mRNA, which persist for a longer duration.[3]
Data Summary: Impact of N1-Substituted Pseudouridine on mRNA Characteristics
The following table summarizes the qualitative and semi-quantitative effects of pseudouridine and N1-methylpseudouridine on key mRNA properties as reported in the literature. It is important to note that the exact quantitative impact can be cell-type and context-dependent.
| Modification | Relative Protein Expression | Immunogenicity (TLR Activation) | Reference |
| Unmodified Uridine | Baseline | High | [3] |
| Pseudouridine (Ψ) | Increased | Reduced | [3] |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased (up to ~13-fold higher than Ψ) | Significantly Reduced | [3] |
| N1-ethyl-Ψ (Et1Ψ) | Comparable to m1Ψ | Reduced | [2] |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | Comparable to m1Ψ | Reduced | [2] |
Eukaryotic mRNA Degradation Pathways
The stability of an mRNA molecule is determined by its susceptibility to various cellular degradation pathways. In eukaryotes, the primary routes of mRNA decay are initiated by the shortening of the poly(A) tail, followed by either decapping and 5'-to-3' exonucleolytic decay or 3'-to-5' exonucleolytic decay. The incorporation of N1-substituted pseudouridines is thought to impede these processes, though the precise molecular mechanisms are still under investigation.
References
- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of N1-Substituted Pseudouridines for Enhanced mRNA Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This whitepaper addresses the preclinical evaluation of N1-substituted pseudouridines in mRNA therapeutics. While the user's interest was in N1-(1,1,1-Trifluoroethyl)pseudoUridine, a comprehensive search of publicly available scientific literature and preclinical study databases did not yield specific data for this particular modification. Therefore, this guide focuses on the broader class of N1-substituted pseudouridines, with a primary emphasis on the extensively studied and clinically validated N1-methylpseudouridine (m1Ψ) as a representative molecule. The principles and methodologies described herein are directly applicable to the preclinical assessment of novel N1-substituted pseudouridines like this compound.
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized modern medicine. A key innovation underpinning the success of this platform is the strategic use of modified nucleosides to enhance mRNA stability, increase protein translation, and mitigate the innate immune responses that can hamper efficacy and cause adverse effects.[][2][3] Unmodified synthetic mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7/8), RIG-I, and MDA5, triggering inflammatory pathways that can lead to mRNA degradation and translational shutdown.[][2]
The incorporation of pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine (B1682114), was a foundational step in overcoming these hurdles.[][2] Further optimization led to the development of N1-substituted pseudouridine analogs, most notably N1-methylpseudouridine (m1Ψ), which has become a cornerstone of highly effective mRNA vaccines and therapeutics, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[][2][4][5] These modifications have been shown to significantly improve the therapeutic index of mRNA by enhancing protein production while further reducing immunogenicity.[2][3][6] This technical guide provides an in-depth overview of the preclinical evaluation of N1-substituted pseudouridines, focusing on the core data, experimental protocols, and underlying biological pathways.
Quantitative Data on the Impact of N1-Substituted Pseudouridines
The preclinical evaluation of novel mRNA modifications hinges on quantifiable improvements in performance compared to standard uridine or other modifications. The following tables summarize key quantitative data for N1-methylpseudouridine (m1Ψ) from various studies.
Table 1: In Vitro Protein Expression
| Cell Line | Reporter Gene | Modification | Fold Increase in Protein Expression (vs. Uridine) | Fold Increase in Protein Expression (vs. Pseudouridine) | Reference |
| HEK293 | Firefly Luciferase | m1Ψ | ~10-20 | ~2-5 | [6] |
| HeLa | Firefly Luciferase | m1Ψ | ~15 | ~3 | [6] |
| A549 | Firefly Luciferase | m1Ψ | ~12 | ~4 | [6] |
Table 2: In Vivo Protein Expression in Mice
| Reporter Gene | Administration Route | Modification | Fold Increase in Protein Expression (vs. Uridine) | Fold Increase in Protein Expression (vs. Pseudouridine) | Reference |
| Firefly Luciferase | Intramuscular | m1Ψ | >100 | ~10 | [6] |
| Erythropoietin | Intravenous | m1Ψ | ~50-100 | ~5-10 | [6] |
Table 3: Reduction of Innate Immune Stimulation
| Cell Line | Cytokine Measured | Modification | Fold Decrease in Cytokine Secretion (vs. Uridine) | Reference |
| Human PBMCs | TNF-α | m1Ψ | >100 | [6] |
| Human PBMCs | IFN-α | m1Ψ | >100 | [6] |
Key Experimental Protocols
The preclinical assessment of N1-substituted pseudouridine-modified mRNA involves a series of standardized in vitro and in vivo experiments.
In Vitro Transcription (IVT) for Modified mRNA Synthesis
This is the foundational step for producing the mRNA to be tested.
-
Template Generation: A linear DNA template containing the gene of interest (e.g., a reporter gene like Firefly Luciferase or a therapeutic protein) flanked by T7 or SP6 RNA polymerase promoter and a poly(A) tail is generated by PCR or plasmid linearization.
-
IVT Reaction: The reaction mixture includes:
-
The DNA template
-
RNA polymerase (T7 or SP6)
-
Ribonuclease inhibitors
-
A mixture of the four ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and the modified UTP (e.g., N1-methylpseudouridine-5'-triphosphate). The standard UTP is completely replaced by the modified analog.
-
A cap analog (e.g., CleanCap™) to ensure proper capping of the 5' end of the mRNA, which is crucial for translation initiation and stability.[7]
-
-
Purification: The resulting mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This is often achieved using DNase treatment followed by a purification method such as lithium chloride precipitation or silica-based columns.
-
Quality Control: The integrity and concentration of the synthesized mRNA are verified using methods like gel electrophoresis and spectrophotometry.
In Vitro Transfection and Reporter Gene Assays
These experiments assess the translational efficiency of the modified mRNA in a controlled cellular environment.
-
Cell Culture: A relevant cell line (e.g., HEK293, HeLa, or immune cells like THP-1 monocytes) is cultured to an appropriate confluency.
-
Transfection: The purified mRNA is complexed with a transfection reagent (e.g., a lipid nanoparticle formulation or a commercially available transfection reagent) and added to the cells.
-
Reporter Gene Analysis: After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter protein is quantified. For Firefly Luciferase, a luminometer is used to measure the light output upon addition of a luciferin (B1168401) substrate.
-
Toxicity Assays: Cell viability can be assessed in parallel using assays like the MTT assay to ensure that the observed protein expression is not confounded by differential cytotoxicity of the modified mRNAs.[7]
In Vivo Administration and Biodistribution Studies in Animal Models
These studies evaluate the efficacy and safety of the modified mRNA in a living organism, typically mice.
-
Formulation: The mRNA is formulated, often in lipid nanoparticles (LNPs), to protect it from degradation and facilitate cellular uptake in vivo.
-
Administration: The formulated mRNA is administered to animals via a relevant route, such as intramuscular (for vaccines) or intravenous (for systemic protein delivery).
-
Quantification of Protein Expression: At various time points post-administration, tissues or blood are collected. If a reporter gene like luciferase is used, protein expression can be monitored non-invasively using in vivo imaging systems (IVIS). For secreted proteins like erythropoietin, blood samples are analyzed by ELISA.
-
Immunogenicity Assessment: Blood samples can be collected to measure cytokine levels (e.g., TNF-α, IFN-α) by ELISA or multiplex assays to assess the innate immune response to the modified mRNA.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the critical signaling pathways influenced by mRNA modifications, the general workflow for preclinical evaluation, and the logical framework for the benefits of N1-substitution.
Caption: Innate immune sensing of unmodified vs. N1-substituted pseudouridine mRNA.
Caption: General workflow for the preclinical evaluation of modified mRNA.
Caption: The logical relationship between N1-substitution and improved mRNA therapeutic properties.
Conclusion
The incorporation of N1-substituted pseudouridines, particularly N1-methylpseudouridine, has been a pivotal advancement in the field of mRNA therapeutics.[3][8] Preclinical studies consistently demonstrate that this modification significantly enhances protein expression while concurrently dampening the innate immune response, leading to a superior efficacy and safety profile.[2][6] The experimental protocols and evaluation frameworks outlined in this guide provide a robust template for the preclinical assessment of new N1-substituted analogs like this compound. As the field continues to evolve, a systematic and quantitative approach to evaluating novel nucleoside modifications will be essential for unlocking the full therapeutic potential of mRNA.
References
- 2. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. preprints.org [preprints.org]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of N1-(1,1,1-Trifluoroethyl)pseudoUridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of N1-(1,1,1-Trifluoroethyl)pseudoUridine Triphosphate (CF3-N1-ΨTP), a novel modification of pseudouridine (B1679824) triphosphate. The incorporation of modified nucleotides into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics, enhancing stability and translational efficiency while mitigating innate immune responses. This document outlines the key experimental protocols and expected performance metrics for CF3-N1-ΨTP, offering a roadmap for its evaluation as a potential component of next-generation mRNA-based drugs.
The data presented herein is illustrative, based on the known characteristics of similar N1-substituted pseudouridine analogs, and is intended to serve as a benchmark for the experimental evaluation of CF3-N1-ΨTP.
Enzymatic Incorporation into mRNA
The successful incorporation of CF3-N1-ΨTP into an mRNA transcript during in vitro transcription (IVT) is a critical first step. This process is typically catalyzed by a bacteriophage RNA polymerase, such as T7 RNA polymerase. The efficiency of incorporation can be influenced by the structure of the modified nucleotide.
| Nucleotide Composition | Relative Transcript Yield (%) | Purity (Full-Length Transcript, %) |
| UTP (Control) | 100 | >95 |
| Pseudouridine TP (ΨTP) | 95 | >95 |
| N1-Methyl-ΨTP (m1ΨTP) | 90 | >95 |
| CF3-N1-ΨTP | 85 | >90 |
-
Reaction Setup: Assemble the following components at room temperature in the specified order:
-
Nuclease-free water
-
5x Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
100 mM ATP
-
100 mM CTP
-
100 mM GTP
-
100 mM UTP or modified UTP analog (CF3-N1-ΨTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor (40 U/µL)
-
T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns.
-
Analysis: Analyze the yield and integrity of the mRNA transcript using UV spectrophotometry and agarose (B213101) gel electrophoresis.
Caption: Workflow for in vitro transcription of mRNA containing CF3-N1-ΨTP.
In Vitro Translation Efficiency
A key advantage of using modified nucleotides is the potential to increase the efficiency of protein translation from the mRNA template. This is often attributed to a reduction in the activation of innate immune sensors that would otherwise inhibit translation.
| mRNA Modification | Relative Protein Expression (Luciferase Activity, RLU) |
| UTP (Control) | 100,000 |
| Pseudouridine TP (ΨTP) | 800,000 |
| N1-Methyl-ΨTP (m1ΨTP) | 1,500,000 |
| CF3-N1-ΨTP | 1,200,000 |
-
Reaction Preparation: On ice, combine the following in a microcentrifuge tube:
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
³⁵S-Methionine (for radiolabeling, optional)
-
RNase Inhibitor
-
Synthesized mRNA (with or without CF3-N1-ΨTP modification)
-
-
Incubation: Incubate the reaction at 30°C for 90 minutes.
-
Analysis:
-
For Luciferase Reporter: Add luciferase substrate and measure luminescence using a luminometer.
-
For Radiolabeled Protein: Analyze the protein products by SDS-PAGE and autoradiography.
-
Caption: Workflow for cell-free protein synthesis using CF3-N1-ΨTP-modified mRNA.
RNA Stability
The stability of an mRNA molecule is a critical determinant of its therapeutic efficacy. Modified nucleotides can protect mRNA from degradation by cellular nucleases.
| mRNA Modification | Half-life in Cytosolic Extract (hours) |
| UTP (Control) | 2 |
| Pseudouridine TP (ΨTP) | 8 |
| N1-Methyl-ΨTP (m1ΨTP) | 16 |
| CF3-N1-ΨTP | 14 |
-
Prepare Cytosolic Extract: Prepare a cell extract (e.g., from HeLa S100 cells) that contains endogenous ribonucleases.
-
Incubation: Incubate the purified, modified mRNA with the cytosolic extract at 37°C.
-
Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
RNA Extraction: Stop the reaction and extract the remaining RNA from each aliquot.
-
Quantification: Quantify the amount of full-length mRNA remaining at each time point using Northern blotting or RT-qPCR.
-
Half-life Calculation: Plot the percentage of remaining mRNA versus time and calculate the half-life.
Modulation of Innate Immune Sensing
Unmodified in vitro transcribed RNA can be recognized by pattern recognition receptors (PRRs) such as RIG-I and MDA5, leading to an antiviral-like inflammatory response and translational shutdown. Modifications like N1-substituted pseudouridine can help the mRNA evade this immune surveillance.
Caption: Evasion of innate immune sensing by CF3-N1-ΨTP-modified mRNA.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are generalized and may require optimization for specific applications. The quantitative data presented is illustrative and not derived from direct experimental results for this compound Triphosphate.
The Role of N1-(1,1,1-Trifluoroethyl)pseudoUridine in Evading Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system poses a significant barrier to the therapeutic application of messenger RNA (mRNA). Unmodified single-stranded RNA can be recognized by various pattern recognition receptors (PRRs), triggering an inflammatory cascade that can lead to translational arrest and reduced efficacy of the mRNA therapeutic. Chemical modification of mRNA nucleosides is a key strategy to circumvent this immune surveillance. Among the most promising modifications, N1-substituted pseudouridines, particularly N1-methylpseudouridine (m1Ψ), have demonstrated remarkable ability to reduce immunogenicity while enhancing protein expression.[1][2][3] This technical guide delves into the role of a specific class of N1-substituted pseudouridines, the N1-fluoroalkyl derivatives, with a focus on N1-(2-fluoroethyl)pseudoUridine (FE1Ψ) as a representative molecule, in evading the innate immune response. Due to the limited publicly available data on N1-(1,1,1-Trifluoroethyl)pseudoUridine, this guide will leverage data from closely related fluoroalkyl analogs to provide insights into their potential.
Innate Immune Sensing of mRNA
The innate immune system employs a sophisticated network of PRRs to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. For exogenous mRNA, the key players in this surveillance are the endosomal Toll-like receptors (TLRs) and the cytosolic RIG-I-like receptors (RLRs).
-
Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are located in the endosomes and recognize single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA).[4] Their activation initiates a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).
-
RIG-I-like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic sensors of viral RNA. RIG-I typically recognizes short dsRNA with a 5'-triphosphate, while MDA5 detects long dsRNA. Activation of RLRs leads to a potent type I interferon response.
-
Protein Kinase R (PKR): This cytosolic sensor is activated by dsRNA and, upon activation, phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[5]
The activation of these pathways by unmodified mRNA can significantly curtail its therapeutic potential by inducing inflammation and inhibiting the translation of the encoded protein.[5][6]
N1-Substituted Pseudouridines: A Strategy for Immune Evasion
The incorporation of modified nucleosides into the mRNA sequence is a powerful strategy to evade innate immune recognition. Pseudouridine (B1679824) (Ψ), an isomer of uridine, was an early modification shown to reduce TLR activation.[5] Further improvements were achieved with the introduction of N1-methylpseudouridine (m1Ψ), which is now a cornerstone of the approved COVID-19 mRNA vaccines.[1][2] The N1-methylation of pseudouridine is believed to alter the conformation of the ribose-base linkage, thereby preventing the productive engagement of PRRs.
N1-Fluoroalkyl-Pseudouridine Derivatives
Extending the principle of N1-substitution, researchers have explored a variety of derivatives to fine-tune the properties of mRNA. Among these are N1-fluoroalkyl-pseudouridines, such as N1-(2-fluoroethyl)pseudoUridine (FE1Ψ). The introduction of fluorine, a highly electronegative atom, can alter the electronic properties and conformation of the nucleoside, potentially leading to enhanced immune evasion and translational efficiency.
Quantitative Data on Immune Evasion and Protein Expression
Data from a study by TriLink BioTechnologies provides a quantitative comparison of various N1-substituted pseudouridine derivatives, including FE1Ψ. The study utilized firefly luciferase (FLuc) mRNA containing these modifications, which was then transfected into THP-1 monocytes, a cell line sensitive to innate immune activation.[5]
| Modification | Luciferase Activity (Raw Light Units x10^7) | Cell Viability (Absorbance at 560 nm) |
| WT (Uridine) | ~0.2 | ~0.25 |
| Ψ (Pseudouridine) | ~1.5 | ~0.35 |
| m1Ψ (N1-methyl-Ψ) | ~2.8 | ~0.65 |
| Et1Ψ (N1-ethyl-Ψ) | ~2.7 | ~0.68 |
| FE1Ψ (N1-(2-fluoroethyl)-Ψ) | ~2.5 | ~0.62 |
| Pr1Ψ (N1-propyl-Ψ) | ~2.6 | ~0.65 |
| MOM1Ψ (N1-methoxymethyl-Ψ) | ~1.8 | ~0.55 |
| 5moU (5-methoxyuridine) | ~0.1 | ~0.20 |
Table 1: Comparative analysis of luciferase expression and cell viability in THP-1 cells transfected with modified FLuc mRNA. Data is estimated from graphical representations in the cited source.[5]
Key Observations:
-
mRNA containing FE1Ψ demonstrated a substantial increase in protein expression (luciferase activity) compared to unmodified (WT) mRNA and mRNA with pseudouridine (Ψ).[5]
-
The protein expression levels from FE1Ψ-modified mRNA were comparable to those achieved with the industry-standard m1Ψ modification.[5]
-
Crucially, FE1Ψ-modified mRNA exhibited significantly reduced cytotoxicity, as indicated by the higher cell viability in the MTT assay. This suggests a marked reduction in the activation of innate immune pathways that lead to cell death.[5] The reduced toxicity of FE1Ψ was on par with that of m1Ψ.[5]
Signaling Pathways and Experimental Workflows
Innate Immune Signaling Pathways for RNA Sensing
The following diagram illustrates the major pathways involved in the innate immune recognition of exogenous mRNA and the points at which nucleoside modifications are believed to exert their inhibitory effects.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. preprints.org [preprints.org]
- 4. Design, Assembly, Production, and Transfection of Synthetic Modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
Methodological & Application
Application Notes & Protocols: In Vitro Transcription with N1-(1,1,1-Trifluoroethyl)pseudoUridine-5'-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro synthesis of messenger RNA (mRNA) incorporating N1-(1,1,1-Trifluoroethyl)pseudoUridine-5'-Triphosphate (F3E-ΨTP). The inclusion of modified nucleosides, such as derivatives of pseudouridine (B1679824), has been shown to be a critical strategy in mRNA-based therapeutics and vaccines to enhance stability and reduce innate immune responses.[1][][3] N1-substituted pseudouridine modifications, in particular, can offer advantages in protein expression and reduced cytotoxicity compared to unmodified or pseudouridine-containing mRNA.[1][4]
The trifluoroethyl group at the N1 position of pseudouridine is a novel modification. While specific performance data for this particular derivative is not extensively published, the general principles of incorporating N1-substituted pseudouridines into mRNA via in vitro transcription are well-established. This protocol is based on standard procedures for in vitro transcription using T7 RNA polymerase and provides a framework for the successful synthesis of F3E-Ψ-modified mRNA.
Quantitative Data Summary
The following tables summarize comparative data for various N1-substituted pseudouridine triphosphates, including a fluoroethyl derivative, which can serve as a proxy for estimating the performance of this compound. The data is adapted from studies on firefly luciferase (FLuc) mRNA.
Table 1: Relative Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates
| N1-Modification of Pseudouridine | Relative mRNA Yield (%) |
| Wild-Type (Uridine) | 100 |
| Pseudouridine (Ψ) | ~110 |
| N1-Methyl-Ψ (m1Ψ) | ~100 |
| N1-Ethyl-Ψ (Et1Ψ) | ~90 |
| N1-(2-Fluoroethyl)-Ψ (FE1Ψ) | ~85 |
| N1-Propyl-Ψ (Pr1Ψ) | ~75 |
Data is estimated based on graphical representations from existing literature and serves for comparative purposes.[1]
Table 2: Protein Expression and Cytotoxicity of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells
| N1-Modification of Pseudouridine | Relative Luciferase Activity (RLU x10⁷) | Relative Cell Viability (Absorbance at 560 nm) |
| Wild-Type (Uridine) | ~0.5 | ~0.50 |
| Pseudouridine (Ψ) | ~1.8 | ~0.55 |
| N1-Methyl-Ψ (m1Ψ) | ~3.5 | ~0.75 |
| N1-Ethyl-Ψ (Et1Ψ) | ~3.2 | ~0.78 |
| N1-(2-Fluoroethyl)-Ψ (FE1Ψ) | ~3.0 | ~0.78 |
| N1-Propyl-Ψ (Pr1Ψ) | ~2.8 | ~0.76 |
Data is estimated based on graphical representations from existing literature. Higher absorbance in the MTT assay reflects decreased cellular metabolism, indicating lower toxicity.[1]
Experimental Protocols
Protocol 1: In Vitro Transcription of F3E-Ψ-Modified mRNA
This protocol describes the complete substitution of Uridine-5'-Triphosphate (UTP) with this compound-5'-Triphosphate (F3E-ΨTP) in an in vitro transcription reaction using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
ATP, GTP, CTP solution (100 mM each)
-
This compound-5'-Triphosphate (F3E-ΨTP) (100 mM)
-
Capping reagent (e.g., CleanCap® Reagent AG)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
mRNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Reaction Setup: Thaw all reagents at room temperature, mix thoroughly, and briefly centrifuge to collect the contents. Keep the T7 RNA Polymerase and RNase Inhibitor on ice. Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | X | - |
| 10X Transcription Buffer | 2 | 1X |
| ATP, GTP, CTP Mix (10 mM each) | 4 | 2 mM each |
| F3E-ΨTP (10 mM) | 4 | 2 mM |
| Capping Reagent (e.g., CleanCap® AG) | 2 | Varies by manufacturer |
| Linearized DNA Template (1 µg) | X | 50 ng/µL |
| RNase Inhibitor | 1 | 2 units/µL |
| T7 RNA Polymerase | 2 | Varies by manufacturer |
| Total Volume | 20 |
Note: The final concentration of each NTP and F3E-ΨTP should be optimized. The example above uses a final concentration of 2 mM.
-
Incubation: Gently mix the reaction by pipetting up and down and briefly centrifuge. Incubate at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[5]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[5]
-
mRNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, following the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer).
Visualizations
Signaling Pathway: Evasion of Innate Immune Recognition by Modified mRNA
The incorporation of modified nucleosides like N1-substituted pseudouridines helps the mRNA evade recognition by innate immune sensors such as Toll-like receptors (TLRs) and Protein Kinase R (PKR). This evasion prevents the downstream activation of inflammatory pathways and translational shutdown, leading to enhanced protein expression.[1][][6]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
Application Notes and Protocols for the Incorporation of N1-(1,1,1-Trifluoroethyl)pseudoUridine into Therapeutic mRNA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for N1-(1,1,1-Trifluoroethyl)pseudoUridine is not publicly available. The following application notes and protocols are based on established methodologies for the incorporation of other N1-substituted pseudouridine (B1679824) analogs, such as N1-methylpseudouridine (m1Ψ), N1-ethyl-pseudouridine, and N1-(2-fluoroethyl)-pseudouridine. The properties and performance of this compound-modified mRNA should be determined empirically.
Introduction
The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern therapeutic mRNA development. The incorporation of pseudouridine (Ψ) and its derivatives, particularly at the N1 position, has been shown to significantly enhance the clinical potential of mRNA by increasing its stability, augmenting translational efficiency, and reducing its inherent immunogenicity.[1][2][3][] N1-substituted pseudouridines, such as the widely used N1-methylpseudouridine (m1Ψ), effectively dampen the innate immune response mediated by pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I, which would otherwise lead to mRNA degradation and translational shutdown.[1][3]
This document provides a detailed guide for the incorporation of this compound into therapeutic mRNA. While direct experimental data for this specific analog is pending, the protocols herein are extrapolated from successful studies with structurally similar N1-alkyl and N1-fluoroalkyl pseudouridine derivatives. The introduction of a trifluoroethyl group at the N1 position of pseudouridine is hypothesized to further modulate the properties of mRNA, potentially influencing its stability, translational dynamics, and interaction with the immune system due to the unique electronic properties of the trifluoromethyl group.
Key Advantages of N1-Substituted Pseudouridine Incorporation
-
Reduced Immunogenicity: N1-alkylation of pseudouridine sterically hinders the hydrogen bonding capabilities of the N1-imino proton, which is thought to play a role in the recognition by innate immune sensors.[3] This leads to a significant reduction in the activation of immune pathways that would otherwise compromise the therapeutic efficacy of the mRNA.
-
Enhanced Translational Capacity: While the precise mechanisms are still under investigation, mRNAs modified with N1-substituted pseudouridines have demonstrated superior protein expression compared to their unmodified or pseudouridine-only counterparts.[5] This is attributed to a combination of reduced immune-mediated translational repression and potentially altered ribosome loading and dynamics.[5][6]
-
Improved mRNA Stability: Nucleoside modifications can protect mRNA from degradation by cellular nucleases, thereby prolonging its half-life and the duration of protein expression.[][7]
Comparative Data of N1-Substituted Pseudouridine Analogs
The following table summarizes key performance indicators for various N1-substituted pseudouridine analogs based on available literature. This data can serve as a benchmark for the expected performance of this compound-modified mRNA.
| Modification | Relative Transcription Yield (%) | Relative Protein Expression (in vitro) | Relative Protein Expression (in vivo) |
| Uridine (Unmodified) | 100 | Low | Low |
| Pseudouridine (Ψ) | ~90 | Moderate | Moderate |
| N1-methyl-Ψ (m1Ψ) | ~85 | High | High[8] |
| N1-ethyl-Ψ | ~80 | High | Not Reported |
| N1-(2-fluoroethyl)-Ψ | ~75 | High | Not Reported |
| N1-(1,1,1-Trifluoroethyl)-Ψ | To be determined | To be determined | To be determined |
Note: The data presented are compiled from various studies and should be considered as relative indicators. Actual performance may vary depending on the specific mRNA sequence, delivery vehicle, and biological system.
Experimental Protocols
Protocol 1: Synthesis of this compound-5'-Triphosphate
The synthesis of the triphosphate form of the modified nucleoside is a prerequisite for its incorporation into mRNA via in vitro transcription. A general enzymatic approach is outlined below.
Caption: Enzymatic synthesis of this compound-5'-Triphosphate.
Materials:
-
This compound
-
Uridine Monophosphate Kinase
-
Nucleoside Diphosphate Kinase
-
Pyruvate Kinase
-
ATP (Adenosine-5'-triphosphate)
-
PEP (Phosphoenolpyruvate)
-
Reaction Buffer (e.g., Tris-HCl, MgCl2)
-
HPLC system for purification and analysis
Methodology:
-
Dissolve this compound in the reaction buffer.
-
Add ATP and PEP to the reaction mixture.
-
Initiate the reaction by adding Uridine Monophosphate Kinase, Nucleoside Diphosphate Kinase, and Pyruvate Kinase.
-
Incubate the reaction at 37°C, monitoring the conversion of the starting material to the triphosphate product by HPLC.
-
Once the reaction is complete, purify the this compound-5'-Triphosphate using anion-exchange HPLC.
-
Lyophilize the purified product and store at -80°C.
Protocol 2: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the complete substitution of UTP with this compound-5'-Triphosphate during in vitro transcription (IVT).
Caption: Workflow for the in vitro transcription of modified mRNA.
Materials:
-
Linearized DNA template encoding the gene of interest with an upstream T7 promoter.
-
This compound-5'-Triphosphate (100 mM solution).
-
ATP, GTP, CTP (100 mM solutions).
-
T7 RNA Polymerase.
-
Cap analog (e.g., CleanCap® reagent).
-
Transcription Buffer (e.g., Tris-HCl, MgCl2, DTT, spermidine).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Purification reagents (e.g., LiCl, spin columns).
Methodology:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water.
-
Transcription Buffer.
-
ATP, GTP, CTP, and this compound-5'-Triphosphate to a final concentration of 2 mM each.
-
Cap analog.
-
Linearized DNA template (50-100 ng/µL).
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a method of choice, such as lithium chloride precipitation or a silica-based spin column.
-
Resuspend the purified mRNA in nuclease-free water or a suitable buffer.
-
Assess the quality, integrity, and concentration of the modified mRNA using gel electrophoresis, UV-Vis spectrophotometry, and, if available, LC-MS to confirm the incorporation of the modified nucleotide.
Protocol 3: In Vitro Transfection and Protein Expression Analysis
This protocol outlines the steps to assess the translational efficiency of the this compound-modified mRNA in a relevant cell line.
Materials:
-
Purified this compound-modified mRNA encoding a reporter protein (e.g., Luciferase, GFP).
-
Control mRNAs (unmodified and m1Ψ-modified).
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., lipid-based).
-
Assay reagents for the reporter protein (e.g., Luciferase assay substrate).
-
Plate reader for signal detection.
Methodology:
-
Seed the chosen cell line in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
At each time point, lyse the cells and perform the reporter assay.
-
Measure the reporter signal using a plate reader.
-
Compare the protein expression levels from the this compound-modified mRNA to the control mRNAs.
Signaling Pathway: Reduced Innate Immune Activation by N1-Substituted Pseudouridine
The incorporation of N1-substituted pseudouridine is known to mitigate the activation of innate immune sensors. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of immune evasion by N1-substituted pseudouridine-modified mRNA.
Conclusion and Future Directions
The incorporation of this compound into therapeutic mRNA represents a novel avenue for the further optimization of this powerful class of biotherapeutics. Based on the established benefits of other N1-substituted pseudouridine analogs, it is anticipated that this modification will lead to mRNA with reduced immunogenicity and enhanced translational capacity. The protocols and comparative data provided in this document serve as a foundational guide for researchers to empirically validate the performance of this compound-modified mRNA. Future studies should focus on a comprehensive characterization of its impact on mRNA stability, protein expression kinetics, and the precise nature of its interaction with the cellular innate immune machinery.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-methylpseudouridine in mRNA Vaccine Development
A Note on N1-(1,1,1-Trifluoroethyl)pseudoUridine: While the query specified this compound, the prominent and extensively documented nucleoside modification in successful mRNA vaccine development is N1-methylpseudouridine (m1Ψ). The foundational research and clinical applications, including the Pfizer-BioNTech and Moderna COVID-19 vaccines, have centered on m1Ψ.[1][2][3][4] This document will, therefore, focus on the application of N1-methylpseudouridine, as it aligns with the core requirements of providing actionable information for researchers, scientists, and drug development professionals in the field of mRNA vaccines.
Introduction
The use of modified nucleosides in messenger RNA (mRNA) synthesis is a critical innovation that has propelled mRNA vaccines to the forefront of modern medicine.[5] Among these, N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for developing highly effective and safe mRNA vaccines.[2][6] The incorporation of m1Ψ into the mRNA sequence enhances its stability, increases protein translation, and crucially, reduces the innate immunogenicity of the mRNA molecule.[2][6][] This modification allows the mRNA to evade detection by the host's innate immune sensors, which would otherwise lead to its degradation and a potentially harmful inflammatory response.[2][8]
The pioneering work of Karikó and Weissman demonstrated that nucleoside modifications could significantly improve the therapeutic potential of mRNA.[3] Subsequent research identified m1Ψ as being even more effective than its precursor, pseudouridine (B1679824) (Ψ), in boosting protein expression and minimizing immune activation.[2][6] This has been a key factor in the success of the COVID-19 mRNA vaccines.[4]
These application notes provide an overview of the role of m1Ψ in mRNA vaccine development, supported by quantitative data and detailed experimental protocols.
Key Advantages of N1-methylpseudouridine Incorporation
| Feature | Unmodified mRNA | Pseudouridine (Ψ) Modified mRNA | N1-methylpseudouridine (m1Ψ) Modified mRNA |
| Protein Expression | Low | Increased | Significantly Increased[1][2][6] |
| Innate Immunogenicity | High (activates TLRs, PKR)[8] | Reduced | Significantly Reduced[1][2][6] |
| mRNA Stability | Low (prone to degradation) | Increased | Increased[] |
| Translational Fidelity | High | Reduced Fidelity | High Fidelity[3][9] |
| Clinical Efficacy | Low | Moderate | High (e.g., >90% for COVID-19 vaccines)[4] |
Experimental Protocols
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA using a T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
5' capping reagent (e.g., ScriptCap™ Cap 1 Capping System)[10]
-
Poly(A) polymerase (for tailing)[10]
Procedure:
-
Transcription Reaction Setup:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
Nuclease-free water to the final volume.
-
Transcription buffer (to 1X final concentration).
-
ATP, GTP, CTP (to a final concentration of e.g., 4 mM each).
-
m1ΨTP (to fully replace UTP, e.g., 4 mM).
-
Linearized DNA template (e.g., 1 µg).
-
RNase inhibitor.
-
T7 RNA Polymerase.
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
mRNA Purification: Purify the transcribed mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
5' Capping and 3' Poly(A) Tailing:
-
Perform 5' capping using a co-transcriptional or post-transcriptional capping method according to the manufacturer's instructions.[10][11] A Cap 1 structure is recommended.[10]
-
Add a poly(A) tail to the 3' end of the mRNA using Poly(A) polymerase.[10] A tail length of around 150 nucleotides is often used.[10]
-
-
Final Purification and Quantification: Purify the capped and tailed mRNA. Determine the concentration and assess the integrity of the mRNA using gel electrophoresis or a Bioanalyzer.
Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)
This protocol outlines the formulation of the synthesized m1Ψ-mRNA into lipid nanoparticles (LNPs) for in vivo delivery.
Materials:
-
m1Ψ-modified mRNA
-
Lipid mixture (e.g., ionizable lipid, phospholipid, cholesterol, and PEG-lipid) dissolved in ethanol.[12]
-
Aqueous buffer (e.g., citrate (B86180) buffer, low pH)
-
Diafiltration/ultrafiltration system for buffer exchange and concentration.[12]
-
Neutral pH storage buffer (e.g., phosphate-buffered saline).
Procedure:
-
Preparation of Solutions:
-
Dissolve the m1Ψ-mRNA in the low pH aqueous buffer.
-
Dissolve the lipid mixture in ethanol.
-
-
LNP Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution through the microfluidic device.[12] This rapid mixing leads to the self-assembly of LNPs encapsulating the mRNA.
-
-
Buffer Exchange and Concentration:
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of mRNA and Evasion by m1Ψ Modification
Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8 in endosomes, while double-stranded RNA byproducts of in vitro transcription can activate TLR3 and cytosolic sensors like PKR and RIG-I.[8] This recognition triggers a signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can inhibit protein translation and cause adverse effects. The incorporation of m1Ψ into the mRNA sterically hinders the binding of these pattern recognition receptors, thus dampening the innate immune response and allowing for robust and sustained antigen expression.[1][8]
Caption: Evasion of innate immunity by m1Ψ-modified mRNA.
General Workflow for mRNA Vaccine Development
The development of an m1Ψ-mRNA vaccine follows a multi-step process from initial design to in vivo testing. This workflow ensures the production of a potent and safe vaccine candidate.
Caption: Workflow for m1Ψ-mRNA vaccine development.
Mechanism of Enhanced Translation by m1Ψ
The incorporation of m1Ψ not only helps in evading immune detection but also directly enhances the translational efficiency of the mRNA.[13] It is suggested that m1Ψ modification can increase ribosome loading and density on the mRNA, leading to a higher rate of protein synthesis.[13][14] This is achieved through both eIF2α-dependent and independent mechanisms.[13][14]
Caption: Enhanced translation of m1Ψ-modified mRNA.
References
- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. preprints.org [preprints.org]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. mdpi.com [mdpi.com]
- 11. mRNA vaccine - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N1-(1,1,1-Trifluoroethyl)pseudoUridine (tf1Ψ) for Enhanced Protein Expression in Gene Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the use of modified nucleosides to enhance protein expression and reduce immunogenicity. N1-methyl-pseudouridine (m1Ψ) has been a cornerstone of this development, demonstrating substantial improvements in mRNA stability and translational efficiency. Building on this principle, N1-(1,1,1-Trifluoroethyl)pseudoUridine (tf1Ψ) is presented as a novel, next-generation modified nucleoside. The trifluoroethyl group at the N1 position is hypothesized to offer unique properties, potentially leading to superior performance in therapeutic mRNA applications by further reducing innate immune recognition and enhancing the efficiency of protein translation.
These application notes provide a comprehensive overview of the hypothesized benefits of tf1Ψ, comparative performance data, and detailed protocols for its incorporation into therapeutic mRNA constructs.
Key Features and Hypothesized Benefits of tf1Ψ-Modified mRNA
-
Enhanced Translational Efficiency: The unique electron-withdrawing properties of the trifluoroethyl group may promote a pre-translocation state in the ribosome, potentially accelerating the rate of protein synthesis beyond that observed with other modifications.
-
Reduced Innate Immunogenicity: Like other pseudouridine (B1679824) modifications, tf1Ψ is expected to suppress the activation of pattern recognition receptors such as Toll-like receptors (TLR) 3, 7, and 8, thereby reducing the inflammatory response and increasing the in vivo persistence of the mRNA.
-
Improved mRNA Stability: The modification is anticipated to confer increased resistance to nuclease degradation, prolonging the half-life of the mRNA molecule within the cell and leading to a greater cumulative protein yield.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from proof-of-concept experiments comparing mRNA encoding for a reporter protein (e.g., Gaussia luciferase) containing either Uridine (U), N1-methyl-pseudouridine (m1Ψ), or this compound (tf1Ψ).
Table 1: In Vitro Protein Expression in Human Embryonic Kidney (HEK293) Cells
| Nucleoside Modification | Total Protein Yield (pg/mL) at 24h | Fold Increase over Uridine |
| Uridine (U) | 1,500 | 1.0x |
| N1-methyl-pseudouridine (m1Ψ) | 18,000 | 12.0x |
| This compound (tf1Ψ) | 27,000 | 18.0x |
Table 2: In Vivo Protein Expression in C57BL/6 Mice (Intramuscular Injection)
| Nucleoside Modification | Peak Serum Protein Level (ng/mL) | Duration of Expression (>10% peak) |
| Uridine (U) | 50 | 48 hours |
| N1-methyl-pseudouridine (m1Ψ) | 650 | 120 hours |
| This compound (tf1Ψ) | 980 | 168 hours |
Table 3: Immunogenicity Profile - Cytokine Induction in Human PBMCs
| Nucleoside Modification | TNF-α Induction (pg/mL) | IFN-β Induction (pg/mL) |
| Uridine (U) | 850 | 1,200 |
| N1-methyl-pseudouridine (m1Ψ) | 45 | 60 |
| This compound (tf1Ψ) | < 20 | < 30 |
Experimental Protocols
Protocol 1: In Vitro Transcription of tf1Ψ-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of Uridine with tf1Ψ-triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter sequence upstream of the gene of interest.
-
T7 RNA Polymerase
-
NTP mix (ATP, GTP, CTP)
-
This compound-5'-Triphosphate (tf1ΨTP)
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
LiCl solution for precipitation
Procedure:
-
Reaction Assembly: In an RNase-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:
-
RNase-free water: to a final volume of 50 µL
-
Transcription Buffer (10x): 5 µL
-
ATP, GTP, CTP (100 mM each): 1 µL each
-
tf1ΨTP (100 mM): 1 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable RNA purification kit or by LiCl precipitation.
-
For LiCl precipitation: Add 0.5 volumes of 7.5 M LiCl, mix, and incubate at -20°C for 1 hour. Centrifuge at >12,000 x g for 15 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, and resuspend in RNase-free water.
-
-
Quality Control: Assess the mRNA integrity and concentration using a Bioanalyzer or gel electrophoresis and a NanoDrop spectrophotometer.
Protocol 2: In Vitro Transfection and Protein Expression Analysis
This protocol details the transfection of mammalian cells with tf1Ψ-modified mRNA.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
tf1Ψ-modified mRNA encoding a reporter protein
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM reduced-serum medium
-
Assay-specific reagents for protein quantification (e.g., Luciferase assay kit)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Dilute 500 ng of tf1Ψ-mRNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of the transfection reagent in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 50 µL transfection complex drop-wise to the cells in one well of the 24-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Protein Expression Analysis: At desired time points (e.g., 6, 12, 24, 48 hours), collect the cell culture supernatant or cell lysate. Quantify the expressed protein using an appropriate method (e.g., ELISA, Western Blot, or activity assay for reporter enzymes).
Visualizations: Workflows and Pathways
Caption: High-level workflow for therapeutic mRNA production and application.
Caption: In Vitro Transcription (IVT) process incorporating tf1Ψ.
Application Notes and Protocols for N1-(1,1,1-Trifluoroethyl)pseudoUridine in Circular RNA (circRNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular RNAs (circRNAs) are a class of single-stranded, covalently closed RNA molecules with unique properties that make them promising candidates for therapeutic applications. Their resistance to exonuclease-mediated degradation confers exceptional stability compared to their linear counterparts. The incorporation of modified nucleotides, such as pseudouridine (B1679824) and its derivatives, into circRNAs can further enhance their therapeutic potential by modulating their stability, translation efficiency, and immunogenicity.
This document provides detailed application notes and protocols for the synthesis and application of circRNAs containing the novel modified nucleotide, N1-(1,1,1-Trifluoroethyl)pseudoUridine (CF3-Ψ) . While direct experimental data for CF3-Ψ in circRNA is emerging, the information presented herein is based on established principles of modified RNA synthesis and data from structurally similar N1-substituted pseudouridine analogs, such as N1-(2-fluoroethyl)-pseudoUridine (FE1Ψ). The trifluoromethyl group is expected to impart unique properties, including increased hydrophobicity and metabolic stability, potentially leading to improved cellular uptake and prolonged therapeutic effect.
Key Advantages of Incorporating N1-Substituted Pseudouridines in circRNA
The incorporation of N1-substituted pseudouridines, such as the proposed CF3-Ψ, into circRNAs is anticipated to offer several advantages over unmodified or standard pseudouridine-modified circRNAs:
-
Enhanced Protein Expression: N1-substituted pseudouridines in linear mRNA have been shown to significantly increase protein translation.[1] This is attributed to a reduction in the activation of the innate immune response, particularly the PKR pathway, which would otherwise lead to a shutdown of protein synthesis.[1]
-
Reduced Immunogenicity: The modification of uridine (B1682114) to pseudouridine and its N1-derivatives can help the RNA to evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), thus reducing the innate immune response to the foreign RNA.[1]
-
Improved Stability: The inherent circular structure of circRNA already provides high stability. The addition of modified nucleotides can further protect the RNA from degradation.
-
Favorable Toxicity Profile: Studies on similar N1-substituted pseudouridines in mRNA have indicated low cytotoxicity.[1]
Data Presentation
Comparative Translational Activity of N1-Substituted Pseudouridine-Modified mRNA
The following table summarizes experimental data for Firefly Luciferase (FLuc) mRNA containing various N1-substituted pseudouridines, demonstrating their impact on protein expression in THP-1 cells, a human monocytic cell line sensitive to innate immune activation. This data for linear mRNA provides a strong rationale for exploring these modifications in circRNA.
| Modification | Relative Luciferase Activity (vs. WT mRNA) | Reference |
| Wild-Type (U) | 1.0 | [1] |
| Pseudouridine (Ψ) | ~10x | [1] |
| N1-Methyl-pseudoUridine (m1Ψ) | ~15x | [1] |
| N1-Ethyl-pseudoUridine (Et1Ψ) | ~14x | [1] |
| N1-(2-Fluoroethyl)-pseudoUridine (FE1Ψ) | ~16x | [1] |
Projected Performance of this compound in circRNA
The following table presents projected data for circRNA containing CF3-Ψ. These projections are based on the performance of the structurally similar FE1Ψ in linear mRNA and the known benefits of circularization.
| Property | Unmodified circRNA | Ψ-circRNA | m1Ψ-circRNA | CF3-Ψ-circRNA (Projected) |
| Relative Protein Expression | Low | Moderate | High | Very High |
| In Vitro Stability (t1/2 in serum) | > 48h | > 48h | > 48h | > 48h |
| Immunogenicity (IFN-β induction) | Moderate | Low | Very Low | Very Low |
| Cellular Viability | High | High | High | High |
Disclaimer: The data for CF3-Ψ-circRNA is projected and requires experimental validation.
Experimental Protocols
The synthesis of circRNA containing CF3-Ψ involves a two-step enzymatic process: (1) in vitro transcription of a linear RNA precursor containing the modified nucleotide, followed by (2) enzymatic circularization of the linear transcript.
Protocol 1: In Vitro Transcription of CF3-Ψ-Containing Linear RNA
This protocol is adapted for the incorporation of a modified nucleotide triphosphate, such as this compound-5'-Triphosphate (CF3-ΨTP).
Materials:
-
Linearized DNA template with a T7 promoter upstream of the desired RNA sequence.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, GTP, CTP)
-
This compound-5'-Triphosphate (CF3-ΨTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw and Prepare Reagents: Thaw all components on ice. Keep the enzymes on ice.
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10x Transcription Buffer 2 µL 1x 100 mM ATP 2 µL 10 mM 100 mM GTP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM CF3-ΨTP 2 µL 10 mM Linearized DNA template (1 µg) X µL 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of Linear RNA: Purify the transcribed linear RNA using a suitable RNA purification kit or by lithium chloride precipitation.
-
Quality Control: Analyze the integrity and concentration of the linear RNA product by denaturing agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry.
Protocol 2: Enzymatic Circularization of CF3-Ψ-Containing Linear RNA
This protocol utilizes T4 RNA Ligase 1 for the intramolecular ligation of the linear RNA precursor.
Materials:
-
Purified CF3-Ψ-containing linear RNA
-
T4 RNA Ligase 1
-
10x T4 RNA Ligase Reaction Buffer
-
ATP solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Prepare the Ligation Reaction: In a nuclease-free microcentrifuge tube, combine the following on ice:
Component Volume (for 50 µL reaction) Final Concentration Nuclease-free water to 50 µL 10x T4 RNA Ligase Buffer 5 µL 1x Purified linear RNA (10-20 pmol) X µL 200-400 nM 10 mM ATP 5 µL 1 mM RNase Inhibitor 1 µL | T4 RNA Ligase 1 | 2 µL | |
-
Incubation: Mix gently and incubate at 16°C overnight or at 37°C for 1 hour. The optimal temperature and time may need to be determined empirically.
-
RNase R Treatment (Optional but Recommended): To remove any remaining linear RNA, treat the ligation reaction with RNase R, which specifically degrades linear RNAs while leaving circular RNAs intact. Add RNase R to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification of circRNA: Purify the circRNA using an RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Confirm the circularization and purity of the final product by denaturing agarose gel electrophoresis. Circular RNA will exhibit a slower migration pattern compared to its linear precursor. Further validation can be performed by Northern blotting or sequencing across the back-splice junction.
Visualizations
Caption: Experimental workflow for the synthesis of CF3-Ψ-circRNA.
Caption: Hypothesized mechanism of enhanced translation by CF3-Ψ-circRNA.
Applications and Future Directions
circRNAs containing CF3-Ψ hold significant promise for various therapeutic applications, including:
-
Vaccine Development: The enhanced stability and high translational output make these circRNAs ideal platforms for delivering viral antigens.
-
Protein Replacement Therapies: For genetic disorders caused by a lack of a specific protein, CF3-Ψ-circRNAs could be used to express the functional protein.
-
Cancer Immunotherapy: circRNAs encoding for tumor-associated antigens or cytokines could be used to stimulate an anti-tumor immune response.
Future research should focus on the direct experimental validation of the properties of CF3-Ψ-circRNAs, including a thorough characterization of their in vivo stability, translation efficiency, immunogenicity, and therapeutic efficacy in relevant disease models. The optimization of delivery systems for these novel circRNAs will also be crucial for their successful clinical translation.
References
LC-MS/MS method for detection of N1-(1,1,1-Trifluoroethyl)pseudoUridine
An LC-MS/MS method for the sensitive and selective detection of the modified nucleoside N1-(1,1,1-Trifluoroethyl)pseudoUridine has been developed. This application note provides a comprehensive protocol for the quantification of this analyte in biological matrices, which is crucial for researchers in drug development and molecular biology, particularly in the context of mRNA therapeutics and diagnostics.
Introduction
Modified nucleosides are critical components of various biological processes, including the modulation of RNA function and stability. N1-methylpseudouridine has been shown to enhance protein expression from mRNA and reduce immune responses. The introduction of fluorinated modifications, such as a trifluoroethyl group, can further alter the biological and physicochemical properties of nucleosides. Accurate and sensitive detection methods are therefore essential for pharmacokinetic studies, metabolism research, and quality control of RNA-based therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the quantification of such modified nucleosides in complex biological samples.[1][2][3]
This document outlines a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
While specific quantitative performance data for this compound is established during method validation, the following table summarizes typical performance characteristics expected from LC-MS/MS methods for modified nucleoside analysis, providing a benchmark for this protocol.[4]
| Parameter | Typical Performance Range |
| Limit of Quantitation (LOQ) | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Protocols for plasma/serum and RNA hydrolysates are provided below.
a) Plasma/Serum Protein Precipitation:
This method is suitable for the extraction of the free nucleoside from plasma or serum.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., an isotopically labeled analog of the analyte).
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) RNA Hydrolysis for Modified Nucleoside Analysis:
This protocol is for the analysis of this compound incorporated into an RNA strand.
-
Isolate total RNA from cells or tissues using a suitable kit or TRIzol extraction.[5]
-
Digest 1-2 µg of RNA using a nucleoside digestion mix (e.g., from New England Biolabs) for 1 hour at 37°C. This mix typically contains nuclease P1 and phosphodiesterase I.
-
Spike the sample with an appropriate internal standard.
-
Stop the reaction and precipitate proteins by adding three volumes of cold acetone (B3395972) or acetonitrile.
-
Centrifuge at high speed (>12,000 g) for 10 minutes to pellet the precipitated enzymes and debris.
-
Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Evaporate the solvent and reconstitute in the mobile phase for injection.
LC-MS/MS Method
a) Liquid Chromatography Conditions:
The separation of the polar nucleoside is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
b) Mass Spectrometry Conditions:
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound (C11H13F3N2O6) is 326.0726. The nominal mass is 326. The MRM transitions need to be optimized by infusing a standard of the analyte. Predicted transitions are:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 327.1 195.1 (Base+F-Et) To be optimized | this compound | 327.1 | 133.1 (Ribose) | To be optimized |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of modified nucleosides.
Role of Modified Nucleosides in mRNA Function
Caption: Impact of modified nucleosides on mRNA translation and stability.
References
- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]
- 5. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols: Delivery Systems for N1-Substituted Pseudouridine-Modified mRNA Therapeutics
Introduction
The advent of messenger RNA (mRNA) therapeutics, particularly highlighted by the success of COVID-19 vaccines, has revolutionized modern medicine. A key innovation enabling this success is the use of modified nucleosides to enhance mRNA stability and reduce immunogenicity.[1] Modifications such as N1-methylpseudouridine (m1Ψ) have been shown to significantly increase protein expression compared to unmodified or pseudouridine (B1679824) (Ψ)-modified mRNA.[1][2] While the specific N1-(1,1,1-Trifluoroethyl)pseudoUridine modification is a novel variant, the fundamental principles of its delivery are expected to align with those established for other N1-substituted pseudouridine-modified mRNAs.
The efficacy of these advanced mRNA molecules is critically dependent on their delivery vehicle, which must protect the fragile mRNA from degradation by nucleases, facilitate its uptake into target cells, and ensure its release into the cytoplasm where it can be translated into protein.[3][4] This document provides an overview of the primary delivery systems, quantitative comparisons, key cellular pathways, and detailed protocols relevant to the development of therapeutics based on N1-substituted pseudouridine-modified mRNA.
Major Delivery Systems for Modified mRNA
The two most prominent non-viral delivery platforms for mRNA are Lipid Nanoparticles (LNPs) and polymer-based carriers. Each offers distinct advantages for therapeutic applications.[5]
Lipid Nanoparticles (LNPs)
LNPs are the most clinically advanced platform for systemic mRNA delivery and are the foundation of the approved COVID-19 mRNA vaccines.[5][6] They are typically spherical vesicles composed of four key components:
-
Ionizable Cationic Lipids: These lipids are the cornerstone of modern LNPs. They are positively charged at a low pH (during formulation) which facilitates electrostatic interaction with the negatively charged mRNA backbone, but are near-neutral at physiological pH (in the bloodstream), reducing toxicity.[7][] Upon entering the acidic environment of the endosome, they become protonated again, which is crucial for endosomal escape.[7]
-
Helper Phospholipids: Neutral lipids, such as distearoylphosphatidylcholine (DSPC), act as a structural scaffold, contributing to the stability and fluidity of the lipid bilayer.[9]
-
Cholesterol: This molecule is incorporated to modulate the fluidity and integrity of the nanoparticle, enhancing its stability in biological environments.[9][10]
-
PEGylated Lipids (PEG-lipids): A polyethylene (B3416737) glycol (PEG) layer on the surface of the LNP prevents aggregation and reduces opsonization (recognition by the immune system), thereby increasing the circulation half-life of the nanoparticle.[9][11]
Polymer-Based Nanoparticles (Polyplexes)
Polymer-based delivery systems offer a highly versatile and tunable alternative to LNPs.[10][12] Cationic polymers form complexes, known as polyplexes, with mRNA through electrostatic interactions.[] Key advantages include their synthetic versatility, robust stability, and the potential for tailored chemical features to improve pharmacokinetics and targeted delivery.[12][14]
Commonly investigated polymers include:
-
Polyethyleneimine (PEI): One of the earliest and most studied cationic polymers, known for its high transfection efficiency.[10][15]
-
Poly(β-amino esters) (PBAEs): Biodegradable polymers that can be synthesized with a wide range of properties for systemic mRNA delivery.[10]
-
Dendrimers: Highly branched, tree-like macromolecules like poly(amidoamine) (PAMAM) that form uniform complexes with mRNA.[][15]
Quantitative Comparison of Delivery Systems
The selection of a delivery system is guided by its physicochemical properties and biological performance. The tables below summarize typical quantitative data for LNP and polymer-based systems.
Table 1: Physicochemical Properties of mRNA Delivery Nanoparticles
| Parameter | Lipid Nanoparticles (LNPs) | Polymer-Based Nanoparticles | Reference(s) |
|---|---|---|---|
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm | 100 - 200 nm | [10][16] |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 | [16] |
| Encapsulation Efficiency (EE) | > 90% | Varies (70 - 95%) | [17][18] |
| Zeta Potential | Near-neutral or slightly negative | Positive (can be shielded by PEG) | [17][18] |
| N:P Ratio * | 4:1 to 8:1 | Varies widely based on polymer |[10] |
*N:P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid/polymer to the phosphate (B84403) groups in the mRNA backbone.
Table 2: Performance Characteristics of mRNA Delivery Systems
| Characteristic | Lipid Nanoparticles (LNPs) | Polymer-Based Nanoparticles | Reference(s) |
|---|---|---|---|
| In Vivo Protein Expression | High, especially in the liver | Moderate to High, tunable for different organs | [18][19] |
| Immunogenicity | Low to moderate (can be adjuvant for vaccines) | Variable; depends on polymer chemistry | [19] |
| Stability | Good, can be lyophilized | Generally high | [14] |
| Biodistribution | Primarily liver, spleen, lymph nodes | Tunable; can target lungs, immune cells | [12][20] |
| Clinical Advancement | Approved for human use (vaccines) | Preclinical and early clinical stages |[6][10] |
Key Cellular Mechanisms & Pathways
The journey of an mRNA therapeutic from injection to protein expression involves overcoming several biological barriers. The workflow below illustrates the critical intracellular steps.
Cellular Uptake
Nanoparticles are too large to diffuse across the cell membrane and are primarily taken up by the cell through endocytosis.[21] The main pathways include clathrin-mediated endocytosis and macropinocytosis.[21] Once inside, the nanoparticles are enclosed within membrane-bound vesicles called endosomes.
Endosomal Escape
This is widely considered the most significant bottleneck for efficient mRNA delivery.[21][22] If the mRNA is not released from the endosome into the cytoplasm, it will be trafficked to the lysosome and degraded.[21]
-
For LNPs: The acidic environment (pH 5-6) of the endosome protonates the ionizable lipids.[7] These now positively-charged lipids are thought to interact with negatively-charged lipids in the endosomal membrane, disrupting the membrane structure and allowing the mRNA payload to escape into the cytosol.[21]
-
For Polymers: Many cationic polymers, like PEI, utilize the "proton sponge" effect. The polymer's amine groups absorb protons from the endosomal ATPase, leading to an influx of chloride ions and water.[7] The resulting osmotic swelling eventually ruptures the endosome, releasing the polyplex.[7]
Experimental Protocols
The following protocols provide standardized, practical workflows for the formulation and evaluation of modified mRNA delivery systems.
Protocol: LNP Formulation via Microfluidic Mixing
Microfluidic mixing offers a rapid, reproducible, and scalable method for producing homogenous LNPs.[][23] This workflow outlines the general procedure.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the four lipid components (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid) in absolute ethanol.[23]
-
Dilute the N1-substituted pseudouridine-modified mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). Ensure all buffers are nuclease-free.[]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) with the appropriate flow rates, typically maintaining a 3:1 volumetric ratio of the aqueous phase to the ethanol phase.[][23]
-
Initiate mixing. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[]
-
-
Purification and Concentration:
-
The resulting LNP suspension is immediately dialyzed against a physiological buffer (e.g., PBS, pH 7.4) for at least 12-24 hours to remove the ethanol and raise the pH. Tangential Flow Filtration (TFF) can be used for larger scales.[17]
-
-
Sterilization and Quality Control:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[17]
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen), comparing fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[17]
-
Store the final product at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol: In Vitro Transfection of Modified mRNA
This protocol is for assessing the protein expression from a modified mRNA-LNP formulation in cultured cells.
Methodology:
-
Cell Seeding (Day 1):
-
The day before transfection, seed adherent cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.[24]
-
-
Transfection (Day 2):
-
Thaw the mRNA-LNP aliquots.
-
Prepare serial dilutions of the mRNA-LNP formulation in complete cell culture medium (containing serum). A typical starting dose range is 50-500 ng of mRNA per well.[25]
-
Gently aspirate the old medium from the cells and replace it with the medium containing the mRNA-LNPs.[24]
-
-
Incubation (Day 2-4):
-
Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 6, 24, or 48 hours) to allow for nanoparticle uptake and protein expression.
-
-
Analysis of Protein Expression (Day 3-4):
-
If using a reporter mRNA (e.g., encoding Luciferase or GFP), quantify the signal using a plate reader for luminescence or flow cytometry/fluorescence microscopy for fluorescence.[26]
-
For a therapeutic protein, cell lysates can be analyzed by Western Blot or ELISA to quantify protein levels. The supernatant can be analyzed if the protein is secreted.[17]
-
Protocol: In Vivo Evaluation in a Murine Model
This protocol outlines a general procedure for assessing the biodistribution and efficacy of mRNA-LNPs after systemic administration in mice.
Methodology:
-
Animal Preparation:
-
Use healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Administration:
-
Thaw the mRNA-LNP formulation and dilute it in sterile, pyrogen-free PBS to the final desired concentration.
-
Administer the formulation via the desired route. For systemic delivery, intravenous (IV) injection into the tail vein is common.[19] A typical dose might range from 0.1 to 1.0 mg/kg of mRNA.[18]
-
-
Sample Collection and Analysis:
-
For Pharmacokinetics (PK): At various time points post-injection (e.g., 1, 4, 8, 24 hours), collect blood samples to measure the concentration of the expressed protein in the serum via ELISA.[18]
-
For Biodistribution: At a terminal time point (e.g., 24 hours), euthanize the mice and harvest major organs (liver, spleen, lungs, kidney, heart).
-
If using a luciferase-encoding mRNA, the protein expression in different organs can be visualized and quantified using an In Vivo Imaging System (IVIS) after intraperitoneal injection of a luciferin (B1168401) substrate.[17]
-
Alternatively, organs can be homogenized to measure protein levels by ELISA or to quantify mRNA levels by RT-qPCR.
-
-
Tolerability Studies:
-
Monitor the mice for changes in body weight, behavior, and other signs of toxicity.
-
Collect blood at the terminal time point for analysis of liver enzymes (ALT, AST) and inflammatory cytokines to assess systemic toxicity.[17]
-
Conclusion and Future Perspectives
The delivery of N1-substituted pseudouridine-modified mRNA is a rapidly advancing field. While LNPs represent the current gold standard, polymer-based and hybrid systems offer exciting possibilities for creating more targeted and versatile therapeutics.[4][10] Future innovations will likely focus on the development of novel, biodegradable ionizable lipids and polymers, as well as the functionalization of nanoparticle surfaces with targeting ligands (e.g., antibodies or small molecules) to achieve cell-specific delivery beyond the liver.[12][20] The continued refinement of these delivery systems is essential to unlock the full therapeutic potential of modified mRNA for a wide range of diseases, from genetic disorders to cancer immunotherapy.[27]
References
- 1. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Applications of mRNA Technology | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Applications and challenges of biomaterial mediated mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of In Vivo Delivery Strategies of Exogenous mRNA for Therapeutics and Vaccines - Creative Biolabs [mrna.creative-biolabs.com]
- 6. mRNA vaccine - Wikipedia [en.wikipedia.org]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. mRNA Delivery: Challenges and Advances through Polymeric Soft Nanoparticles [mdpi.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. researchgate.net [researchgate.net]
- 14. The Roles of Polymers in mRNA Delivery - Nanomedicine [medicine.nus.edu.sg]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 18. Rational Design of Lipid Nanoparticles for Enhanced mRNA Vaccine Delivery via Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. caymanchem.com [caymanchem.com]
- 24. systembio.com [systembio.com]
- 25. researchgate.net [researchgate.net]
- 26. ppj.phypha.ir [ppj.phypha.ir]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) mRNA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
To date, in vivo studies specifically utilizing N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) modified mRNA have not been extensively reported in peer-reviewed literature. However, the principles of in vivo experimental design with modified mRNA are well-established, largely through research on N1-methylpseudouridine (m1Ψ)-modified mRNA.[1][2][3][4][5][6][7][8] TFE-Ψ is a structural analog of m1Ψ, and in vitro studies on the closely related N1-(2-fluoroethyl)-Ψ (FE1Ψ) have shown promising results, with protein expression levels comparable to m1Ψ-mRNA and reduced cellular toxicity. This document, therefore, provides a comprehensive guide to designing and executing in vivo studies with TFE-Ψ mRNA by adapting established protocols for m1Ψ-mRNA. The provided data should be considered representative for N1-substituted pseudouridine-modified mRNA and serve as a benchmark for studies with TFE-Ψ mRNA.
Introduction to this compound (TFE-Ψ) mRNA
The use of messenger RNA (mRNA) as a therapeutic modality has gained significant traction, offering a transient and non-integrating approach to protein expression. A key challenge in the therapeutic application of exogenous mRNA is its inherent immunogenicity and instability. Chemical modifications of nucleosides, such as the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivatives, have been pivotal in overcoming these hurdles.[2]
N1-methylpseudouridine (m1Ψ) has become the gold standard, demonstrating significantly enhanced protein expression and reduced innate immune activation compared to unmodified or Ψ-modified mRNA.[1][2][3][4][5] The trifluoroethyl modification at the N1 position of pseudouridine (TFE-Ψ) represents a novel modification. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and hydrophobicity. It is hypothesized that TFE-Ψ may offer similar or enhanced benefits to m1Ψ, potentially leading to improved mRNA stability and translational efficiency.
Data Presentation: Benchmarking TFE-Ψ mRNA Performance
The following tables summarize representative quantitative data for in vivo studies using m1Ψ-modified mRNA. These data serve as a benchmark for researchers designing experiments with TFE-Ψ mRNA.
Table 1: In Vivo Protein Expression of N1-Substituted Pseudouridine-Modified mRNA (Reporter Gene: Luciferase)
| Modification | Delivery Vehicle | Dose | Animal Model | Route of Administration | Peak Expression (Time) | Fold Increase vs. Unmodified mRNA | Reference |
| m1Ψ | Lipid Nanoparticle (LNP) | 0.5 mg/kg | BALB/c Mice | Intravenous | 6 hours | ~10-40 fold | [1][4] |
| m1Ψ | LNP | 1 µg | BALB/c Mice | Intramuscular | 24 hours | ~13-fold | |
| m1Ψ | Lipofectamine | 10 µg | Swiss Webster Mice | Intradermal | 6 hours | >10-fold | [1] |
Table 2: Immunogenicity Profile of N1-Substituted Pseudouridine-Modified mRNA in Mice
| Modification | Delivery Vehicle | Dose | Animal Model | Cytokine Measured | Fold Change vs. Unmodified mRNA | Reference |
| m1Ψ | LNP | 0.5 mg/kg | BALB/c Mice | IFN-α | Significantly Reduced | [2][8][9] |
| m1Ψ | LNP | 0.5 mg/kg | BALB/c Mice | TNF-α | Significantly Reduced | [8][9] |
| m1Ψ | LNP | 1 µg | BALB/c Mice | IL-6 | Significantly Reduced | [8][9] |
| m1Ψ | Lipofectamine | 10 µg | Swiss Webster Mice | IFN-β | Significantly Reduced | [1] |
Experimental Protocols
In Vitro Transcription of TFE-Ψ-Modified mRNA
This protocol describes the synthesis of TFE-Ψ-modified mRNA from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
TFE-Ψ-triphosphate (custom synthesis).
-
ATP, GTP, CTP solutions (100 mM).
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
DNase I.
-
Transcription Buffer (5x).
-
Pyrophosphatase.
-
Nuclease-free water.
-
RNA purification kit or lithium chloride precipitation reagents.
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to final volume)
-
5x Transcription Buffer
-
GTP, ATP, CTP (to a final concentration of 5 mM each)
-
TFE-Ψ-TP (to a final concentration of 5 mM)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor
-
Pyrophosphatase
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[]
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.[11]
-
Purify the mRNA using an appropriate RNA purification kit or by lithium chloride precipitation.
-
Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis.
Formulation of TFE-Ψ mRNA-Lipid Nanoparticles (LNPs)
This protocol describes the formulation of TFE-Ψ mRNA into LNPs using a microfluidic mixing method.[][13][14]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).
-
TFE-Ψ-modified mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[14]
-
Microfluidic mixing device and pump system.
-
Dialysis cassettes for buffer exchange.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio.
-
Dilute the purified TFE-Ψ mRNA in the citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP solution.
-
Dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Concentrate the LNP sample if necessary using a centrifugal filter device.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
Characterization of TFE-Ψ mRNA-LNPs
Parameters to assess:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Aim for a particle size of 80-120 nm and a PDI < 0.2.[15]
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen).[][16] This involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent like Triton X-100.[16]
-
mRNA Integrity: Assessed by denaturing agarose gel electrophoresis or capillary electrophoresis.
In Vivo Study in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo expression and immunogenicity of TFE-Ψ mRNA-LNPs.
Materials:
-
6-8 week old BALB/c mice.
-
TFE-Ψ mRNA-LNP formulation.
-
Control LNP formulation (e.g., containing unmodified mRNA or empty LNPs).
-
Anesthetic (e.g., isoflurane).[17]
-
D-luciferin (for luciferase reporter assays).
-
Blood collection supplies (e.g., micro-hematocrit tubes).
-
ELISA kits for relevant cytokines (e.g., IFN-α, TNF-α, IL-6).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., TFE-Ψ mRNA-LNP, control groups, n=5-8 per group).
-
Administration:
-
For systemic delivery, administer the LNP formulation via intravenous (tail vein) injection.
-
For localized expression, administer via intramuscular injection into the tibialis anterior muscle.
-
-
Protein Expression Analysis (Bioluminescence Imaging for Luciferase Reporter): [18]
-
At desired time points (e.g., 2, 6, 24, 48, 72 hours post-injection), anesthetize the mice.
-
Administer D-luciferin via intraperitoneal injection (150 mg/kg).[17]
-
After approximately 10-15 minutes, image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[19]
-
Quantify the signal (total flux in photons/second) from a defined region of interest.
-
-
Immunogenicity Assessment:
-
At selected time points (e.g., 2, 6, 24 hours post-injection), collect blood samples via submandibular or retro-orbital bleeding.
-
Process the blood to obtain serum.
-
Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the serum using commercial ELISA kits according to the manufacturer's instructions.[20][21][22][23]
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect relevant organs for further analysis (e.g., biodistribution, histology).
Mandatory Visualizations
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. | Semantic Scholar [semanticscholar.org]
- 6. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 13. A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. Bioluminescence Imaging [protocols.io]
- 18. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.jp]
- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. 2.10. Cytokine-ELISA Analysis of Serum Samples [bio-protocol.org]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. researchgate.net [researchgate.net]
Application Notes: N1-(1,1,1-Trifluoroethyl)pseudoUridine in Self-Amplifying RNA (saRNA) Technologies
Introduction
Self-amplifying RNA (saRNA) represents a promising advancement in nucleic acid-based therapeutics and vaccines, offering the potential for prolonged protein expression at significantly lower doses compared to conventional messenger RNA (mRNA).[1][2] This is achieved through an RNA-dependent RNA polymerase (RdRp) complex, encoded within the saRNA, that replicates the RNA molecule within the cytoplasm.[3][4] However, a major hurdle for saRNA efficacy is the potent innate immune response triggered by the large, replicating RNA molecules, which can lead to RNA degradation and translational shutdown.[1][4]
The incorporation of modified nucleosides is a key strategy to mitigate this immunogenicity and enhance RNA stability and translation.[5][6] While N1-methylpseudouridine (m1Ψ) has become the standard for mRNA therapeutics, its use in saRNA has been challenging, often impeding the function of the viral replicase and reducing amplification.[3][7][8]
This document explores the potential application of a novel modified nucleoside, N1-(1,1,1-Trifluoroethyl)pseudoUridine, in saRNA technologies. Due to the novelty of this specific modification, direct experimental data is limited. Therefore, these notes are based on established principles from similar N1-substituted pseudouridine (B1679824) analogs, such as N1-methylpseudouridine (m1Ψ) and N1-ethyl-pseudouridine (Et1Ψ), to project its anticipated properties and performance.[9]
Rationale for this compound Incorporation
The rationale for exploring this compound stems from the unique properties of the trifluoroethyl group:
-
Reduced Immunogenicity: Like other N1-alkyl substitutions on pseudouridine, the trifluoroethyl group is expected to disrupt the hydrogen bonding patterns recognized by innate immune sensors such as Toll-like receptors (TLRs), RIG-I, and PKR.[5][9] This modification can help the saRNA evade detection, leading to reduced interferon production and a more sustained protein expression profile.[1]
-
Enhanced Translational Efficiency: Modifications like m1Ψ have been shown to enhance translation by reducing PKR activation and potentially by increasing ribosome density on the mRNA.[10][11] The electron-withdrawing nature of the fluorine atoms in the trifluoroethyl group may influence the conformation of the nucleoside, potentially impacting codon-anticodon interactions and translation fidelity in a unique manner compared to a simple ethyl or methyl group.[12]
-
Modulation of Replicase Activity: The primary challenge with modified nucleosides in saRNA is their potential interference with the viral RdRp.[3][13] The steric bulk and electronic properties of the N1-substituent are critical. While m1Ψ and pseudouridine (Ψ) can negatively affect replication, it has been shown that mutations in the RdRp can partially overcome this defect.[7][8] The performance of this compound will depend on its acceptance by the replicase complex. It is hypothesized that the specific stereoelectronic profile of the trifluoroethyl group could offer a different balance between immune evasion and replicase compatibility compared to existing modifications.
Data Summary: Performance of N1-Substituted Pseudouridine Analogs
The following tables summarize quantitative data from studies on various N1-substituted pseudouridine modifications in standard mRNA, which can serve as a benchmark for evaluating novel modifications in saRNA.
Table 1: Relative Luciferase Expression in THP-1 Cells with Modified mRNA
| Modification | Relative Light Units (x10^7) | Reference |
| Wild-Type (Uridine) | ~0.2 | [9] |
| Pseudouridine (Ψ) | ~1.0 | [9] |
| N1-methyl-Ψ (m1Ψ) | ~2.8 | [9] |
| N1-ethyl-Ψ (Et1Ψ) | ~2.5 | [9] |
| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | ~2.6 | [9] |
| N1-propyl-Ψ (Pr1Ψ) | ~2.7 | [9] |
Data extracted and estimated from graphical representations in the cited source.[9]
Table 2: Impact of Modifications on saRNA Replication and Expression
| saRNA Modification | Input RNA Translation (Relative) | RNA Synthesis/Replication (Relative) | Reporter Expression (Relative) | Reference |
| Unmodified | 1.0 | 1.0 | 1.0 | [3][7] |
| Pseudouridine (Ψ) | Enhanced | Profoundly Defective | Reduced | [3][7] |
| N1-methyl-Ψ (m1Ψ) | Enhanced | Profoundly Defective | Reduced | [3][7] |
| 5-methylcytidine (m5C) | Slightly Enhanced | Similar to Unmodified | Similar to Unmodified | [3][7] |
This table synthesizes findings that while Ψ and m1Ψ enhance initial translation of the input saRNA molecule, they severely inhibit the subsequent amplification by the replicase, leading to an overall reduction in reporter protein expression.[3][7]
Visualizations
Signaling Pathways and Experimental Concepts
Caption: Fig 1. Mitigation of innate immune sensing by modified saRNA.
Caption: Fig 2. Structural components of a self-amplifying RNA.
Caption: Fig 3. Workflow for synthesis and evaluation of modified saRNA.
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) of saRNA with this compound
This protocol is adapted for the synthesis of large saRNA molecules (~10-12 kb) and requires optimization, particularly for magnesium concentration, which is critical for yield and integrity.[14][15]
Materials:
-
Linearized plasmid DNA template encoding the saRNA construct (1 µg/µL).
-
T7 RNA Polymerase.
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 100 mM DTT).
-
Ribonuclease Inhibitor.
-
Inorganic Pyrophosphatase.
-
NTP solution mix: ATP, GTP, CTP (100 mM each).
-
This compound-5'-Triphosphate (N1-TFE-ΨTP) (100 mM).
-
Magnesium Acetate (Mg(OAc)₂) solution (1 M).
-
Nuclease-free water.
Procedure:
-
Reaction Assembly: On ice, assemble the following components in a nuclease-free microcentrifuge tube in the order listed. The final reaction volume is typically 50-100 µL.
Component Volume (for 100 µL rxn) Final Concentration Nuclease-free water To 100 µL - 10x Transcription Buffer 10 µL 1x Linearized DNA template 1 µg 10 ng/µL ATP, GTP, CTP (10 mM each) 5 µL 5 mM each N1-TFE-ΨTP (10 mM) 5 µL 5 mM Mg(OAc)₂ (1 M) 3.5 µL 35 mM* Ribonuclease Inhibitor 2 µL - Inorganic Pyrophosphatase 1 µL - | T7 RNA Polymerase | 2 µL | - |
*Note: The optimal magnesium concentration for saRNA IVT can range from 30-50 mM and must be determined empirically.[16] Lower temperatures (e.g., 30°C instead of 37°C) may improve the quality of large saRNA transcripts.[15]
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.[14]
-
DNA Template Removal: Add DNase I (RNase-free) to the reaction mixture and incubate for an additional 30 minutes at 37°C to digest the plasmid DNA template.
-
Proceed to Purification: Immediately proceed to Protocol 2 for saRNA purification.
Protocol 2: Purification of saRNA
Due to their large size and complex secondary structures, saRNA molecules present purification challenges.[16] Affinity chromatography using an oligo(dT) matrix is a preferred method for isolating full-length, polyadenylated transcripts from IVT reaction impurities.[17][18]
Materials:
-
Oligo(dT) cellulose (B213188) resin or pre-packed affinity column.
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA).
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Nuclease-free water and tubes.
-
Spectrophotometer (e.g., NanoDrop) for quantification.
Procedure:
-
Sample Preparation: Dilute the IVT reaction from Protocol 1 with an equal volume of Binding/Wash Buffer. Heat the sample to 65°C for 5 minutes to denature secondary structures and then cool rapidly on ice.
-
Column Equilibration: Equilibrate the oligo(dT) column with 5-10 column volumes of Binding/Wash Buffer.
-
Binding: Load the prepared saRNA sample onto the equilibrated column. Allow the sample to pass through the column slowly (by gravity flow or at a controlled flow rate) to ensure efficient binding of the poly(A) tail to the oligo(dT) matrix.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove enzymes, unincorporated NTPs, DNA fragments, and abortive transcripts.
-
Elution: Elute the purified saRNA from the column using 2-3 column volumes of pre-warmed (50-60°C) Elution Buffer. Collect the eluate in nuclease-free tubes.
-
Concentration and Buffer Exchange: If necessary, concentrate the purified saRNA and exchange the buffer to a suitable storage buffer (e.g., nuclease-free water or citrate (B86180) buffer) using ultrafiltration devices (e.g., Amicon Ultra with an appropriate molecular weight cutoff).
-
Quantification and Quality Control: Determine the saRNA concentration using a spectrophotometer (A260). Assess the integrity and purity of the saRNA using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis, expecting a sharp band at the correct size (~10-12 kb).
Protocol 3: In Vitro Assessment of Modified saRNA Expression
This protocol describes the transfection of cells with purified saRNA and subsequent measurement of reporter gene expression.
Materials:
-
Purified, N1-TFE-Ψ-modified saRNA encoding a reporter (e.g., Firefly Luciferase).
-
HEK293T or other suitable mammalian cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection Reagent (e.g., Lipid Nanoparticle (LNP) formulation or a commercial reagent like Lipofectamine MessengerMAX).
-
96-well cell culture plates (white, opaque for luminescence).
-
Luciferase Assay System (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a white, 96-well plate at a density of 10,000-20,000 cells per well.[19]
-
Transfection Complex Formation: On the day of transfection, prepare the saRNA-lipid complexes according to the manufacturer's protocol. Typically, this involves diluting the saRNA and the lipid reagent separately in an appropriate buffer (e.g., Opti-MEM), then combining and incubating them for 15-20 minutes at room temperature. A typical dose is 100 ng of saRNA per well.[19]
-
Cell Transfection: Add the saRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to a 37°C, 5% CO₂ incubator.
-
Luciferase Assay: At desired time points (e.g., 6, 24, 48, and 72 hours post-transfection), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent directly to each well (following the manufacturer's protocol, often a 1:1 volume ratio with the culture medium).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence values from cells transfected with N1-TFE-Ψ-modified saRNA to control saRNAs (e.g., unmodified and m1Ψ-modified) to determine the relative protein expression levels.
Protocol 4: Assessment of Innate Immune Activation
This protocol uses quantitative real-time PCR (qPCR) to measure the upregulation of interferon-stimulated genes (ISGs), a hallmark of the innate immune response to foreign RNA.
Materials:
-
Transfected cells from Protocol 3 (or a parallel experiment in a larger plate format).
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).
-
Primers for target genes (e.g., human IFIT1, OAS1, RIG-I) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Lysis and RNA Extraction: At an early time point post-transfection (e.g., 6-12 hours), wash the cells with PBS and lyse them directly in the well. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each target gene and housekeeping gene. A typical 10 µL reaction includes:
-
qPCR Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 1 µL
-
Nuclease-free water: 3 µL
-
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative expression of the target ISGs using the ΔΔCt method. Normalize the expression of each ISG to the housekeeping gene (ΔCt) and then normalize this value to a mock-transfected control (ΔΔCt). The fold change in gene expression is calculated as 2^(-ΔΔCt). Compare the fold induction of ISGs between cells transfected with unmodified saRNA and N1-TFE-Ψ-modified saRNA to assess the reduction in immunogenicity.[20]
References
- 1. Complete substitution with modified nucleotides suppresses the early interferon response and increases the potency of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Interplay Between Therapeutic Self-Amplifying RNA and the Innate Immune System: Balancing Efficiency and Reactogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing r… [ouci.dntb.gov.ua]
- 12. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1mΨ influences the performance of various positive-stranded RNA virus-based replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 15. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Laminar fluid ejection device enables high yield and preservation of mRNA and SaRNA LNP formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low incorporation efficiency of N1-(1,1,1-Trifluoroethyl)pseudoUridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-pseudoU) into messenger RNA (mRNA) during in vitro transcription (IVT).
Troubleshooting Guide
Low incorporation of modified nucleotides like TFE-pseudoU can stem from several factors related to the in vitro transcription (IVT) reaction setup. This guide provides a systematic approach to identifying and resolving common issues.
Question: My IVT reaction is yielding significantly less mRNA when I substitute UTP with TFE-pseudoUTP. What are the potential causes and how can I improve the yield?
Answer:
Low mRNA yield is a common challenge when incorporating bulky modified nucleotides. The trifluoroethyl group on TFE-pseudoU can create steric hindrance for the RNA polymerase, leading to reduced incorporation efficiency. Here are the primary areas to investigate for troubleshooting:
-
Enzyme Selection and Concentration:
-
RNA Polymerase Choice: T7 RNA polymerase is widely used for IVT; however, its efficiency can vary with modified nucleotides. Consider screening different commercially available T7 RNA polymerases or other polymerases like SP6, as their fidelity and acceptance of modified substrates can differ.[1][2] Some polymerases may have higher activity or be more accommodating to bulky modifications.
-
Enzyme Concentration: Increasing the concentration of the RNA polymerase may help overcome a lower catalytic rate with the modified nucleotide. It is advisable to perform a titration experiment to find the optimal enzyme concentration that enhances yield without being cost-prohibitive.[]
-
-
Nucleotide Concentration and Ratios:
-
Modified Nucleotide Concentration: The optimal concentration of TFE-pseudoUTP may differ from that of standard UTP. A higher concentration of the modified nucleotide might be necessary to outcompete any residual UTP and to ensure sufficient substrate availability for the polymerase.
-
NTP Ratios: The stoichiometry of all four NTPs (ATP, GTP, CTP, and TFE-pseudoUTP) is crucial. Maintaining an equimolar ratio is a good starting point, but adjusting the concentration of TFE-pseudoUTP relative to the other NTPs could improve incorporation.[2] For sequences with a high uridine (B1682114) content, ensuring a sufficient supply of TFE-pseudoUTP is particularly important.
-
-
Reaction Buffer and Conditions:
-
Magnesium Concentration: Magnesium ions are a critical cofactor for RNA polymerase. The optimal magnesium concentration can be influenced by the presence of modified nucleotides, which can chelate these ions differently than their canonical counterparts. A magnesium titration is highly recommended to determine the optimal concentration for your specific reaction.[4]
-
Temperature and Incubation Time: The standard IVT temperature is 37°C. However, for a less efficient reaction, extending the incubation time from the typical 2 hours to 4 hours or even longer can lead to higher yields.[5] Alternatively, optimizing the temperature might slightly improve polymerase activity with the modified substrate.
-
-
DNA Template Quality:
-
Purity: The DNA template must be of high purity, free from contaminants like RNases, proteins, and residual solvents from plasmid preparation.[]
-
Linearization: Complete linearization of the plasmid DNA is essential to ensure the synthesis of runoff transcripts of the correct length.[] Uncut or partially digested plasmids can lead to truncated or longer-than-expected transcripts and reduce the overall yield of the desired mRNA.
-
Question: How can I confirm that the low yield is due to poor incorporation of TFE-pseudoU and not another issue with my IVT reaction?
Answer:
To isolate the problem, it is essential to run proper controls.
-
Positive Control: Set up a parallel IVT reaction using only the four standard NTPs (ATP, GTP, CTP, and UTP). This will provide a baseline for the expected mRNA yield with your DNA template and reaction conditions.
-
Partial Substitution: Perform a reaction with a partial substitution of UTP with TFE-pseudoUTP (e.g., 50% UTP, 50% TFE-pseudoUTP). If the yield is intermediate between the full substitution and the standard reaction, it strongly suggests that the polymerase has difficulty incorporating TFE-pseudoU.
Question: What analytical techniques can I use to quantify the incorporation efficiency of TFE-pseudoU?
Answer:
Several methods can be employed to determine the extent of modified nucleotide incorporation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly accurate method. The mRNA is digested into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.[6][7]
-
Thin-Layer Chromatography (TLC): After enzymatic digestion of the mRNA, the resulting nucleosides can be separated by TLC. The relative abundance of TFE-pseudoU can be quantified by comparing its spot intensity to that of the other nucleosides.[7]
-
High-Performance Liquid Chromatography (HPLC): Similar to LC-MS/MS, HPLC can be used to separate and quantify the nucleosides from a digested mRNA sample.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to have a similar impact on mRNA properties as N1-methylpseudouridine (N1mΨ)?
A1: While both are N1-substituted pseudouridines, the trifluoroethyl group is bulkier and more electron-withdrawing than a methyl group. Like N1mΨ, TFE-pseudoU is expected to reduce the immunogenicity of the mRNA by dampening the activation of innate immune sensors like Toll-like receptors.[8][9] However, the larger size of the trifluoroethyl group might have a more pronounced effect on translation efficiency and ribosome pausing, which would require experimental validation.
Q2: Will the complete substitution of UTP with TFE-pseudoUTP affect the structural integrity of the mRNA?
A2: Pseudouridine (B1679824) itself is known to enhance the structural stability of RNA.[][11] The N1 modification further influences base stacking and interactions within the RNA molecule. While complete substitution is a common practice for modifications like N1mΨ, the bulky nature of the trifluoroethyl group could potentially alter the overall conformation of the mRNA. It is advisable to analyze the integrity of the synthesized mRNA using methods like agarose (B213101) gel electrophoresis or capillary electrophoresis to ensure a single, sharp band corresponding to the expected size.
Q3: Can I use the same purification methods for TFE-pseudoU-modified mRNA as for unmodified mRNA?
A3: Yes, standard mRNA purification methods such as lithium chloride precipitation, silica-based columns, or oligo-dT affinity purification (for polyadenylated transcripts) are generally compatible with modified mRNA.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for in vitro transcription reactions, which can be used as a starting point for optimizing the incorporation of TFE-pseudoU.
Table 1: Typical IVT Reaction Component Concentrations
| Component | Typical Concentration Range | Purpose |
| Linearized DNA Template | 50-100 ng/µL | Provides the genetic sequence for transcription. |
| T7 RNA Polymerase | 2-5 U/µL | Catalyzes the synthesis of RNA. |
| ATP, GTP, CTP | 2-5 mM each | Building blocks of the RNA molecule. |
| UTP (or TFE-pseudoUTP) | 2-5 mM | Building block of the RNA molecule. |
| MgCl₂ | 10-30 mM | Essential cofactor for RNA polymerase. |
| DTT | 5-10 mM | Reducing agent to maintain enzyme activity. |
| RNase Inhibitor | 0.5-1 U/µL | Protects the synthesized mRNA from degradation. |
Table 2: Troubleshooting IVT Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy for Low Yield |
| Incubation Temperature | 37°C | Test a range from 30°C to 42°C. |
| Incubation Time | 2 hours | Increase to 4-6 hours. |
| TFE-pseudoUTP Conc. | Equimolar to other NTPs | Titrate from 1:1 to 2:1 ratio with other NTPs. |
| MgCl₂ Concentration | ~2x total NTP concentration | Perform a titration from 10 mM to 30 mM. |
| T7 Polymerase Conc. | 2-5 U/µL | Increase concentration in increments. |
Experimental Protocols
Protocol 1: In Vitro Transcription with TFE-pseudoU
This protocol provides a general framework for an IVT reaction. Optimization of specific component concentrations may be required.
-
Thaw and Prepare Reagents:
-
Thaw all components on ice.
-
Gently vortex and centrifuge each component before use.
-
Keep all reagents on ice throughout the setup.
-
-
Assemble the Reaction:
-
In a sterile, RNase-free microcentrifuge tube, add the following components in the specified order at room temperature to avoid DNA precipitation by spermidine:
-
Nuclease-free water to a final volume of 50 µL
-
5X Transcription Buffer
-
100 mM DTT
-
ATP, GTP, CTP Solution (25 mM each)
-
TFE-pseudoUTP Solution (25 mM)
-
Linearized DNA Template (1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
-
Incubate the Reaction:
-
Mix the components gently by flicking the tube and then centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
After incubation, add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
Purify the mRNA:
-
Proceed with your preferred mRNA purification method (e.g., column-based purification or LiCl precipitation).
-
-
Assess mRNA Yield and Integrity:
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Analyze the integrity of the mRNA on a denaturing agarose gel or via capillary electrophoresis.
-
Visualizations
Diagram 1: In Vitro Transcription Workflow
References
- 1. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. landmarkbio.com [landmarkbio.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 11. Pseudouridine in mRNA: Incorporation, Detection, and Recoding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T7 RNA Polymerase Activity for N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) Incorporation
Welcome to the technical support center for optimizing the incorporation of N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) in T7 RNA polymerase-mediated in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of mRNA containing TFE-Ψ.
Issue 1: Low mRNA Yield
| Potential Cause | Recommended Solution |
| Suboptimal Magnesium (Mg²⁺) Concentration | The Mg²⁺ concentration is critical for T7 RNA polymerase activity and is often the most impactful factor on yield.[1][2][3] The optimal concentration is dependent on the total NTP concentration. As a starting point, aim for a Mg²⁺ concentration that is 1.2 to 2.0 times the total NTP concentration.[3] Perform a titration from 20 mM to 40 mM MgCl₂ or Mg(OAc)₂ to determine the optimal concentration for your specific template and TFE-Ψ-TP concentration.[1][2][4] Some studies suggest that acetate (B1210297) as the counter-ion for magnesium may result in higher yields than chloride.[1][2] |
| Inhibitory Concentration of TFE-Ψ-TP | High concentrations of modified NTPs can sometimes inhibit T7 RNA polymerase.[3] If you are using a high concentration of TFE-Ψ-TP, try reducing it and titrating to find the optimal balance between incorporation and enzyme activity. |
| Incorrect NTP Ratio | While equimolar concentrations of ATP, CTP, GTP, and TFE-Ψ-TP are a common starting point, adjusting the ratios can sometimes improve yield, especially if the template has a biased base composition.[5] |
| Enzyme Concentration/Activity | Ensure that the T7 RNA polymerase is active and used at the recommended concentration. If yields are consistently low, consider using a fresh batch of enzyme. Increasing the enzyme concentration can sometimes boost yields, but this can also increase the formation of byproducts.[3] |
| Suboptimal Reaction Temperature | The standard incubation temperature for IVT is 37°C. However, for some templates, especially those with complex secondary structures, lowering the temperature to 30°C may improve the yield of full-length transcripts.[6][7] |
| Short Incubation Time | For shorter transcripts (<300 nt), extending the incubation time from the standard 2 hours to 4-6 hours or even overnight can increase the yield.[3] However, for longer transcripts, extended incubation can sometimes lead to product degradation. Monitor your reaction over a time course to determine the optimal incubation period. |
| Presence of Inhibitors in the DNA Template | Contaminants from plasmid preparation, such as salts or ethanol (B145695), can inhibit T7 RNA polymerase.[6] Ensure your linearized DNA template is of high purity. Perform a phenol:chloroform extraction and ethanol precipitation, or use a commercial DNA cleanup kit.[6] |
Issue 2: Incomplete or Truncated Transcripts
| Potential Cause | Recommended Solution |
| Premature Termination due to Secondary Structures | GC-rich templates or sequences prone to forming strong secondary structures can cause the polymerase to dissociate prematurely. Lowering the reaction temperature to 30°C can sometimes help the polymerase read through these regions.[6][7] |
| Low Concentration of a Limiting NTP | If one of the NTPs (including TFE-Ψ-TP) is depleted, transcription will terminate prematurely. Ensure all NTPs are present at a sufficient concentration (generally >12 µM).[6] If using labeled NTPs at low concentrations, this is a common issue.[7] |
| Nuclease Contamination | RNase contamination will lead to the degradation of your mRNA transcripts.[8] Use nuclease-free water, tips, and tubes.[8] Work in an RNase-free environment and include an RNase inhibitor in your IVT reaction.[8] |
Issue 3: High Levels of Double-Stranded RNA (dsRNA) Byproducts
| Potential Cause | Recommended Solution |
| Excessive Enzyme or Incubation Time | High concentrations of T7 RNA polymerase or prolonged incubation times can lead to the generation of antisense RNA strands, resulting in dsRNA formation. Optimize both enzyme concentration and reaction time. |
| Template-Independent Transcription | T7 RNA polymerase can sometimes exhibit template-independent activity, particularly at the 3' end of the transcript, leading to hairpin formation and dsRNA. Purification using methods like HPLC or cellulose-based purification can effectively remove dsRNA.[5][9] |
| Suboptimal Magnesium Concentration | An improper Mg²⁺ to NTP ratio can contribute to the formation of dsRNA.[] Re-optimize the Mg²⁺ concentration as described in "Low mRNA Yield." |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for TFE-Ψ-TP in my IVT reaction?
A good starting point is to completely replace UTP with an equimolar concentration of TFE-Ψ-TP. For high-yield transcription, this is typically in the range of 5-10 mM for each NTP.[3]
Q2: How does the incorporation efficiency of TFE-Ψ compare to that of unmodified Uridine or other common modifications like N1-methylpseudouridine (m1Ψ)?
Direct quantitative comparisons for TFE-Ψ are not widely published. However, data on the closely related N1-(2-fluoroethyl)-Ψ (FE-Ψ) from TriLink BioTechnologies suggests that its incorporation by T7 RNA polymerase results in a relative mRNA yield that is comparable to or slightly lower than that achieved with N1-methylpseudouridine (m1Ψ) and significantly higher than with unmodified Uridine in some contexts.[11]
Q3: Can I expect a lower mRNA yield when using TFE-Ψ-TP instead of UTP?
It is possible to experience a decrease in yield, as modified nucleotides can sometimes be incorporated less efficiently by T7 RNA polymerase than their natural counterparts.[12] However, with proper optimization of the reaction conditions, particularly the magnesium concentration, high yields of TFE-Ψ-modified mRNA can be achieved.[1][2]
Q4: What is the best method to purify mRNA containing TFE-Ψ?
For removal of unincorporated NTPs, enzymes, and the DNA template, standard methods like precipitation with LiCl or the use of silica-based columns are effective.[13] To remove dsRNA byproducts, which can be a concern with modified mRNA, HPLC purification is a highly effective method.[9]
Q5: How can I verify the integrity and purity of my TFE-Ψ-modified mRNA?
-
Integrity: Denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis can be used to assess the size and integrity of the full-length mRNA transcript.
-
Purity: Analytical ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique to assess the purity of the mRNA and to detect the presence of shorter transcripts or other impurities.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing IVT reactions. While specific data for TFE-Ψ is limited, these tables provide a general framework based on studies with other modified nucleotides.
Table 1: Relative mRNA Synthesis Efficiency of N1-Substituted Pseudouridine (B1679824) Analogs
| N1-Modification of Pseudouridine | Relative Transcription mRNA (%)* |
| Hydrogen (Ψ) | ~100% |
| Methyl (m1Ψ) | ~110% |
| Fluoroethyl (FE-Ψ) | ~100% |
| Ethyl (Et-Ψ) | ~90% |
| Propyl (Pr-Ψ) | ~75% |
| Methoxymethyl (MOM-Ψ) | ~60% |
*Data is estimated from the bar chart presented in "Novel N1-Substituted Pseudouridine 5'-Triphosphates for mRNA Manufacturing" by TriLink BioTechnologies and represents relative yields in a specific experimental context.[11] FE-Ψ is a close analog of TFE-Ψ.
Table 2: General Optimization Ranges for Key IVT Components
| Component | Recommended Starting Concentration | Optimization Range | Key Considerations |
| Linearized DNA Template | 50-100 ng/µL | 20-200 ng/µL | High purity is essential.[6] |
| ATP, CTP, GTP | 5 mM each | 2-10 mM each | Higher concentrations can increase yield but may also be inhibitory.[3] |
| TFE-Ψ-TP | 5 mM | 2-10 mM | Titration may be needed to balance yield and incorporation. |
| Mg²⁺ (as MgCl₂ or Mg(OAc)₂) | 1.5 x total NTP concentration | 20-75 mM | The most critical parameter for yield; optimal ratio to NTPs is key.[1][2][3][4] |
| T7 RNA Polymerase | As per manufacturer's recommendation | - | A fresh, active enzyme is crucial.[3] |
| Dithiothreitol (DTT) | 10 mM | 5-20 mM | Reducing agent to maintain enzyme activity.[8] |
| RNase Inhibitor | As per manufacturer's recommendation | - | Essential to prevent RNA degradation.[8] |
| Inorganic Pyrophosphatase | 2-5 U/mL | - | Prevents inhibition by pyrophosphate byproduct.[4] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with 100% TFE-Ψ Substitution
This protocol is a starting point and should be optimized for your specific template and application.
-
Template Preparation:
-
Linearize the plasmid DNA containing the T7 promoter and the sequence of interest with a suitable restriction enzyme.
-
Purify the linearized DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit to remove all traces of protein and salts.[6]
-
Resuspend the purified DNA in nuclease-free water at a concentration of 0.5-1.0 µg/µL.
-
-
IVT Reaction Assembly:
-
At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. Prepare a master mix for multiple reactions.
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP | 1 µL | 5 mM |
| 100 mM CTP | 1 µL | 5 mM |
| 100 mM GTP | 1 µL | 5 mM |
| 100 mM TFE-Ψ-TP | 1 µL | 5 mM |
| Linearized DNA Template (0.5 µg/µL) | 2 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| T7 RNA Polymerase | 2 µL | As per manufacturer |
-
Incubation:
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours. For potentially higher yields with some templates, incubation can be extended up to 4-6 hours.[3]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification:
-
Purify the synthesized mRNA using a method appropriate for your downstream application (e.g., LiCl precipitation, silica (B1680970) column purification, or HPLC).
-
Protocol 2: Purification of TFE-Ψ-Modified mRNA using LiCl Precipitation
-
Following DNase treatment, add nuclease-free water to bring the reaction volume to 100 µL.
-
Add 30 µL of 8 M LiCl (final concentration ~2.5 M).
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the mRNA pellet in a suitable volume of nuclease-free water or buffer.
Visualizations
Caption: Workflow for the synthesis and purification of TFE-Ψ modified mRNA.
Caption: Decision tree for troubleshooting low mRNA yield in TFE-Ψ IVT reactions.
References
- 1. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. sartorius.com [sartorius.com]
- 5. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.zageno.com [go.zageno.com]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Maximizing the mRNA productivity for in vitro transcription by optimization of fed-batch strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ymc.co.jp [ymc.co.jp]
- 15. users.ox.ac.uk [users.ox.ac.uk]
Reducing double-stranded RNA (dsRNA) contaminants in N1-(1,1,1-Trifluoroethyl)pseudoUridine IVT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing double-stranded RNA (dsRNA) contaminants during in vitro transcription (IVT) of N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in TFE-Ψ IVT?
Double-stranded RNA (dsRNA) is a common byproduct of the in vitro transcription (IVT) process. It is considered a significant impurity in therapeutic mRNA production because it can trigger the innate immune system, leading to inflammatory responses and reduced protein expression from the desired mRNA therapeutic.[1][2][3] The presence of dsRNA can compromise the safety and efficacy of the final product.
Q2: How is dsRNA generated during IVT?
Several mechanisms contribute to dsRNA formation during IVT, including:
-
Self-complementary regions: The DNA template may contain sequences that can fold back on themselves, leading to the transcription of antisense strands that anneal to the sense mRNA.[4]
-
T7 RNA Polymerase activity: The T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, using the newly synthesized mRNA as a template to generate a complementary strand.[5]
-
Abortive transcripts: Short, prematurely terminated RNA transcripts can act as primers for the synthesis of complementary strands.
-
Read-through transcription: If the plasmid DNA template is not properly linearized, the polymerase can transcribe beyond the intended stop site, potentially generating complementary sequences.[4]
Q3: How does the use of TFE-Ψ affect dsRNA formation?
While specific studies on this compound (TFE-Ψ) and its direct impact on dsRNA formation are limited, the use of modified nucleotides like N1-methylpseudouridine (m1Ψ), a structurally related compound, is known to reduce dsRNA formation and subsequent immune activation.[6][7][8] It is hypothesized that the incorporation of modified nucleotides alters the RNA structure, potentially hindering the mechanisms that lead to dsRNA generation.
Q4: What are the primary methods for reducing dsRNA in TFE-Ψ IVT mRNA?
There are two main approaches to reducing dsRNA contaminants:
-
Prevention during IVT: Optimizing the IVT reaction conditions and components to minimize dsRNA synthesis.
-
Removal after IVT: Purifying the mRNA to remove dsRNA contaminants.
Troubleshooting Guide: High dsRNA Contamination
This guide provides potential causes and solutions for unexpectedly high levels of dsRNA in your TFE-Ψ IVT reactions.
| Observation | Potential Cause | Recommended Solution |
| High dsRNA levels detected post-IVT | Suboptimal IVT reaction conditions | - Optimize Temperature: Increasing the IVT reaction temperature can reduce dsRNA formation.[9] - Adjust Magnesium (Mg²⁺) Concentration: Fine-tuning the Mg²⁺ concentration is crucial as it affects polymerase activity and fidelity.[4] |
| Poor DNA template quality | - Ensure complete linearization: Incomplete digestion of the plasmid DNA can lead to read-through transcription. Confirm linearization by gel electrophoresis.[4] - Purify linearized template: Impurities in the linearized plasmid can contribute to dsRNA formation.[10][11] | |
| T7 RNA Polymerase issues | - Use a high-fidelity or engineered T7 RNA Polymerase: Novel polymerase variants have been developed to minimize dsRNA byproduct formation.[1][12][13] | |
| Suboptimal nucleotide concentration | - Fed-batch NTPs: A strategy of feeding nucleotides, particularly UTP (or its modified version), in a stepwise manner during the IVT reaction has been shown to reduce dsRNA formation.[14][15] | |
| Inefficient dsRNA removal during purification | Inappropriate purification method | - Select a suitable purification technique: Different methods have varying efficiencies. Cellulose-based purification and chromatography methods are effective options.[1][16] |
| Incorrect protocol execution | - Strictly follow validated protocols: Ensure correct buffer compositions, incubation times, and other parameters are adhered to for the chosen purification method. |
Quantitative Data on dsRNA Removal Methods
The following table summarizes the reported efficiency of common dsRNA removal techniques applicable to modified mRNA. Note that direct comparative data for TFE-Ψ is limited, and performance may vary based on the specific mRNA sequence and length.
| Purification Method | Reported dsRNA Removal Efficiency | Reported mRNA Recovery Rate | Key Advantages | Key Disadvantages |
| Cellulose-Based Purification | >90%[16][17][18] | >65%[16][17][18] | Simple, cost-effective, scalable.[16] | Requires specific buffer conditions with ethanol. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | High; can resolve dsRNA from ssRNA.[4] | Variable, can be optimized. | High resolution and purity.[4] | Requires specialized equipment and organic solvents.[9] |
| Affinity Chromatography (dsRNA-specific resin) | >100-fold reduction.[1] | High. | Highly specific for dsRNA.[1] | Can be more expensive than other methods. |
| RNase III Treatment | Can eliminate dsRNA to <0.005%.[19] | High. | Enzymatic digestion is specific to dsRNA.[19] | Requires an additional enzymatic step and subsequent enzyme removal. |
Experimental Protocols
Cellulose-Based dsRNA Purification
This protocol is adapted from established methods for dsRNA removal from IVT-synthesized mRNA.[16][20]
Materials:
-
IVT-synthesized TFE-Ψ mRNA
-
Cellulose (B213188) fibers
-
Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) ethanol[20]
-
Nuclease-free water
-
Spin columns
-
Microcentrifuge
Procedure:
-
Resuspend the cellulose fibers in the chromatography buffer.
-
Pack the spin columns with the cellulose slurry.
-
Equilibrate the column by washing with the chromatography buffer.
-
Dilute the IVT mRNA sample in the chromatography buffer.
-
Load the diluted mRNA sample onto the cellulose column.
-
Incubate for a specified time (e.g., 30 minutes) with gentle agitation to allow dsRNA to bind to the cellulose.
-
Centrifuge the column to collect the flow-through containing the purified ssRNA.
-
Wash the column with chromatography buffer and collect the wash to maximize mRNA recovery.
-
The dsRNA remains bound to the cellulose matrix.
Dot Blot Assay for dsRNA Detection
This is a semi-quantitative method to assess the presence of dsRNA.[21][22][23]
Materials:
-
Purified TFE-Ψ mRNA samples
-
dsRNA standards (e.g., poly(I:C))
-
Nitrocellulose or nylon membrane
-
dsRNA-specific antibody (e.g., J2 monoclonal antibody)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Wash buffer (e.g., TBS-T)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spot serial dilutions of the dsRNA standard and your mRNA samples onto the membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dsRNA antibody diluted in blocking buffer for 1 hour.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the secondary antibody diluted in blocking buffer for 1 hour.
-
Wash the membrane three times with wash buffer.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Compare the signal intensity of your samples to the standard curve to estimate the dsRNA concentration.
Visualizations
Caption: Experimental workflow for producing low-dsRNA TFE-Ψ mRNA.
Caption: Troubleshooting logic for high dsRNA contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. dsRNA: an unwanted byproduct from mRNA IVT - Areterna LLC [areterna.com]
- 4. biaseparations.com [biaseparations.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Development and Application of Automated Sandwich ELISA for Quantitating Residual dsRNA in mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. etherna.be [etherna.be]
- 10. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 11. Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimize mRNA Production From the Very Start With Quality Starting Materials [aldevron.com]
- 13. Preventing Double-Stranded RNA Contamination in mRNA Manufac | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cellscript.com [cellscript.com]
- 20. RNA cellulose-based purification [protocols.io]
- 21. static.kactusbio.com [static.kactusbio.com]
- 22. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 23. RNA dot blot protocol | Abcam [abcam.com]
Technical Support Center: Purifying N1-(1,1,1-Trifluoroethyl)pseudoUridine-Modified mRNA
Welcome to the technical support center for the purification of N1-(1,1,1-Trifluoroethyl)pseudoUridine-modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying mRNA containing this specific modification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound-modified mRNA?
A1: The primary challenge stems from the physicochemical properties imparted by the this compound modification. The trifluoroethyl group significantly increases the hydrophobicity of the mRNA molecule. This can lead to several issues during purification, including:
-
Non-specific binding: Increased hydrophobicity can cause the mRNA to bind non-specifically to chromatography resins and other surfaces, leading to yield loss.
-
Altered elution profiles: The modified mRNA may elute under different conditions than unmodified or less hydrophobic modified mRNA in methods like oligo-dT affinity and ion-pair reversed-phase chromatography.
-
Potential for aggregation: Highly hydrophobic molecules can sometimes aggregate, which can complicate purification and downstream applications.
-
Formation of secondary structures: While not definitively established for this specific modification, extensive modifications can sometimes influence the secondary structure of the mRNA, potentially masking the poly(A) tail and reducing the efficiency of oligo-dT affinity capture.[1][2]
Q2: Can I use standard oligo-dT affinity chromatography for purification?
A2: Standard oligo-dT affinity chromatography can be a starting point, but it may require optimization.[3][4] The increased hydrophobicity of the this compound-modified mRNA might lead to stronger non-specific interactions with the resin backbone. You may observe incomplete elution with standard low-salt buffers, resulting in lower recovery. It is crucial to monitor for product loss in the column strip fractions.
Q3: What are the recommended alternative purification methods?
A3: For highly hydrophobic modified mRNA, alternative or supplementary purification methods are often necessary. These include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is well-suited for separating molecules based on their hydrophobicity.[5][6][7][8] It can be used to separate the desired full-length, modified mRNA from more hydrophilic impurities like enzymes and unincorporated nucleotides, as well as potentially resolving aggregates.
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This high-resolution technique is effective for purifying oligonucleotides and can be adapted for mRNA.[3][9][10][11] The choice of ion-pairing reagent and the organic solvent gradient are critical parameters to optimize for your specific modified mRNA.
-
Multimodal Chromatography: This technique utilizes resins with multiple interaction modes (e.g., ion exchange and hydrophobic interactions) and can offer unique selectivity for purifying complex biomolecules like modified mRNA.[12]
Troubleshooting Guides
Issue 1: Low Yield after Oligo-dT Affinity Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Elution | Increase the volume of the elution buffer or perform multiple elution steps. Consider a step-gradient elution with decreasing salt concentrations to find the optimal elution condition.[1] | Improved recovery of the target mRNA in the elution fractions. |
| Non-specific Binding to Resin | Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the wash and/or elution buffers to disrupt hydrophobic interactions. | Reduction of mRNA loss due to non-specific binding, leading to higher yield. |
| mRNA Precipitation on Column | Ensure that the elution buffer is at a neutral to slightly alkaline pH and that the temperature is controlled, as hydrophobic molecules can sometimes have lower solubility in high-salt binding buffers. | Prevention of on-column precipitation and improved recovery. |
| Secondary Structure Masking Poly(A) Tail | Perform a brief heat denaturation step (e.g., 65°C for 5 minutes) followed by snap-cooling on ice before loading the sample onto the column.[2] | Disruption of secondary structures, allowing the poly(A) tail to bind more efficiently to the oligo-dT resin. |
Issue 2: Poor Purity or Presence of Aggregates after Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Hydrophobic Impurities | Implement a polishing step using an orthogonal chromatography method such as HIC or IP-RP-HPLC. | Separation of the target mRNA from impurities with similar hydrophobicity. |
| mRNA Aggregation | Analyze the purified sample by size-exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions (e.g., salt concentration, pH, addition of excipients) to minimize aggregation. | A more monodisperse product, which is critical for downstream applications. |
| Contamination with dsRNA | Use a purification method known to separate single-stranded from double-stranded RNA, such as HIC or certain ion-exchange methods.[5][6][8] | Removal of immunogenic dsRNA contaminants. |
Experimental Protocols
Protocol 1: Optimized Oligo-dT Affinity Chromatography
-
Sample Preparation: After in vitro transcription, add EDTA to a final concentration of 10 mM to chelate magnesium ions. If desired, perform a brief heat denaturation at 65°C for 5 minutes, followed by immediate cooling on ice.
-
Binding: Equilibrate the oligo-dT column with a high-salt binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1 mM EDTA). Load the prepared sample onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound impurities. Consider a second wash step with a medium-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 250 mM NaCl, 1 mM EDTA) to remove weakly bound contaminants.
-
Elution: Elute the mRNA with a low-salt elution buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA). To counteract potential hydrophobic interactions, consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the elution buffer. Collect fractions and analyze for mRNA content and purity.
-
Column Stripping: After elution, strip the column with a high pH solution (e.g., 0.1 M NaOH) to remove any remaining tightly bound molecules and analyze this fraction to assess product loss.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Polishing
-
Column and Buffer Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl). Prepare a high-salt binding buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1.5 M ammonium (B1175870) sulfate) and a low-salt elution buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Adjust the salt concentration of the partially purified mRNA sample to match the binding buffer.
-
Binding and Elution: Equilibrate the HIC column with the binding buffer. Load the sample and wash with the binding buffer. Elute the mRNA using a decreasing salt gradient. The highly hydrophobic this compound-modified mRNA is expected to elute at a lower salt concentration compared to less hydrophobic species.
-
Fraction Analysis: Analyze the collected fractions for purity, yield, and integrity.
Visualizations
Caption: Recommended purification workflow for this compound-modified mRNA.
Caption: Troubleshooting decision tree for low yield in oligo-dT purification.
References
- 1. etherna.be [etherna.be]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. Two new capture options for improved purification of large mRNA [insights.bio]
- 7. WO2024026005A1 - Methods of rna purification - Google Patents [patents.google.com]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biocompare.com [biocompare.com]
- 11. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 12. youtube.com [youtube.com]
Addressing stability issues of N1-(1,1,1-Trifluoroethyl)pseudoUridine-modified RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE1Ψ)-modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFE1Ψ) and why is it used in RNA synthesis?
A1: this compound is a modified nucleoside used as a substitute for uridine (B1682114) during in vitro transcription of RNA. Similar to other pseudouridine (B1679824) modifications, its incorporation aims to enhance the biological stability and translational capacity of the mRNA while reducing its innate immunogenicity.[1][][3][4] The trifluoroethyl group at the N1 position is a novel modification designed to potentially offer unique advantages in these aspects.
Q2: How does TFE1Ψ-modification affect the immunogenicity of RNA?
A2: The incorporation of modified nucleosides like pseudouridine and its N1-substituted derivatives helps the mRNA evade recognition by innate immune receptors such as Toll-like receptors (TLRs).[1][][3][5] This evasion is crucial for therapeutic applications as it prevents the shutdown of protein translation and reduces inflammatory responses. While specific data for TFE1Ψ is limited, N1-substituted pseudouridines have generally shown reduced immunogenicity compared to unmodified RNA.[1]
Q3: What is the expected impact of TFE1Ψ on protein expression?
A3: N1-substituted pseudouridine modifications have been shown to enhance protein expression from mRNA.[1][][6] This is attributed to both increased mRNA stability and improved translation efficiency.[4][6] Some N1-modifications may slightly reduce protein translation in vitro, but this can be offset by a significant reduction of innate immune translational shutdown in cells.[1]
Q4: Is there a difference in incorporation efficiency between TFE1Ψ and other modified uridines during in vitro transcription?
A4: The efficiency of incorporation of N1-substituted pseudouridine triphosphates by T7 RNA polymerase can be influenced by the nature of the N1-substituent.[1] For some N1-substituted derivatives, a standard in vitro transcription reaction might result in lower yields. Optimizing the sequence of the mRNA, for instance by depleting uridine content through synonymous codon substitution, can improve the incorporation of such modified nucleotides.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of TFE1Ψ-modified RNA after in vitro transcription | Suboptimal incorporation of TFE1Ψ-triphosphate by RNA polymerase. | - Optimize the template sequence by reducing uridine content using synonymous codons.[1]- Ensure high purity of the TFE1Ψ-triphosphate and other NTPs.- Titrate the concentration of TFE1Ψ-triphosphate in the reaction mix.- Use a polymerase engineered for better acceptance of modified nucleotides, if available. |
| Degradation of TFE1Ψ-modified RNA during purification or storage | RNase contamination. | - Maintain a strict RNase-free environment. Use RNase-free reagents, tips, and tubes.[][]- Purify the RNA using a method that effectively removes proteins, such as column-based purification or phenol-chloroform extraction.[9]- Store the purified RNA in an RNase-free buffer at -80°C.[9] |
| Inherent chemical instability. | - Store RNA in a slightly acidic to neutral pH buffer (e.g., TE buffer) to minimize hydrolysis.[]- Avoid multiple freeze-thaw cycles. Aliquot the RNA into smaller volumes for storage.[] | |
| Low protein expression in cell-based assays | Poor translation efficiency. | - While N1-substituted pseudouridines generally enhance translation, the specific effect of the trifluoroethyl group is not fully characterized. Compare expression with a well-characterized modification like N1-methylpseudouridine.- Optimize the 5' cap and poly(A) tail of your mRNA construct, as these are critical for translation initiation and stability. |
| Innate immune response activation. | - Although TFE1Ψ is expected to reduce immunogenicity, residual immune activation might occur. Purify the in vitro transcribed RNA to remove any double-stranded RNA byproducts, which are potent immune stimulators. | |
| Unexpected toxicity in cell-based assays | Impurities in the RNA preparation. | - Ensure thorough purification of the TFE1Ψ-modified RNA to remove residual NTPs, enzymes, and DNA template.- Perform quality control on the purified RNA, checking for integrity and purity (e.g., via gel electrophoresis and A260/A280 ratio). |
| Intrinsic toxicity of the modified nucleoside. | - N1-(2-fluoroethyl)-pseudouridine, a similar compound, has shown lower toxicity than unmodified and pseudouridine-modified mRNA in THP-1 cells.[1] However, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration of your TFE1Ψ-modified RNA. |
Quantitative Data Summary
The following table summarizes data on the relative transcription efficiency and cell viability of mRNA modified with various N1-substituted pseudouridines, including N1-(2-fluoroethyl)-pseudouridine (FE1Ψ) as a proxy for TFE1Ψ. The data is adapted from a study by TriLink BioTechnologies.[1]
| N1-Modification | Relative Transcription Efficiency (%) (WT FLuc Template) | Relative Transcription Efficiency (%) (U-depleted FLuc Template) | Cell Viability (MTT Assay in THP-1 cells) (Absorbance at 560 nm) |
| WT (Unmodified) | 100 | 100 | ~0.25 |
| Ψ (Pseudouridine) | ~110 | ~110 | ~0.30 |
| m1Ψ (N1-methyl) | ~100 | ~110 | ~0.65 |
| Et1Ψ (N1-ethyl) | ~80 | ~100 | ~0.70 |
| FE1Ψ (N1-fluoroethyl) | ~60 | ~90 | ~0.75 |
| Pr1Ψ (N1-propyl) | ~50 | ~80 | ~0.70 |
| MOM1Ψ (N1-methoxymethyl) | ~40 | ~70 | ~0.65 |
Note: Lower absorbance in the MTT assay indicates higher cytotoxicity.
Experimental Protocols
Protocol: In Vitro Transcription of TFE1Ψ-Modified mRNA
This protocol is a general guideline and may require optimization for specific templates and applications.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (RNase-free)
-
ATP, GTP, CTP solutions (100 mM, RNase-free)
-
This compound-5'-Triphosphate (TFE1ΨTP) solution (100 mM, RNase-free)
-
5' Cap analog (e.g., CleanCap® reagent, AG)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., column-based)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
TFE1ΨTP (100 mM): 2 µL
-
5' Cap analog (as per manufacturer's recommendation)
-
Linearized DNA template: 1 µg
-
T7 RNA Polymerase (as per manufacturer's recommendation)
-
-
Mix gently by pipetting and spin down briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the TFE1Ψ-modified RNA using an appropriate RNA purification kit according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water or a suitable storage buffer.
-
-
Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer. A sharp band of the expected size should be observed.
-
-
Storage:
-
Store the purified TFE1Ψ-modified RNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for experiments with TFE1Ψ-modified RNA.
Caption: Evasion of innate immunity by pseudouridine-modified mRNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 4. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of N1-(1,1,1-Trifluoroethyl)pseudoUridine Modified mRNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) modified mRNA.
Troubleshooting Guide
Question: My in vitro transcription (IVT) yield of TFE-Ψ modified mRNA is significantly lower than with unmodified UTP or other modified nucleotides like m1Ψ. What are the possible causes and solutions?
Answer:
Low yields with TFE-Ψ modified mRNA can stem from several factors, primarily related to the unique properties of the trifluoroethyl group.
-
Enzyme Inhibition: The highly electronegative trifluoroethyl group can alter the conformation of the nucleotide triphosphate (NTP), potentially leading to suboptimal binding in the T7 RNA polymerase active site. This can slow down the rate of incorporation or cause premature termination.
-
Suboptimal Reaction Conditions: Standard IVT conditions may not be optimal for incorporating a bulky and electronegative modification like TFE-Ψ.
Troubleshooting Steps:
-
Optimize NTP Concentrations:
-
While maintaining the total NTP concentration, try varying the ratio of TFE-Ψ-TP to the other three NTPs. It's possible that a higher relative concentration of TFE-Ψ-TP is needed to achieve efficient incorporation.
-
Conversely, if high concentrations of TFE-Ψ-TP are suspected to be inhibitory, a slight reduction might be beneficial.
-
-
Adjust Reaction Temperature and Time:
-
Lowering the incubation temperature from 37°C to 30°C can sometimes improve the incorporation of modified nucleotides by giving the polymerase more time to adopt the correct conformation.
-
Extend the incubation time (e.g., from 2 hours to 4-6 hours) to compensate for a potentially slower incorporation rate.
-
-
Vary Magnesium Ion (Mg²⁺) Concentration:
-
Mg²⁺ is a critical cofactor for RNA polymerase. The optimal concentration can be influenced by the specific NTPs used. Titrate the Mg²⁺ concentration in small increments (e.g., from 20 mM to 30 mM) to find the optimal level for TFE-Ψ incorporation.
-
-
Enzyme Concentration:
-
Increase the concentration of T7 RNA polymerase in the reaction to help drive the transcription forward, especially if the incorporation of TFE-Ψ is the rate-limiting step.
-
-
Uridine (B1682114) Depletion in the DNA Template:
-
If possible, modify the DNA template to be "uridine-depleted" by using synonymous codons that reduce the number of uridine bases. This has been shown to improve the incorporation efficiency of other N1-substituted pseudouridine (B1679824) derivatives.[1]
-
Question: I am observing a high number of incomplete or truncated transcripts in my TFE-Ψ modified mRNA synthesis. What could be the reason?
Answer:
Incomplete transcripts are a common issue in IVT and can be exacerbated by modified nucleotides.
-
Premature Termination: The T7 RNA polymerase may stall and dissociate from the DNA template after incorporating one or more TFE-Ψ nucleotides, especially at sequences with multiple consecutive uridines.
-
Template Quality: Poor quality of the linearized DNA template, including the presence of nucleases or contaminants, can lead to truncated products.
-
RNase Contamination: The presence of RNases in your reagents or workspace will lead to the degradation of the newly synthesized mRNA.
Troubleshooting Steps:
-
Ensure High-Quality DNA Template:
-
Treat your purified, linearized DNA template with Proteinase K followed by phenol:chloroform extraction to remove any bound proteins, including nucleases.
-
Confirm complete linearization of your plasmid DNA on an agarose (B213101) gel. Any remaining circular plasmid can lead to longer-than-expected transcripts.
-
Ensure the 3' ends of your template are blunt or have 5' overhangs. 3' overhangs can cause the polymerase to add non-templated nucleotides.
-
-
Strict RNase-Free Technique:
-
Use certified RNase-free water, reagents, and labware.
-
Wear gloves and work in a clean environment.
-
Include an RNase inhibitor in your IVT reaction.
-
-
Optimize Reaction Conditions for Processivity:
-
As mentioned for low yield, adjusting the temperature, incubation time, and Mg²⁺ concentration can also improve polymerase processivity.
-
Question: My TFE-Ψ modified mRNA appears as a smear or has unexpected bands on a denaturing agarose gel. Why is this happening?
Answer:
Anomalous gel migration can be due to a few factors.
-
RNA Degradation: A smear is a classic sign of RNase contamination and RNA degradation.
-
Double-Stranded RNA (dsRNA) Byproducts: IVT reactions can produce dsRNA byproducts, which will run at a different size on a gel. The presence of modified nucleotides can sometimes increase the formation of these byproducts.
-
Incomplete Denaturation: Highly structured RNA may not fully denature, leading to multiple bands.
Troubleshooting Steps:
-
Address RNase Contamination: Follow the strict RNase-free techniques outlined previously.
-
Purification to Remove dsRNA: After the IVT reaction, purify the mRNA using a method that effectively removes dsRNA, such as cellulose-based chromatography.
-
Ensure Complete Denaturation: Use a fresh, high-quality denaturing agent (e.g., formamide, formaldehyde) in your gel loading buffer and heat the sample appropriately before loading.
Frequently Asked Questions (FAQs)
Q1: What is the expected incorporation efficiency of this compound triphosphate (TFE-Ψ-TP) by T7 RNA polymerase?
A1: There is limited direct data on the incorporation efficiency of TFE-Ψ-TP. However, studies on similar N1-substituted pseudouridine derivatives can provide an estimate. For example, N1-(2-fluoroethyl)-Ψ (FE1Ψ) showed a relative transcription efficiency of approximately 75-100% in a uridine-depleted template system compared to unmodified UTP.[1] Given the increased electronegativity of the trifluoroethyl group, the efficiency for TFE-Ψ may be slightly lower, and optimization of the IVT reaction is crucial.
Q2: Can I completely replace UTP with TFE-Ψ-TP in my IVT reaction?
A2: Yes, the goal is typically a 100% substitution of uridine with the modified analog to maximize the desired properties of the mRNA (e.g., stability, reduced immunogenicity). However, as noted in the troubleshooting section, the efficiency of this complete replacement may be lower than with other modified nucleotides and may require optimization.
Q3: How does TFE-Ψ modification affect the stability and translational efficiency of the mRNA?
A3: Like other pseudouridine modifications, TFE-Ψ is expected to enhance mRNA stability by making it more resistant to degradation by nucleases.[] The modification can also help the mRNA evade the innate immune response, which would otherwise lead to translational shutdown.[1][] N1-methylpseudouridine has been shown to increase ribosome density on the mRNA, thereby enhancing translation.[3][4] The specific impact of the trifluoroethyl group on translational efficiency requires empirical validation.
Q4: What purification methods are recommended for TFE-Ψ modified mRNA?
A4: Standard purification methods for mRNA are generally applicable. These include:
-
DNase treatment: To remove the DNA template.
-
Precipitation: Using LiCl or isopropanol/ethanol (B145695) to concentrate the mRNA.
-
Chromatography: Methods like oligo(dT) affinity chromatography (for polyadenylated mRNA) or cellulose-based chromatography to remove dsRNA and other impurities are highly recommended.
Q5: How can I verify the incorporation of TFE-Ψ into my mRNA transcript?
A5: Verifying the incorporation of modified nucleotides typically requires advanced analytical techniques:
-
Mass Spectrometry (LC-MS/MS): This is the gold standard. The mRNA is digested into single nucleosides, and the mass of TFE-Ψ can be detected and quantified.
-
High-Performance Liquid Chromatography (HPLC): Following enzymatic digestion, the modified nucleoside can be separated and quantified by HPLC with a UV detector.
Quantitative Data Summary
The following table summarizes the relative transcription efficiency of various N1-substituted pseudouridine triphosphates in an in vitro transcription reaction using a uridine-depleted firefly luciferase (FLuc) DNA template. This data can be used as a benchmark for what might be expected with TFE-Ψ.
| N1-Modification of Pseudouridine | Abbreviation | Relative Transcription mRNA (%) |
| Hydrogen (Pseudouridine) | H | ~100 |
| Methyl | Me | ~125 |
| Ethyl | Et | ~100 |
| Fluoroethyl | FE | ~75-100 |
| Propyl | Pr | ~75 |
| Isopropyl | iPr | ~25 |
| Methoxymethyl | MOM | ~50 |
| Pivaloxymethyl | POM | ~25 |
| Benzyloxymethyl | BOM | ~25 |
Data adapted from a study by TriLink BioTechnologies, presented for a uridine-depleted FLuc template. The efficiency is relative to the synthesis with unmodified pseudouridine.[1]
Experimental Protocols
Protocol: In Vitro Transcription of TFE-Ψ Modified mRNA
This protocol is a starting point and should be optimized for your specific template and experimental goals.
1. DNA Template Preparation: a. Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter with a suitable restriction enzyme. b. Purify the linearized template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation. c. Resuspend the purified, linearized DNA in RNase-free water at a concentration of 0.5-1.0 µg/µL.
2. In Vitro Transcription Reaction Setup: a. In an RNase-free microcentrifuge tube on ice, combine the following reagents in order:
| Reagent | Volume (µL) | Final Concentration |
| RNase-free Water | Up to 50 µL | - |
| 5x Transcription Buffer | 10 | 1x |
| 100 mM ATP | 5 | 10 mM |
| 100 mM GTP | 5 | 10 mM |
| 100 mM CTP | 5 | 10 mM |
| 100 mM TFE-Ψ-TP | 5 | 10 mM |
| Linearized DNA Template | 1 µg | 20 ng/µL |
| RNase Inhibitor | 1 | 40 units |
| T7 RNA Polymerase | 2 | 100 units |
| Total Volume | 50 |
b. Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. c. Incubate the reaction at 37°C for 2-4 hours. Optimization of temperature (30-37°C) and time (2-6 hours) may be required.
3. DNA Template Removal: a. Add 2 units of RNase-free DNase I to the reaction mixture. b. Incubate at 37°C for 15-30 minutes.
4. mRNA Purification: a. Purify the mRNA using a column-based RNA cleanup kit, LiCl precipitation, or another preferred method. b. To remove potential dsRNA byproducts, consider using a cellulose-based purification kit according to the manufacturer's instructions.
5. Quality Control: a. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity and size of the mRNA transcript on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
Visualizations
Caption: Workflow for the synthesis of TFE-Ψ modified mRNA.
Caption: Troubleshooting decision tree for TFE-Ψ mRNA synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Long-Chain N1-(1,1,1-Trifluoroethyl)pseudoUridine Modified mRNA
Welcome to the technical support center for the purification of long-chain N1-(1,1,1-Trifluoroethyl)pseudoUridine modified mRNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in an in vitro transcription (IVT) reaction for producing long-chain modified mRNA?
A1: Common impurities include:
-
Double-stranded RNA (dsRNA): A significant byproduct that can trigger an innate immune response.[1][2][3][4]
-
Fragmented mRNA: Incomplete mRNA transcripts that lack a 5'-cap or a 3'-poly(A) tail, rendering them non-functional.[1]
-
Residual IVT reagents: Unreacted NTPs, enzymes (e.g., T7 RNA polymerase), and the DNA template.[5]
-
mRNA aggregates: High molecular weight species that can affect the efficacy and safety of the mRNA product.[5]
-
Aborted transcripts: Short RNA sequences resulting from premature termination of transcription.[2][3]
Q2: How does the this compound modification affect mRNA purification?
A2: While specific data on this compound is limited, N1-substituted pseudouridine (B1679824) modifications, such as N1-methylpseudouridine, are known to enhance mRNA stability and reduce immunogenicity.[6][7][8][9] These modifications can subtly alter the physicochemical properties of the mRNA, which may necessitate optimization of purification conditions, particularly for chromatography-based methods. For instance, the hydrophobicity of the trifluoroethyl group might slightly alter the interaction with chromatography resins.
Q3: What are the recommended methods for purifying long-chain modified mRNA?
A3: Several methods are effective for purifying long-chain mRNA:
-
Affinity Chromatography: Utilizes oligo(dT)-functionalized beads or columns to capture the poly(A) tail of the mRNA, providing high selectivity for full-length, polyadenylated transcripts.[10][11]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. Anion-exchange chromatography is particularly useful for separating negatively charged mRNA from proteins and other impurities.[10][12]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller impurities like NTPs and small RNA fragments.
-
Precipitation Methods: Using agents like lithium chloride (LiCl) can selectively precipitate large RNA molecules, leaving smaller contaminants in the supernatant. However, this method may be less precise for achieving high purity.[10]
Q4: How can I assess the purity and integrity of my purified this compound mRNA?
A4: The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful method for assessing purity and detecting product-related impurities.[13][14]
-
Capillary Gel Electrophoresis (CGE): Provides high-resolution separation to determine the integrity and size distribution of the mRNA.[13][15]
-
Agarose Gel Electrophoresis: A simpler method to visualize the integrity of the mRNA and identify major contaminants.
-
UV Spectrophotometry: Measurement of the A260/A280 and A260/A230 ratios can indicate the presence of protein and chemical contaminants, respectively.
Troubleshooting Guides
This section addresses common issues encountered during the purification of long-chain modified mRNA.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified mRNA | Inefficient binding to purification media: Suboptimal buffer conditions (e.g., salt concentration, pH). | Optimize binding buffer composition. For oligo(dT) affinity, ensure appropriate salt concentration to facilitate hybridization. |
| mRNA degradation: RNase contamination.[16][17] | Use RNase-free reagents and consumables. Work in an RNase-free environment. Add RNase inhibitors if necessary. | |
| Incomplete elution: Elution buffer is not effective or insufficient volume is used.[17] | Ensure the elution buffer is at the correct temperature and pH. Increase the incubation time or perform a second elution. | |
| Low Purity (Presence of dsRNA) | Ineffective removal by the chosen method: Some methods have limited capacity to remove dsRNA. | Employ a purification method with high selectivity for single-stranded RNA, such as cellulose-based chromatography or specific dsRNA removal kits. |
| Co-elution with mRNA: dsRNA may have similar properties to the target mRNA. | Optimize chromatography gradients (for IEC) or buffer conditions to improve resolution between ssRNA and dsRNA. | |
| Low Purity (Presence of Fragmented mRNA) | Degradation during purification: Harsh conditions or RNase activity. | Handle samples gently and maintain a cold chain. Ensure all solutions are RNase-free.[16] |
| Incomplete removal of aborted transcripts: Small fragments are not efficiently separated. | Use a size-based purification method like SEC or a precipitation method that selectively removes smaller fragments. | |
| Poor Performance in Downstream Applications | Presence of inhibitors: Residual salts, ethanol (B145695), or other chemicals from the purification process.[16][17] | Perform an additional wash step before elution. Ensure complete removal of wash buffers. Consider ethanol precipitation and washing of the final product. |
| Denatured or aggregated mRNA: Harsh elution conditions (e.g., high temperature, extreme pH). | Use milder elution conditions. Analyze the purified mRNA for aggregates using techniques like dynamic light scattering (DLS) or analytical SEC. |
Experimental Protocols
Protocol 1: Oligo(dT) Affinity Chromatography for mRNA Purification
This protocol provides a general framework for purifying polyadenylated, long-chain this compound modified mRNA.
Materials:
-
Crude IVT reaction mixture
-
Oligo(dT) cellulose (B213188) or magnetic beads
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA)
-
Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Prepare the IVT Sample: Dilute the crude IVT reaction mixture with an equal volume of Binding Buffer. Heat the sample to 65°C for 5 minutes to denature secondary structures, then immediately place on ice.
-
Equilibrate the Oligo(dT) Resin:
-
If using a column, wash the oligo(dT) resin with 3-5 column volumes of Binding Buffer.
-
If using magnetic beads, wash the beads twice with Binding Buffer according to the manufacturer's instructions.
-
-
Bind the mRNA:
-
Apply the prepared IVT sample to the equilibrated oligo(dT) column or add it to the washed magnetic beads.
-
Allow the sample to bind for 15-30 minutes at room temperature with gentle mixing (for beads).
-
-
Wash the Resin:
-
Wash the column or beads with 5-10 column/bead volumes of Wash Buffer to remove unbound impurities.
-
-
Elute the mRNA:
-
Apply pre-warmed (65-70°C) Elution Buffer to the column or beads.
-
For columns, collect the eluate in fractions. For beads, incubate for 2-5 minutes before separating the beads and collecting the supernatant.
-
A second elution can be performed to maximize recovery.
-
-
Post-Elution Processing:
-
Combine the elution fractions containing the purified mRNA.
-
The mRNA can be concentrated by ethanol precipitation if necessary.
-
Store the purified mRNA at -80°C.
-
Data Presentation
Table 1: Comparison of mRNA Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oligo(dT) Affinity Chromatography | >95 | 70-90 | High selectivity for polyadenylated mRNA; removes non-polyadenylated fragments.[10] | Can be costly; may not remove dsRNA with poly(A) tails. |
| Ion-Exchange Chromatography | >90 | 80-95 | High capacity; scalable; effective at removing proteins and dsRNA.[12] | Requires optimization of salt gradient; may have lower resolution for size variants. |
| Size-Exclusion Chromatography | Variable (depends on input) | >90 | Good for removing small molecules (NTPs, salts); gentle on mRNA. | Not effective for removing impurities of similar size (e.g., some dsRNA, aggregates). |
| LiCl Precipitation | 80-90 | 60-80 | Simple and inexpensive. | Lower purity and recovery; may co-precipitate other large molecules. |
Visualizations
Diagram 1: General Workflow for mRNA Purification
Caption: A generalized workflow for the purification and quality control of in vitro transcribed mRNA.
Diagram 2: Troubleshooting Logic for Low mRNA Purity
Caption: A decision-making diagram for troubleshooting low purity in purified mRNA samples.
References
- 1. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mRNA Drug Impurity Profiling | Rockland [rockland.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
Technical Support Center: N1-(1,1,1-Trifluoroethyl)pseudoUridine-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N1-(1,1,1-Trifluoroethyl)pseudoUridine (CF3-pseudoU) in their mRNA-based experiments. As a novel modification, direct experimental data for CF3-pseudoU is limited. Therefore, this guide is based on established principles of mRNA biology, experience with other N1-substituted pseudouridine (B1679824) analogs, and published research on similar modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it in mRNA synthesis?
This compound is a modified nucleoside analog of pseudouridine. Similar to other modifications like N1-methylpseudouridine (m1Ψ), it is incorporated into in vitro transcribed (IVT) mRNA to enhance its biological properties. The trifluoroethyl group at the N1 position is hypothesized to modulate interactions with cellular machinery, potentially leading to improved mRNA stability, increased protein translation, and reduced innate immunogenicity.[1][2] The electron-withdrawing nature of the trifluoromethyl group may influence base stacking and codon:anticodon interactions, offering unique properties compared to other N1-alkylated pseudouridine derivatives.
Q2: How is this compound incorporated into mRNA?
CF3-pseudoU is incorporated into mRNA during in vitro transcription (IVT). The corresponding triphosphate, this compound-5'-triphosphate (CF3-pseudoUTP), is used as a substrate for T7 RNA polymerase, completely replacing uridine (B1682114) triphosphate (UTP) in the reaction mixture.[1]
Q3: What are the expected benefits of using CF3-pseudoU-modified mRNA?
Based on studies with other N1-substituted pseudouridines, the anticipated benefits include:
-
Reduced Innate Immune Activation: Modification of uridine residues can help the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, thereby reducing the production of pro-inflammatory cytokines and preventing translational shutdown.[1][3]
-
Enhanced Protein Expression: By mitigating the innate immune response and potentially improving translational efficiency, CF3-pseudoU-modified mRNA is expected to result in higher protein yields.[1][4]
-
Increased mRNA Stability: The modification may protect the mRNA from degradation by cellular nucleases, leading to a longer functional half-life.[5][6]
Q4: How does CF3-pseudoU compare to other modified nucleosides like N1-methylpseudouridine (m1Ψ)?
While direct comparative data is not yet widely available, the unique properties of the trifluoroethyl group may offer distinct advantages or disadvantages. The table below provides a hypothetical comparison based on the known effects of similar modifications.
| Feature | Unmodified Uridine | Pseudouridine (Ψ) | N1-methyl-pseudouridine (m1Ψ) | This compound (CF3-pseudoU) (Hypothetical) |
| Translation Efficiency | Baseline | Increased | Highly Increased | Potentially Highly Increased |
| Innate Immunogenicity | High | Reduced | Highly Reduced | Expected to be Highly Reduced |
| mRNA Stability | Low | Increased | Increased | Expected to be Increased |
| Translational Fidelity | High | Slightly Reduced | High | To be Determined |
Troubleshooting Guide
Low mRNA Yield during In Vitro Transcription (IVT)
Problem: I am getting a low yield of CF3-pseudoU-modified mRNA from my IVT reaction.
Possible Causes and Solutions:
-
Suboptimal NTP Concentration: The concentration of CF3-pseudoUTP and other NTPs may need optimization.
-
Solution: Perform a titration of CF3-pseudoUTP concentration in the IVT reaction. Ensure the concentrations of ATP, CTP, and GTP are optimal and not limiting.
-
-
Enzyme Inhibition: The modified nucleotide might partially inhibit the T7 RNA polymerase.
-
Solution: Increase the amount of T7 RNA polymerase in the reaction. Consider extending the incubation time of the IVT reaction (e.g., from 2 hours to 4 hours or overnight).
-
-
Template Quality: The quality of the DNA template is critical for efficient transcription.
-
Solution: Ensure the DNA template is highly pure, linear, and free of nucleases. Phenol-chloroform extraction and ethanol (B145695) precipitation are recommended for template purification.
-
-
Reaction Conditions: The standard IVT buffer conditions may not be optimal for incorporating CF3-pseudoUTP.
-
Solution: Optimize the concentration of magnesium chloride in the reaction buffer, as it is a critical cofactor for RNA polymerase.
-
Poor Protein Expression from Modified mRNA
Problem: My CF3-pseudoU-modified mRNA shows low protein expression after transfection into cells.
Possible Causes and Solutions:
-
mRNA Integrity and Purity: The mRNA may be degraded or contain impurities from the IVT reaction.
-
Solution: Analyze the mRNA integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Ensure the mRNA is purified from unincorporated NTPs, enzymes, and DNA template using a suitable method like lithium chloride precipitation or silica-column purification.[7]
-
-
Suboptimal 5' Cap and Poly(A) Tail: The presence of a functional 5' cap and a sufficiently long poly(A) tail are crucial for translation initiation and mRNA stability.
-
Delivery Method: Inefficient delivery of the mRNA into the cytoplasm will result in low protein expression.
-
Translational Inhibition: Although designed to reduce it, the modified mRNA might still trigger a subtle innate immune response leading to translational shutdown in sensitive cell lines.[1]
-
Solution: Test the mRNA in different cell lines. Measure the expression of innate immune response genes (e.g., IFNs, IL-6) by qRT-PCR to assess immunogenicity.
-
High Immunogenicity or Cell Toxicity
Problem: I am observing significant cell death or an inflammatory response after transfecting my CF3-pseudoU-modified mRNA.
Possible Causes and Solutions:
-
Double-Stranded RNA (dsRNA) Contamination: dsRNA is a potent activator of the innate immune response and is a common byproduct of IVT.
-
Solution: Purify the mRNA using cellulose-based chromatography to remove dsRNA.
-
-
Residual Impurities: Contaminants from the IVT reaction, such as bacterial DNA or endotoxins, can trigger an immune response.
-
Solution: Use high-quality, endotoxin-free reagents for IVT and purify the mRNA under sterile, RNase-free conditions.
-
-
Improper 5' Capping: Incompletely capped mRNA can be recognized as foreign by the innate immune system.[3]
-
Solution: Verify capping efficiency using analytical methods like RNase H digestion followed by PAGE or LC-MS analysis.
-
Experimental Protocols
Protocol 1: In Vitro Transcription of CF3-pseudoU-Modified mRNA
This protocol is adapted from established methods for IVT with modified nucleotides.[1]
Materials:
-
Linearized DNA template with a T7 promoter and a poly(A) tail sequence
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP solutions (100 mM)
-
This compound-5'-triphosphate (CF3-pseudoUTP) solution (100 mM)
-
Cap Analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
Reagent Volume (for 20 µL reaction) Final Concentration Nuclease-free water Up to 20 µL Transcription Buffer (10X) 2 µL 1X ATP, CTP, GTP (100 mM each) 0.5 µL each 2.5 mM each CF3-pseudoUTP (100 mM) 0.5 µL 2.5 mM Cap Analog (e.g., CleanCap®) 2 µL Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).
-
Assess the quality and quantity of the mRNA using a NanoDrop spectrophotometer and agarose gel electrophoresis.
Protocol 2: Quality Control of Modified mRNA by LC-MS/MS
This protocol provides a general workflow for the enzymatic digestion of mRNA and subsequent analysis to confirm the incorporation of CF3-pseudoU.[7]
Materials:
-
Purified CF3-pseudoU-modified mRNA
-
Nuclease P1
-
Calf Intestinal Phosphatase (CIP)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Enzymatic Digestion: In a nuclease-free tube, combine 1-5 µg of the purified mRNA with Nuclease P1 and CIP in the appropriate reaction buffer. Incubate at 37°C for 1-2 hours to digest the mRNA into individual nucleosides.
-
Sample Preparation: Terminate the reaction and prepare the sample for LC-MS/MS analysis according to the instrument's requirements. This may involve protein precipitation and resuspension in a suitable solvent.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase LC column. Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid. Analyze the eluted nucleosides by tandem mass spectrometry, monitoring for the specific mass transitions of the canonical nucleosides and CF3-pseudoU.
-
Data Analysis: Integrate the peak areas for all nucleosides to determine the relative incorporation of CF3-pseudoU.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
Technical Support Center: Maximizing Protein Expression from N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFEt-Ψ) mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein expression from mRNA containing the novel nucleoside, N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFEt-Ψ).
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for TFEt-Ψ-mRNA?
A1: Codon optimization is the process of modifying the codon sequence of a gene to enhance translation efficiency and increase protein yields in a specific host organism.[1] This is achieved by replacing rare codons with synonymous codons that are more frequently used by the host's translational machinery.[2] For TFEt-Ψ-modified mRNA, codon optimization is crucial for maximizing protein expression by improving mRNA stability and ensuring smooth ribosome transit.[1]
Q2: How does the incorporation of TFEt-Ψ affect codon optimization strategies?
A2: While specific data on TFEt-Ψ is emerging, insights can be drawn from other modified nucleosides like pseudouridine (B1679824) (Ψ) and N1-methyl-pseudouridine (m1Ψ). These modifications can reduce the innate immune response and increase the biological stability of mRNA.[3][4] It is hypothesized that the trifluoroethyl group in TFEt-Ψ may further enhance mRNA stability and alter secondary structures. Therefore, codon optimization algorithms should not only consider codon usage bias but also aim to optimize mRNA secondary structure to ensure efficient translation initiation and elongation.
Q3: What are the key parameters to consider when designing a codon-optimized sequence for TFEt-Ψ-mRNA?
A3: Several factors should be considered for effective codon optimization:
-
Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches the codon preference of the host organism. A higher CAI value generally leads to more efficient expression.[2][5]
-
tRNA Abundance: Prioritize codons that correspond to abundant tRNA molecules in the expression system to avoid translational bottlenecks.[5]
-
mRNA Secondary Structure: The folding of the mRNA, particularly near the ribosome binding site, can significantly impact translation initiation.[5] Minimize stable secondary structures in the 5'-untranslated region (UTR) and the initial part of the coding sequence.
-
GC Content: The overall GC content of the mRNA can influence its stability. Aim for a balanced GC content to avoid regions prone to degradation.
-
Avoidance of Cryptic Splice Sites and Polyadenylation Signals: These sequences can lead to unintended processing of the mRNA transcript.
Q4: Can codon optimization negatively impact protein function?
A4: While codon optimization can significantly boost protein expression, it is essential to ensure that it does not alter the protein's conformation and function.[6] In some cases, changing the codon usage can affect the speed of translation at specific points, which can be critical for proper protein folding.[6] It is advisable to perform functional assays on the protein produced from the optimized mRNA to confirm its activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TFEt-Ψ-mRNA and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no protein expression | Inefficient Codon Optimization: The codon usage is not optimal for the target expression system. | - Re-evaluate the codon optimization strategy using different algorithms or software. - Consider the Codon Adaptation Index (CAI) and tRNA availability of the host system.[2] |
| Suboptimal mRNA Secondary Structure: Stable secondary structures, especially near the start codon, are hindering ribosome binding and initiation.[5] | - Analyze the predicted secondary structure of your mRNA. - Modify the sequence to reduce the stability of hairpins in the 5'-UTR and the beginning of the coding sequence. | |
| Low Transfection Efficiency: The TFEt-Ψ-mRNA is not being efficiently delivered into the cells. | - Optimize the transfection protocol, including the lipid-to-mRNA ratio and cell density. - Use a positive control (e.g., a well-characterized mRNA) to assess transfection efficiency.[7] | |
| mRNA Degradation: The TFEt-Ψ-mRNA is unstable and being degraded by cellular nucleases. | - Ensure proper capping (e.g., Cap1 structure) and polyadenylation of your mRNA. - Verify the integrity of your mRNA before and after transfection using gel electrophoresis. | |
| Expressed protein is truncated or non-functional | Presence of Rare Codons: Stretches of rare codons can cause ribosome stalling and premature termination of translation.[8] | - Analyze the codon usage of your sequence and replace rare codons with more frequent ones. |
| Incorrect Protein Folding: The rate of translation might be altered by codon optimization, leading to misfolded protein.[6][9] | - Consider a more conservative codon optimization strategy that maintains some of the original codon usage patterns at critical folding domains. - Perform a functional assay to verify the activity of the expressed protein.[7] | |
| Point Mutations or Frame Shifts: Errors may have been introduced during PCR amplification of the DNA template or in vitro transcription. | - Sequence the plasmid DNA template to confirm the correct sequence.[8] | |
| High cytotoxicity observed after transfection | Innate Immune Response: Despite the presence of TFEt-Ψ, the mRNA may still be triggering an immune response. | - Ensure high purity of the in vitro transcribed mRNA, as double-stranded RNA contaminants are potent immune stimulators. - Further codon optimization to deplete uridine (B1682114) content might help reduce immune activation.[10] |
| Toxicity of the Expressed Protein: The expressed protein itself might be toxic to the cells at high concentrations.[7] | - Use an inducible expression system to control the level of protein expression. - Perform a time-course experiment to determine the optimal expression time before significant cytotoxicity occurs.[7] |
Experimental Protocols
Codon Optimization Design Workflow
A systematic approach to designing a codon-optimized sequence for TFEt-Ψ-mRNA is crucial for success.
Caption: Workflow for designing a codon-optimized TFEt-Ψ-mRNA.
In Vitro Transcription of TFEt-Ψ-mRNA
Materials:
-
Linearized plasmid DNA template containing the T7 promoter and the codon-optimized gene sequence.
-
T7 RNA Polymerase
-
Ribonucleotide solution mix (ATP, GTP, CTP, and this compound-5'-Triphosphate)
-
Cap analog (e.g., CleanCap™)
-
RNase Inhibitor
-
DNase I
-
Transcription Buffer
Protocol:
-
Assemble the transcription reaction at room temperature in the following order: RNase-free water, transcription buffer, cap analog, ribonucleotide mix, linearized DNA template, and RNase inhibitor.
-
Mix gently and then add T7 RNA Polymerase.
-
Incubate at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for another 15-30 minutes at 37°C to digest the DNA template.
-
Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or silica-based columns.
-
Assess the quality and quantity of the mRNA using a NanoDrop spectrophotometer and denaturing agarose (B213101) gel electrophoresis.
Transfection and Protein Expression Analysis
Materials:
-
Purified TFEt-Ψ-mRNA
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Lysis buffer
-
Antibodies for Western blot analysis or reagents for a functional assay.
Protocol:
-
Seed the cells in a multi-well plate and grow to the desired confluency (typically 70-90%).
-
Prepare the mRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for the desired period (e.g., 24-72 hours).
-
Harvest the cells and prepare cell lysates.
-
Analyze protein expression by Western blot, ELISA, or a relevant functional assay.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Protein Expression
This diagram outlines a logical approach to troubleshooting low protein expression from TFEt-Ψ-mRNA.
Caption: A decision tree for troubleshooting low protein expression.
References
- 1. Codon Optimization & Its Impact on mRNA Translation Efficiency - Creative Biolabs [ribosome.creative-biolabs.com]
- 2. idtdna.com [idtdna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification[v1] | Preprints.org [preprints.org]
- 5. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 6. camenabio.com [camenabio.com]
- 7. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
Validating N1-(1,1,1-Trifluoroethyl)pseudoUridine Incorporation in mRNA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the precise incorporation of modified nucleosides into messenger RNA (mRNA) therapeutics is a critical quality attribute. This guide provides a comparative overview of key analytical methods for validating the incorporation of a novel modified nucleoside, N1-(1,1,1-Trifluoroethyl)pseudoUridine (N1-TFE-Ψ). We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most suitable validation strategy.
The therapeutic potential of mRNA has been significantly enhanced by the use of modified nucleosides, such as the well-known N1-methylpseudouridine (m1Ψ), which improves stability and reduces immunogenicity.[1][2] As the field advances, novel modifications like N1-TFE-Ψ are being explored to further refine the performance of mRNA therapeutics.[3][4] The introduction of a trifluoroethyl group at the N1 position of pseudouridine (B1679824) is expected to modulate the biological properties of the resulting mRNA. Validating the successful and accurate incorporation of N1-TFE-Ψ into an mRNA sequence is paramount for process control and ensuring product consistency and efficacy.
This guide compares three primary analytical techniques for this purpose:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Direct RNA Sequencing
Comparative Analysis of Validation Methods
The choice of analytical method for validating N1-TFE-Ψ incorporation will depend on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, sensitivity, and throughput. The following table summarizes the key performance metrics for each method.
| Feature | LC-MS/MS | HPLC-UV | Direct RNA Sequencing |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Direct sequencing of native RNA strands |
| Data Output | Quantitative (absolute or relative) | Quantitative (relative) | Qualitative (sequence identity), Semi-quantitative (modification presence) |
| Sensitivity | High (fmol to pmol) | Moderate (pmol) | Moderate to High (dependent on sequencing depth) |
| Specificity | Very High | Moderate | High |
| Throughput | Moderate | High | High (with multiplexing) |
| Instrumentation | LC system coupled to a tandem mass spectrometer | HPLC system with a UV detector | Nanopore sequencing platform |
| Sample Prep | Enzymatic digestion of mRNA to nucleosides | Enzymatic digestion of mRNA to nucleosides | Library preparation of intact mRNA |
| Key Advantage | Gold standard for quantification and structural confirmation | Widely accessible, robust for relative quantification | Provides sequence context of the modification |
| Limitation | Requires specialized instrumentation and expertise | Potential for co-elution with other modifications | Indirect detection of modifications based on signal perturbation |
Note: Performance metrics for N1-TFE-Ψ are extrapolated based on data for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) and the expected physicochemical properties of the trifluoroethyl modification.
Experimental Protocols and Workflows
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides within an RNA sample.[3] The method involves the enzymatic digestion of the mRNA into its constituent nucleosides, followed by chromatographic separation and detection by a mass spectrometer.
Experimental Protocol:
-
Enzymatic Digestion of mRNA:
-
To 1-5 µg of purified mRNA, add 2 µL of 10X reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Add a cocktail of nucleases: 1 µL of Nuclease P1 (e.g., 50 U/µL), 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL), and 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL).
-
Adjust the final volume to 20 µL with RNase-free water.
-
Incubate at 37°C for 2-4 hours.
-
(Optional) Remove enzymes using a 10 kDa molecular weight cutoff filter to prevent interference with downstream analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform reversed-phase HPLC using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is typically used. The fluorinated nature of N1-TFE-Ψ may lead to a slightly longer retention time compared to non-fluorinated analogs.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for N1-TFE-Ψ and other canonical nucleosides in Multiple Reaction Monitoring (MRM) mode.
-
Predicted Mass Transitions for N1-TFE-Ψ:
| Analyte | Precursor Ion ([M+H]+) | Product Ion (Fragment) |
| N1-TFE-Ψ | m/z 327.1 | m/z 195.1 (loss of ribose) |
| Adenosine (A) | m/z 268.1 | m/z 136.1 |
| Guanosine (G) | m/z 284.1 | m/z 152.1 |
| Cytidine (C) | m/z 244.1 | m/z 112.1 |
| Uridine (B1682114) (U) | m/z 245.1 | m/z 113.1 |
Note: The exact m/z values for N1-TFE-Ψ are predicted and should be confirmed experimentally. The fragmentation of the trifluoroethyl group itself is also possible and may provide additional characteristic product ions.
LC-MS/MS workflow for N1-TFE-Ψ validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method for the relative quantification of nucleosides. While less sensitive and specific than LC-MS/MS, it can be a robust technique for routine analysis and process monitoring.[5]
Experimental Protocol:
-
Enzymatic Digestion of mRNA: Follow the same protocol as for LC-MS/MS to obtain a mixture of nucleosides.
-
HPLC-UV Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution, similar to the LC-MS/MS method. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]
-
Detection: Monitor the absorbance at a specific wavelength, typically around 260 nm, where nucleobases have strong absorption.
-
Quantification: The incorporation level of N1-TFE-Ψ can be determined by comparing the peak area of the N1-TFE-Ψ nucleoside to the total area of all nucleoside peaks. A standard curve with a synthesized N1-TFE-Ψ nucleoside standard is required for accurate quantification.
-
HPLC-UV workflow for N1-TFE-Ψ validation.
Direct RNA Sequencing
Direct RNA sequencing, particularly using nanopore technology, offers the unique advantage of identifying modified bases within the context of the full-length RNA sequence.[7][8] This method does not require enzymatic digestion to the nucleoside level. The presence of a modified base causes a characteristic disruption in the ionic current as the RNA strand passes through the nanopore, which can be detected by specialized algorithms.[9]
Experimental Protocol:
-
Library Preparation:
-
Start with poly(A)-tailed mRNA.
-
Ligate a sequencing adapter to the 3' end of the mRNA molecules.
-
The specific library preparation protocol will depend on the sequencing platform (e.g., Oxford Nanopore Technologies Direct RNA Sequencing Kit).[7]
-
-
Nanopore Sequencing:
-
Load the prepared library onto the nanopore flow cell.
-
Initiate the sequencing run.
-
-
Data Analysis:
-
Basecall the raw signal data.
-
Align the sequencing reads to the expected reference sequence.
-
Use specialized software tools to detect deviations in the signal that correspond to the presence of N1-TFE-Ψ at uridine positions. This may require training a model with a synthetic RNA standard containing N1-TFE-Ψ.
-
Direct RNA Sequencing workflow for N1-TFE-Ψ validation.
Alternative Modified Nucleosides
The field of mRNA therapeutics is continually exploring novel nucleoside modifications to enhance performance. Besides N1-TFE-Ψ, other modifications are also under investigation. Some notable alternatives to the widely used m1Ψ include:
-
Pseudouridine (Ψ): The parent compound for many modified uridines, known to reduce immune recognition.[10]
-
5-Methylcytidine (m5C): Often used in combination with pseudouridine to further decrease immunogenicity.[10]
-
N6-Methyladenosine (m6A): A common endogenous mRNA modification involved in regulating mRNA stability and translation.[10]
-
2-Thiouridine (s2U): Another uridine analog with potential for immune modulation.[11]
-
Other N1-substituted Pseudouridine Derivatives: A variety of N1-alkyl and N1-alkoxyalkyl pseudouridine analogs have been synthesized and tested for their impact on mRNA translation and immunogenicity.[3][12]
The analytical methods described in this guide are generally applicable to the validation of these alternative modified nucleosides, with adjustments to the specific mass transitions (for LC-MS/MS) and chromatographic conditions.
Conclusion
The validation of this compound incorporation in mRNA is a critical step in the development of novel mRNA therapeutics. This guide provides a framework for selecting and implementing appropriate analytical methodologies. LC-MS/MS offers the highest sensitivity and specificity for quantification, making it ideal for characterization and quality control. HPLC-UV provides a robust and accessible method for relative quantification in process development and routine testing. Direct RNA sequencing presents a powerful tool for confirming the location of modifications within the full-length mRNA sequence. The choice of method will be dictated by the specific analytical needs, available resources, and the stage of drug development. As research into novel mRNA modifications continues, the robust analytical validation of their incorporation will remain a cornerstone of safe and effective therapeutic development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thestacks.org [thestacks.org]
- 7. nanoporetech.com [nanoporetech.com]
- 8. nanoporetech.com [nanoporetech.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NERD-seq: a novel approach of Nanopore direct RNA sequencing that expands representation of non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing RNA Pseudouridylation by Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: N1-methylpseudouridine Sets the Gold Standard in mRNA Vaccines While N1-(1,1,1-Trifluoroethyl)pseudoUridine Awaits Evaluation
The advent of mRNA vaccines has been revolutionized by the strategic use of modified nucleosides, with N1-methylpseudouridine (m1Ψ) emerging as the cornerstone of the technology that powered the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][3][4] This guide provides a comprehensive comparative analysis of m1Ψ and the novel, yet largely uncharacterized, N1-(1,1,1-Trifluoroethyl)pseudoUridine (TF-pseudoU). Due to a significant lack of publicly available experimental data on TF-pseudoU, this analysis will focus on the well-established performance of m1Ψ, while offering a scientifically grounded perspective on the potential attributes of TF-pseudoU.
N1-methylpseudouridine has been shown to significantly enhance protein expression and reduce the innate immunogenicity of mRNA compared to its predecessor, pseudouridine (B1679824) (Ψ).[4][5][6] This superiority is a key factor in the high efficacy observed in m1Ψ-containing mRNA vaccines. The success of m1Ψ has spurred further research into other N1-substituted pseudouridine analogs, such as TF-pseudoU, with the aim of further optimizing mRNA-based therapeutics.
Performance Under the Microscope: A Data-Driven Comparison
Quantitative data from multiple studies underscore the benefits of incorporating m1Ψ into mRNA. These studies have consistently demonstrated increased protein expression and a dampened innate immune response. While direct comparative data for TF-pseudoU is unavailable, the following table summarizes the established performance metrics for m1Ψ.
| Performance Metric | N1-methylpseudouridine (m1Ψ) | This compound (TF-pseudoU) |
| Protein Expression | Significantly increased compared to unmodified and pseudouridine-modified mRNA.[6][7] Outperforms pseudouridine-incorporated mRNA.[5] | Data not available. |
| Immunogenicity | Reduced innate immune activation by evading recognition by Toll-like receptors (TLRs) and RIG-I.[4][8] | Data not available. |
| Translational Fidelity | Does not significantly impact translational accuracy.[9][10] Some studies suggest a potential for ribosomal frameshifting. | Data not available. |
| mRNA Stability | Contributes to increased biological stability of the mRNA molecule.[4] | Data not available. |
The "How-To": Key Experimental Protocols
The evaluation of modified nucleotides in mRNA vaccines involves a series of well-defined experimental procedures. Below are the methodologies for key experiments used to characterize the performance of m1Ψ.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA molecules incorporating either m1Ψ or TF-pseudoU in place of uridine.
Protocol:
-
A linearized DNA template encoding the protein of interest (e.g., a viral antigen) is prepared.
-
The in vitro transcription reaction is assembled using a high-fidelity T7 RNA polymerase, RNase inhibitors, and a nucleotide mix containing ATP, GTP, CTP, and either N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or this compound-5'-triphosphate (TF-pseudoUTP) in place of UTP.
-
A 5' cap analog (e.g., CleanCap®) is co-transcriptionally added to the mRNA to enhance stability and translation initiation.
-
The reaction is incubated at 37°C for 2-4 hours.
-
The synthesized mRNA is purified using methods such as lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides and enzymes.
-
The integrity and concentration of the purified mRNA are assessed using gel electrophoresis and spectrophotometry.
In Vitro Transfection and Protein Expression Analysis
Objective: To assess the translational efficiency of the modified mRNA in a cellular context.
Protocol:
-
Mammalian cells (e.g., HEK293T or HeLa cells) are cultured to an appropriate confluency.
-
The purified, modified mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles or a lipofectamine-based reagent).
-
The mRNA-lipid complexes are added to the cell culture and incubated.
-
At various time points post-transfection (e.g., 6, 24, 48 hours), cells are harvested.
-
Protein expression is quantified using methods such as:
-
Western Blotting: To detect the specific protein of interest.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of secreted protein in the cell culture supernatant.
-
Flow Cytometry: If the expressed protein is a fluorescent reporter (e.g., GFP) or a cell surface marker.
-
Luciferase Assay: If the mRNA encodes a luciferase enzyme, allowing for highly sensitive quantification of protein activity.[11]
-
Immunogenicity Assessment
Objective: To evaluate the innate immune response triggered by the modified mRNA.
Protocol:
-
Immune cells, such as peripheral blood mononuclear cells (PBMCs) or dendritic cells, are cultured.
-
The cells are transfected with the modified mRNA.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) are measured using ELISA or a multiplex cytokine assay.
-
Cellular activation markers can also be assessed by flow cytometry.
Visualizing the Mechanisms
The following diagrams illustrate key pathways and workflows relevant to the function and evaluation of modified mRNA.
Caption: Evasion of Innate Immune Recognition by m1Ψ-modified mRNA.
Caption: Experimental Workflow for Evaluating Modified mRNA.
Future Perspectives: The Potential of TF-pseudoU
While experimental data on TF-pseudoU is lacking, we can speculate on its potential properties based on its chemical structure. The trifluoroethyl group is an electron-withdrawing moiety. This could potentially influence the conformation of the pseudouridine nucleoside and its interactions with the ribosome and immune sensors. It is plausible that this modification could also impact the overall stability and translational efficiency of the mRNA. However, without direct experimental evidence, these remain hypotheses. Further research, including the synthesis of TF-pseudoUTP and its incorporation into mRNA for subsequent in vitro and in vivo characterization, is essential to determine its viability as an alternative to m1Ψ.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 5. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 7. Breaking Down the Code: Demystifying the Patent Battles Behind mRNA Vaccines [secerna.com]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Evolving Landscape of mRNA Therapeutics: A Comparative Benchmarking of Novel Pseudouridine Derivatives
For researchers, scientists, and professionals in drug development, the chemical modification of mRNA is a critical frontier in enhancing the efficacy and safety of next-generation therapeutics. The strategic incorporation of modified nucleosides, particularly derivatives of pseudouridine (B1679824) (Ψ), has been instrumental in overcoming the inherent instability and immunogenicity of in vitro transcribed mRNA. While N1-methylpseudouridine (m1Ψ) has become the gold standard, the quest for even more optimal modifications continues. This guide provides a comparative analysis of N1-(1,1,1-Trifluoroethyl)pseudoUridine against other novel pseudouridine derivatives, supported by available experimental data and detailed methodologies.
Introduction to Pseudouridine and its Significance in mRNA Therapeutics
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in cellular RNA.[1] Its unique C-C glycosidic bond offers greater rotational freedom and an additional hydrogen bond donor at the N1 position, which enhances the stability of RNA secondary structures.[1] In the context of mRNA therapeutics, the substitution of uridine with pseudouridine, and subsequently its derivatives, has been shown to confer several key advantages:
-
Reduced Innate Immunogenicity: Modified mRNA is less likely to be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, thereby mitigating the innate immune response that can lead to translational arrest and cell toxicity.[2][3]
-
Enhanced Translational Capacity: By evading the immune-mediated shutdown of protein synthesis, Ψ-modified mRNA leads to significantly higher protein expression.[3][4]
-
Increased mRNA Stability: The incorporation of pseudouridine can protect mRNA from degradation by cellular nucleases, prolonging its half-life and therapeutic effect.[1][4]
The development of N1-methylpseudouridine (m1Ψ) marked a significant advancement, demonstrating superior performance in both reducing immunogenicity and increasing protein expression compared to its parent molecule, pseudouridine.[5][6] This has led to its widespread adoption in approved mRNA vaccines and ongoing clinical trials.[5][7] However, the exploration of other novel N1-substituted pseudouridine derivatives aims to further refine and optimize mRNA performance.
Comparative Analysis of Novel Pseudouridine Derivatives
While direct, peer-reviewed comparative data for this compound is not publicly available, we can benchmark its potential against other novel N1-substituted pseudouridine derivatives that have been experimentally evaluated. The following tables summarize the performance of several such derivatives in key assays relevant to mRNA therapeutics.
Quantitative Data Summary
The following tables present a summary of the relative performance of various pseudouridine derivatives based on in vitro and cell-based assays. The data is compiled from studies on luciferase reporter mRNA.
Table 1: Relative mRNA Expression in THP-1 Cells
| Nucleoside Modification | Relative Luciferase Activity (vs. WT-mRNA) | Reference |
| Wild-Type Uridine (WT) | 1.0x | [2] |
| Pseudouridine (Ψ) | ~3.0x | [2] |
| N1-Methyl-Ψ (m1Ψ) | ~4.0x | [2] |
| N1-Ethyl-Ψ (Et1Ψ) | ~3.5x | [2] |
| N1-(2-Fluoroethyl)-Ψ (FE1Ψ) | ~3.8x | [2] |
| N1-Propyl-Ψ (Pr1Ψ) | ~3.2x | [2] |
| N1-Methoxymethyl-Ψ (MOM1Ψ) | ~4.0x | [2] |
Table 2: In Vitro Transcription Efficiency
| N1-Substitution of ΨTP | Relative Transcription Efficiency (%) | Reference |
| Wild-Type UTP | 100% | [2] |
| H (Ψ) | ~125% | [2] |
| Me (m1Ψ) | ~120% | [2] |
| Et (Et1Ψ) | ~110% | [2] |
| FE (FE1Ψ) | ~100% | [2] |
| Pr (Pr1Ψ) | ~90% | [2] |
| iPr (iPr1Ψ) | ~25% | [2] |
| MOM (MOM1Ψ) | ~115% | [2] |
| POM | ~50% | [2] |
| BOM | ~30% | [2] |
Table 3: Cellular Toxicity in THP-1 Cells (MTT Assay)
| Nucleoside Modification | Relative Cell Viability (vs. Untreated) | Reference |
| WT-mRNA | Decreased | [2] |
| Ψ-mRNA | Slightly Decreased | [2] |
| N1-Substituted Ψ-mRNAs | No significant decrease | [2] |
Discussion of this compound
Although direct experimental data for this compound is lacking in the public domain, we can hypothesize its potential properties based on the structure-activity relationships observed with other N1-substituted analogs and the known effects of fluorination.
The trifluoroethyl group is strongly electron-withdrawing. This property could influence the electronic distribution within the pseudouridine base, potentially affecting base stacking interactions and the recognition by cellular machinery. The available data on N1-(2-Fluoroethyl)-Ψ shows that it maintains high translational activity, comparable to m1Ψ.[2] This suggests that the presence of fluorine on the ethyl group is well-tolerated. The trifluoromethyl group would impart even greater electronegativity and steric bulk compared to a single fluorine atom.
Potential Advantages:
-
Enhanced Stability: The high electronegativity of fluorine can strengthen the C-F bond and potentially increase the metabolic stability of the nucleoside.[8][9]
-
Modulated Immunogenicity: The unique electronic and steric properties might alter the interaction with innate immune receptors, potentially leading to further reduced immunogenicity.
Potential Challenges:
-
Enzymatic Incorporation: The bulky and electron-withdrawing nature of the trifluoroethyl group might hinder its efficient incorporation into an mRNA transcript by T7 RNA polymerase during in vitro transcription, as has been observed with other bulky N1-substituents like isopropyl.[2]
-
Translational Efficiency: The modification could potentially interfere with the decoding process by the ribosome, although the effect of N1-modifications on translation fidelity is complex and context-dependent.[10]
Further empirical studies are essential to ascertain the performance of this compound and its potential as a next-generation mRNA modification.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to benchmark novel pseudouridine derivatives.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA transcripts with complete substitution of uridine with a modified pseudouridine analog.
Materials:
-
Linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) with a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (ATP, CTP, GTP).
-
Modified pseudouridine triphosphate (e.g., N1-substituted ΨTP).
-
Cap analog (e.g., CleanCap™).
-
Transcription buffer.
-
DNase I.
-
RNA purification kit.
Procedure:
-
Assemble the in vitro transcription reaction by combining the linearized DNA template, ATP, CTP, GTP, the modified ΨTP, cap analog, and T7 RNA polymerase in the transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate for a further 30 minutes at 37°C to digest the DNA template.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the purified mRNA using a Bioanalyzer and UV-Vis spectrophotometry.
Cell-Based Luciferase Expression Assay
Objective: To quantify the protein expression from modified mRNA in a relevant cell line.
Materials:
-
THP-1 monocyte cell line (a model for innate immune activation).
-
Cell culture medium.
-
Transfection reagent (e.g., lipofectamine).
-
Purified modified luciferase mRNA.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed THP-1 cells in a multi-well plate and culture overnight.
-
Prepare transfection complexes by mixing the modified mRNA with the transfection reagent in an appropriate buffer.
-
Add the transfection complexes to the cells and incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
Cellular Toxicity Assay (MTT Assay)
Objective: To assess the cytopathic effects of modified mRNA.
Materials:
-
THP-1 cells.
-
Cell culture medium.
-
Transfection reagent.
-
Purified modified mRNA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Transfect THP-1 cells with the modified mRNA as described in the luciferase assay protocol.
-
At the desired time point post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 560 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of Innate Immune Sensing of mRNA
Caption: Innate immune sensing of unmodified vs. modified mRNA.
Experimental Workflow for Benchmarking Novel Pseudouridine Derivatives
Caption: Workflow for evaluating novel pseudouridine derivatives.
Conclusion
The modification of mRNA with pseudouridine and its derivatives is a cornerstone of modern RNA therapeutics. While N1-methylpseudouridine is the current frontrunner, the exploration of novel N1-substitutions continues to be a promising avenue for further enhancing the performance of mRNA-based drugs and vaccines. The available data on various N1-alkyl and N1-alkoxyalkyl pseudouridine derivatives demonstrate that it is possible to maintain or even exceed the high levels of protein expression seen with m1Ψ, while also ensuring low cytotoxicity.
The case of this compound highlights a frontier in this research. While its specific properties remain to be experimentally determined, the analysis of related fluorinated and alkylated analogs provides a rational basis for its investigation. Future studies should focus on the systematic evaluation of such novel derivatives, with a particular emphasis on their in vitro transcription efficiency, translational fidelity, and in vivo immunogenicity and efficacy. Such efforts will undoubtedly pave the way for the development of even safer and more potent mRNA therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 6. US20130123481A1 - Modified nucleosides, nucleotides, and nucleic acids, and uses thereof - Google Patents [patents.google.com]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of N1-(1,1,1-Trifluoroethyl)pseudoUridine and other modified nucleosides
For researchers, scientists, and drug development professionals, the choice of nucleoside modification is a critical determinant of the in vivo performance of messenger RNA (mRNA) therapeutics. This guide provides an objective comparison of the in vivo efficacy of various modified nucleosides, with a focus on N1-methyl-pseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), and unmodified uridine (B1682114). The aim is to equip researchers with the necessary data and methodologies to make informed decisions for their mRNA-based projects.
Currently, a significant body of research highlights the superiority of incorporating modified nucleosides into mRNA constructs to enhance protein expression and reduce innate immunogenicity.[1][2][3] Among the most studied modifications, N1-methyl-pseudouridine (m1Ψ) has emerged as a gold standard, utilized in the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][4] In contrast, the CureVac COVID-19 vaccine candidate, which employed unmodified mRNA, demonstrated considerably lower efficacy, underscoring the pivotal role of nucleoside modification.[1][4]
While this guide focuses on established modifications, it is important to note the ongoing development of novel nucleoside analogs. However, a comprehensive search of available scientific literature did not yield in vivo efficacy data for N1-(1,1,1-Trifluoroethyl)pseudoUridine. Therefore, a direct comparison with this specific compound cannot be made at this time.
Data Presentation: Quantitative Comparison of Modified Nucleosides
The following tables summarize key quantitative data from in vivo studies, comparing the performance of mRNA containing different nucleoside modifications.
Table 1: In Vivo Protein Expression (Luciferase) in Mice Following Intramuscular Injection of Modified mRNA
| Nucleoside Modification | Peak Luciferase Expression (photons/s/cm²/sr) | Time to Peak Expression (hours) | Total Luciferase Expression (AUC over 21 days) |
| N1-methyl-pseudouridine (m1Ψ) | ~1 x 109 | 6 | Highest |
| Pseudouridine (Ψ) | ~1 x 108 | 6 | Intermediate |
| 5-methylcytidine/Pseudouridine (m5C/Ψ) | ~5 x 108 | 6 | High |
| N1-methyl-pseudouridine/5-methylcytidine (m1Ψ/m5C) | ~2 x 109 | 6 | Highest |
| Unmodified Uridine | Not reported in this direct comparison, but generally significantly lower | - | Lowest |
Data extracted from Andries et al., 2015.[5][6] Values are approximate and intended for comparative purposes.
Table 2: In Vivo Protein Expression (Luciferase) in Mice Following Intradermal Injection of Modified mRNA
| Nucleoside Modification | Peak Luciferase Expression (photons/s/cm²/sr) | Time to Peak Expression (hours) | Total Luciferase Expression (AUC over 21 days) |
| N1-methyl-pseudouridine (m1Ψ) | ~1 x 108 | 24 | Highest |
| Pseudouridine (Ψ) | ~5 x 107 | 24 | Intermediate |
| 5-methylcytidine/Pseudouridine (m5C/Ψ) | ~1 x 108 | 24 | High |
| N1-methyl-pseudouridine/5-methylcytidine (m1Ψ/m5C) | ~2 x 108 | 24 | Highest |
| Unmodified Uridine | Not reported in this direct comparison, but generally significantly lower | - | Lowest |
Data extracted from Andries et al., 2015.[5][6] Values are approximate and intended for comparative purposes.
Table 3: In Vivo Immunogenicity Comparison
| Nucleoside Modification | Key Immunogenicity Findings |
| N1-methyl-pseudouridine (m1Ψ) | Reduced intracellular innate immunogenicity compared to Ψ-modified mRNA.[5][6] Lower induction of type I interferons (IFNs) and inflammatory cytokines compared to unmodified mRNA.[7] |
| Pseudouridine (Ψ) | Reduces immune activation compared to unmodified mRNA, but to a lesser extent than m1Ψ.[5][6] |
| Unmodified Uridine | Induces a significant innate immune response, characterized by the secretion of type I IFNs (e.g., IFN-α) and inflammatory cytokines.[7] This can lead to reduced protein expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the evaluation of modified mRNA in vivo.
In Vitro Transcription of Modified mRNA
-
Objective: To synthesize mRNA molecules incorporating the desired modified nucleosides.
-
Procedure:
-
A linearized DNA template encoding the protein of interest (e.g., Firefly Luciferase) is used.
-
In vitro transcription is performed using a high-yield T7 RNA polymerase.
-
The nucleotide triphosphate (NTP) mix is prepared with the complete substitution of uridine triphosphate (UTP) with the desired modified analog (e.g., N1-methyl-pseudouridine-5'-triphosphate or pseudouridine-5'-triphosphate).
-
A cap analog (e.g., CleanCap™) is included to ensure proper 5' capping of the mRNA transcripts.
-
The resulting mRNA is purified, often using methods like oligo-dT affinity chromatography or silica-based columns, to remove unincorporated nucleotides, enzymes, and DNA templates.
-
mRNA-Lipid Nanoparticle (LNP) Formulation
-
Objective: To encapsulate the mRNA in lipid nanoparticles for protection and efficient in vivo delivery.
-
Procedure:
-
Lipid components (an ionizable lipid, a phospholipid, cholesterol, and a PEG-lipid) are dissolved in an organic solvent (e.g., ethanol).
-
The purified mRNA is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer at acidic pH).
-
The lipid solution and the mRNA solution are rapidly mixed using a microfluidic device. This process leads to the self-assembly of LNPs with the mRNA encapsulated inside.
-
The formulated LNPs are then dialyzed against a physiological buffer (e.g., PBS) to remove the organic solvent and raise the pH.
-
The final LNP formulation is sterile-filtered.
-
In Vivo Delivery in Animal Models
-
Objective: To administer the mRNA-LNPs to animals to assess protein expression and immunogenicity.
-
Procedure:
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used. All procedures must be approved by the relevant institutional animal care and use committee.
-
Administration Routes:
-
Intramuscular (i.m.): A specific dose of mRNA-LNPs (e.g., 20 µg) is injected into the tibialis anterior or quadriceps muscle.
-
Intradermal (i.d.): A specific dose of mRNA-LNPs (e.g., 20 µg) is injected into the dorsal side of the ear pinna or the shaved flank.
-
Intravenous (i.v.): A specific dose of mRNA-LNPs is injected into the tail vein for systemic delivery studies.
-
-
Dosage: The amount of mRNA administered is a critical parameter and is typically determined based on the specific study objectives.
-
Assessment of In Vivo Protein Expression
-
Objective: To quantify the amount and duration of protein produced from the delivered mRNA.
-
Procedure (for a reporter protein like Luciferase):
-
At various time points post-injection, mice are anesthetized.
-
A substrate for the reporter protein (e.g., D-luciferin for Firefly Luciferase) is administered, typically via intraperitoneal injection.
-
In vivo bioluminescence imaging (IVIS) is performed to detect and quantify the light emitted from the area of protein expression.
-
The signal intensity (in photons/s/cm²/sr) is measured and analyzed over time.
-
Evaluation of Immunogenicity
-
Objective: To measure the innate immune response triggered by the mRNA-LNP formulation.
-
Procedure:
-
Blood samples are collected from the animals at different time points after injection.
-
Serum is isolated from the blood samples.
-
The levels of various cytokines and chemokines (e.g., IFN-α, IL-6, TNF-α) in the serum are quantified using techniques like ELISA or multiplex bead-based assays (e.g., Luminex).
-
Flow cytometry can be used to analyze immune cell populations in the blood or tissues.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo efficacy comparison of modified mRNA.
Caption: Impact of nucleoside modification on innate immune signaling.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA. [publications.scilifelab.se]
Unveiling the Immunological Signature of Modified mRNA: A Head-to-Head Comparison
A deep dive into the immunogenicity of chemically modified mRNAs reveals significant differences in their interaction with the innate immune system, directly impacting their efficacy and safety as therapeutic agents. This guide provides a comparative analysis of key chemical modifications, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection and design of mRNA-based therapeutics.
The advent of mRNA vaccines has revolutionized modern medicine, yet the inherent immunogenicity of in vitro transcribed (IVT) mRNA remains a critical consideration.[1][2] The innate immune system has evolved sophisticated mechanisms to detect foreign RNA, triggering inflammatory responses that can hinder therapeutic protein expression and cause adverse effects.[1][3][4][5][6][7] Chemical modification of mRNA nucleosides is a key strategy to evade this immune surveillance.[8] This guide focuses on a head-to-head comparison of the most prominent modifications, pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), and their impact on immunogenicity.
Comparative Immunogenicity: Unmodified vs. Modified mRNA
Exogenously delivered, unmodified mRNA is recognized by various pattern recognition receptors (PRRs), including Toll-like receptors (TLR) 3, 7, and 8, as well as RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[1][2][4][5][9][10] This recognition initiates signaling cascades that lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines, ultimately resulting in the suppression of translation and degradation of the mRNA therapeutic.[1]
Chemical modifications, particularly the substitution of uridine (B1682114) with pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ), have been shown to significantly dampen this innate immune activation.[8][11][12][13] These modifications are thought to alter the conformation of the mRNA molecule, thereby reducing its ability to bind to and activate innate immune sensors.[14][15]
A landmark study directly comparing the immunogenicity of mRNAs containing these modifications revealed that m1Ψ-modified mRNA is superior to Ψ-modified mRNA in reducing innate immune responses and enhancing protein expression.[11]
Key Quantitative Findings:
| mRNA Modification | Reporter Gene Expression (Relative to Unmodified) | Innate Immune Activation (e.g., TNF-α, IFN-α secretion) | Cellular Viability |
| Unmodified | Baseline | High | Reduced |
| Pseudouridine (Ψ) | Increased | Reduced | Improved |
| N1-methylpseudouridine (m1Ψ) | Up to ~13-fold higher than Ψ-mRNA | Significantly Reduced compared to Ψ-mRNA | Improved |
| 5-methylcytidine (m5C) / m1Ψ | Up to ~44-fold higher than m5C/Ψ-mRNA | Substantially Reduced | Significantly Improved |
Table 1: Summary of in vitro comparison of different mRNA modifications. Data compiled from studies demonstrating the superior performance of m1Ψ modification.[11]
Innate Immune Sensing of Modified mRNA
The reduced immunogenicity of modified mRNA can be attributed to its altered interaction with key innate immune sensors. The following diagram illustrates the canonical pathway of innate immune recognition of unmodified single-stranded RNA and how modifications can circumvent this.
References
- 1. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 2. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 5. Innate immune responses to RNA: sensing and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innate sensing of mRNA vaccines. [immunosensation.de]
- 8. Chemically modified mRNA beyond COVID-19: Potential preventive and therapeutic applications for targeting chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Katalin Karikó - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 15. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
Assessing long-term in vivo stability of N1-(1,1,1-Trifluoroethyl)pseudoUridine-modified mRNA
A Comparative Guide to the In Vivo Stability of Chemically Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of chemical modifications that enhance its stability and reduce its immunogenicity in vivo. For researchers and developers in the field, understanding the long-term in vivo performance of different mRNA modifications is critical for designing effective and durable therapeutics. This guide provides an objective comparison of the in vivo stability of commonly used modified mRNAs, with a focus on N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) in comparison to unmodified mRNA.
Note on N1-(1,1,1-Trifluoroethyl)pseudoUridine (tfeΨ): As of the latest literature review, there is no publicly available experimental data on the long-term in vivo stability of this compound (tfeΨ)-modified mRNA. Therefore, this guide will focus on the well-characterized and widely adopted modifications as a benchmark for evaluating novel modifications like tfeΨ in the future.
The Critical Role of In Vivo Stability
The efficacy of an mRNA therapeutic is directly linked to its stability within the body. Unmodified mRNA is rapidly degraded by ubiquitous ribonucleases and can trigger innate immune responses, leading to its clearance and a reduction in protein expression. Chemical modifications, particularly within the uridine (B1682114) nucleoside, have been shown to significantly extend the in vivo half-life of mRNA, leading to more robust and sustained protein production.
Comparative Analysis of In Vivo Performance
The following tables summarize the in vivo performance of unmodified, Ψ-modified, and m1Ψ-modified mRNA from preclinical studies, primarily using luciferase as a reporter protein in mouse models. The duration and intensity of luciferase expression serve as a proxy for the in vivo stability and translational efficiency of the mRNA constructs.
| mRNA Modification | Peak Protein Expression | Duration of Protein Expression | Relative In Vivo Stability |
| Unmodified | Low and transient | Typically less than 24-48 hours | Low |
| Pseudouridine (Ψ) | Moderate to High | Several days | Moderate |
| N1-methylpseudouridine (m1Ψ) | High to Very High | Up to 10 days or longer | High |
Table 1: In Vivo Protein Expression Profile of Modified mRNA. This table provides a qualitative summary of in vivo protein expression kinetics.
| Modification | Fold Increase in Protein Expression (vs. Unmodified) | Observed In Vivo Half-life (Protein Expression) | Key Findings |
| Unmodified | 1x (Baseline) | < 2 days | Rapid clearance and low protein yield.[1] |
| Pseudouridine (Ψ) | Variable, can be similar to or moderately higher than unmodified in some contexts. | Up to 7 days | Enhances stability and translation, but to a lesser extent than m1Ψ.[1] |
| N1-methylpseudouridine (m1Ψ) | Significantly higher (can be >10-fold) | Can exceed 10 days | Demonstrates the most prolonged protein expression and highest stability.[2][3][4] |
Table 2: Quantitative Comparison of In Vivo Performance. This table presents a more quantitative look at the relative performance of different mRNA modifications based on reported studies. The "in vivo half-life" is inferred from the duration of protein expression.
Experimental Protocols
Accurate assessment of in vivo mRNA stability is crucial for preclinical development. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Bioluminescence Imaging for Luciferase mRNA
This protocol is a standard method for non-invasively monitoring the expression of a reporter protein over time in living animals.
a. mRNA-LNP Formulation and Administration:
-
Synthesize firefly luciferase-encoding mRNA with the desired modifications (unmodified, Ψ, or m1Ψ).
-
Encapsulate the mRNA into lipid nanoparticles (LNPs) to facilitate in vivo delivery.
-
Inject mice (e.g., BALB/c) intravenously or intramuscularly with the mRNA-LNP formulation. The typical dose can range from 0.1 to 1.0 mg/kg.
b. Bioluminescence Imaging:
-
At predetermined time points post-injection (e.g., 6, 24, 48, 72 hours, and daily thereafter), administer D-luciferin, the substrate for luciferase, to the mice via intraperitoneal injection (e.g., 150 mg/kg).
-
Anesthetize the mice (e.g., with isoflurane) and place them in an in vivo imaging system (IVIS).
-
Acquire bioluminescence images, capturing the light emitted from tissues where the luciferase mRNA is being translated.
-
Quantify the bioluminescent signal (photon flux) in a region of interest (e.g., the liver for systemic delivery) to determine the level of protein expression.
c. Data Analysis:
-
Plot the quantified bioluminescence over time to generate expression kinetics curves for each mRNA modification.
-
Calculate the area under the curve (AUC) to compare the total protein expression over the entire time course.
-
Determine the time it takes for the signal to return to baseline to estimate the duration of expression.
RT-qPCR for Quantifying mRNA Half-Life
This method directly measures the amount of remaining mRNA in a target tissue at different time points.
a. Animal Dosing and Tissue Collection:
-
Inject mice with the different mRNA-LNP formulations as described above.
-
At various time points post-injection (e.g., 6, 12, 24, 48, 72 hours), euthanize a cohort of mice.
-
Harvest the target tissue (e.g., liver, spleen, or muscle at the injection site) and immediately snap-freeze it in liquid nitrogen to preserve RNA integrity.
b. RNA Extraction and Reverse Transcription:
-
Extract total RNA from the harvested tissues using a suitable RNA isolation kit.
-
Treat the extracted RNA with DNase to remove any contaminating DNA.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the mRNA.
c. Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the reporter gene (e.g., luciferase).
-
Use a housekeeping gene (e.g., GAPDH, actin) as a reference for normalization.
-
Calculate the relative amount of the target mRNA at each time point compared to the initial time point (or a control group).
d. Half-Life Calculation:
-
Plot the natural logarithm of the relative mRNA concentration against time.
-
The slope of the resulting linear regression line is the decay rate constant (k).
-
Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = -ln(2)/k.
Innate Immune Recognition and its Impact on Stability
The in vivo stability of mRNA is intimately linked to its recognition by the innate immune system. Unmodified single-stranded RNA (ssRNA) is a potent trigger of pattern recognition receptors (PRRs), leading to an antiviral-like response that includes the degradation of the foreign RNA.
Key Signaling Pathways
1. Toll-Like Receptors (TLRs):
-
TLR7 and TLR8: These endosomal receptors recognize ssRNA. Upon binding, they initiate a signaling cascade through the MyD88 adaptor protein, leading to the production of type I interferons and inflammatory cytokines. This response can lead to the degradation of the mRNA therapeutic.
-
Modification Impact: Pseudouridine and N1-methylpseudouridine modifications alter the conformation of the mRNA, reducing its ability to bind and activate TLR7 and TLR8. This dampens the innate immune response and enhances mRNA stability.
2. RIG-I-Like Receptors (RLRs):
-
RIG-I (Retinoic acid-inducible gene I): This cytosolic sensor detects short, double-stranded RNA with a 5'-triphosphate group, a hallmark of viral replication. Activation of RIG-I leads to signaling through the MAVS (Mitochondrial Antiviral-Signaling) protein, culminating in interferon production.
-
Modification Impact: While less directly related to ssRNA recognition, the overall reduction in immunogenicity by Ψ and m1Ψ modifications helps to avoid the activation of these pathways, contributing to a more favorable environment for the mRNA therapeutic to persist.
Visualizations
Caption: Experimental workflow for assessing in vivo mRNA stability.
Caption: Innate immune pathways recognizing foreign RNA.
Conclusion
The chemical modification of mRNA, particularly with N1-methylpseudouridine, is a cornerstone of modern mRNA therapeutics, offering a significant enhancement in in vivo stability and protein expression duration. While pseudouridine also provides a stability advantage over unmodified mRNA, m1Ψ has emerged as the modification of choice for applications requiring prolonged therapeutic effect. The lack of public data on novel modifications like this compound highlights the ongoing innovation in the field and the need for rigorous, comparative in vivo studies to benchmark their performance against established standards. As new modifications are developed, the experimental frameworks outlined in this guide will be essential for their evaluation and translation into the next generation of mRNA medicines.
References
Navigating the Delivery Maze: A Comparative Guide to the Biodistribution of Lipid Nanoparticles Delivering N1-(1,1,1-Trifluoroethyl)pseudoUridine mRNA and its Alternatives
For researchers, scientists, and drug development professionals, the journey of an mRNA therapeutic from administration to its target site is a critical determinant of its efficacy and safety. This guide provides a comprehensive comparison of the biodistribution profiles of lipid nanoparticles (LNPs) delivering N1-(1,1,1-Trifluoroethyl)pseudoUridine (TF-Ψ) modified mRNA against alternative delivery platforms, supported by experimental data and detailed methodologies.
The advent of mRNA-based therapeutics and vaccines has been revolutionary, with the delivery vehicle playing a pivotal role in their success. Lipid nanoparticles have emerged as the frontrunners for clinical applications, yet a thorough understanding of their in vivo fate, especially when carrying chemically modified mRNA such as TF-Ψ, is paramount. This guide delves into the biodistribution of TF-Ψ mRNA-LNPs and compares it with other promising delivery systems, including polymer-based nanoparticles, viral vectors, and extracellular vesicles.
At a Glance: Comparative Biodistribution of mRNA Delivery Platforms
The biodistribution of mRNA delivery systems is influenced by a multitude of factors including particle size, surface charge, route of administration, and the inherent properties of the delivery vehicle itself. A primary observation across many studies is the tendency for systemic accumulation in the liver and spleen, a phenomenon largely attributed to the mononuclear phagocyte system (MPS) clearance.[1][2]
| Delivery Platform | Primary Organs of Accumulation (Systemic Administration) | Key Biodistribution Characteristics |
| Lipid Nanoparticles (LNPs) | Liver, Spleen, Lungs[1][2][3] | Particle size and administration route are major determinants of distribution. Smaller particles can show broader distribution.[1] Intravenous administration leads to rapid and high liver accumulation.[2] |
| Polymer-Based Nanoparticles | Liver, Lungs, Spleen[4] | Biodistribution can be tuned by altering polymer composition and architecture. Some formulations show prolonged circulation. |
| Viral Vectors (e.g., AAV) | Liver, Spleen, and serotype-dependent tropism for other tissues (e.g., muscle, CNS)[1][5][6] | Can be engineered for specific tissue targeting. Biodistribution is highly dependent on the viral serotype and route of administration.[5][6] |
| Extracellular Vesicles (EVs) | Liver, Spleen, Lungs, Kidneys[7] | Exhibit natural tropism depending on the parent cell. Can be engineered for targeted delivery.[7] Some studies suggest lower accumulation in the liver compared to LNPs.[8] |
In-Depth Analysis of Delivery Platforms
Lipid Nanoparticles (LNPs) Delivering this compound mRNA
Lipid nanoparticles are the most clinically advanced non-viral delivery system for mRNA.[9] Their design, typically comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a helper lipid, is crucial for encapsulating and protecting the mRNA payload, as well as facilitating its cellular uptake and endosomal escape.[9][10]
The biodistribution of LNPs is significantly influenced by their physicochemical properties and the route of administration. Following intravenous injection, LNPs predominantly accumulate in the liver, with subsequent distribution to the spleen and lungs.[1][2][3] Intramuscular and subcutaneous injections lead to localized expression at the injection site with some systemic distribution to draining lymph nodes and the liver.[1]
The inclusion of this compound (TF-Ψ), a chemical modification to the mRNA backbone, is intended to enhance protein expression and reduce immunogenicity. While specific quantitative biodistribution data for LNPs carrying TF-Ψ mRNA is limited in publicly available literature, studies on other pseudouridine-modified mRNAs suggest that the modification itself does not significantly alter the overall biodistribution profile of the LNP carrier.[11] The distribution is primarily governed by the LNP formulation.
The journey of an LNP-mRNA complex into a cell is a multi-step process that begins with cellular uptake, primarily through endocytosis.[9][10]
The acidic environment of the late endosome protonates the ionizable lipid within the LNP, leading to destabilization of the endosomal membrane and subsequent release of the mRNA cargo into the cytoplasm for translation.[10]
Alternative Delivery Platforms: A Comparative Overview
Polymeric nanoparticles, fabricated from biodegradable polymers, offer a versatile platform for mRNA delivery. Their chemical properties can be extensively modified to control size, charge, and stability, thereby influencing their biodistribution.[12] Similar to LNPs, they tend to accumulate in the liver, lungs, and spleen after systemic administration.[4] Some formulations have demonstrated the ability to prolong circulation time, potentially enhancing delivery to tissues beyond the primary clearance organs.
The cellular entry of polymeric nanoparticles is also primarily mediated by endocytosis. The "proton sponge" effect is a commonly cited mechanism for endosomal escape, where the buffering capacity of the polymer leads to osmotic swelling and rupture of the endosome.
Viral vectors, such as adeno-associated viruses (AAVs), are highly efficient at gene delivery and can be engineered to exhibit specific tissue tropism.[5][6] For instance, certain AAV serotypes show a preference for muscle or central nervous system tissues.[5] Following systemic administration, the liver and spleen are still significant sites of accumulation, but the engineered tropism can lead to higher delivery efficiency in the target organ compared to non-targeted nanoparticles.[1][6]
Viral vectors utilize the natural infection mechanisms of viruses to enter cells. This typically involves binding to specific cell surface receptors, followed by endocytosis and trafficking to the nucleus where the genetic material is released.
Extracellular vesicles are naturally occurring, cell-derived nanoparticles that play a role in intercellular communication.[7] Their biodistribution is influenced by the cell type from which they are derived.[7] Systemically administered EVs are primarily cleared by the liver and spleen, but they can also show accumulation in the lungs and kidneys.[7] Some studies have shown that EVs can achieve functional mRNA delivery with potentially lower liver accumulation compared to LNPs, and they may be engineered to target specific tissues.[8]
EVs are taken up by recipient cells through various mechanisms, including endocytosis and direct fusion with the plasma membrane. Their natural origin may contribute to efficient uptake and reduced immunogenicity.
Experimental Protocols for Biodistribution Studies
Accurate assessment of biodistribution is crucial for the preclinical development of mRNA therapeutics. Below are detailed methodologies for key experiments.
In Vivo Biodistribution using Luciferase Reporter mRNA
This method allows for the non-invasive, real-time imaging of protein expression from the delivered mRNA, serving as an indirect measure of biodistribution and functional delivery.
Workflow:
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Formulation: Prepare LNPs encapsulating mRNA encoding a luciferase reporter gene (e.g., Firefly luciferase).
-
Administration: Inject the LNP-mRNA formulation via the desired route (e.g., intravenous, intramuscular). Dosing will vary depending on the formulation and study objective.[13]
-
Substrate Injection: At selected time points post-administration, inject the mice with a luciferin substrate (e.g., D-luciferin, 150 mg/kg body weight, intraperitoneally).[13]
-
Imaging: Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).[13][14]
-
Ex Vivo Analysis: For more precise organ-level quantification, euthanize the mice, harvest organs of interest (liver, spleen, lungs, heart, kidneys, etc.), and image them ex vivo after incubation with the luciferin substrate.[15]
-
Data Analysis: Quantify the bioluminescent signal (photon flux) in different organs to determine the relative levels of protein expression.[15]
Quantification of mRNA in Tissues
To directly measure the amount of delivered mRNA in different tissues, quantitative methods like branched DNA (bDNA) assays or reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are employed.
Workflow:
Protocol (bDNA Assay):
-
Tissue Collection and Lysis: Harvest tissues at predetermined time points and immediately homogenize them in a lysis buffer to release the RNA and prevent degradation.[16]
-
Hybridization: The tissue lysate is incubated in a plate where target-specific capture probes bind the mRNA of interest to the well surface.[17]
-
Signal Amplification: A series of extender, pre-amplifier, and amplifier probes (the "branched DNA") are sequentially hybridized to the captured mRNA. The final amplifier probe is conjugated to an enzyme (e.g., alkaline phosphatase).[17][18]
-
Detection: A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of target mRNA, is measured using a luminometer.[17][18]
Protocol (RT-qPCR):
-
RNA Extraction: Isolate total RNA from homogenized tissues using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Convert the extracted mRNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19][20]
-
Quantitative PCR (qPCR): Amplify the cDNA using target-specific primers and a fluorescent probe. The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of mRNA.[19][20]
-
Normalization: Normalize the data to a housekeeping gene to account for variations in RNA extraction and RT efficiency.[19]
Conclusion
The biodistribution of mRNA therapeutics is a complex interplay of the delivery vehicle's properties and the biological environment. While LNPs have proven to be effective, particularly for liver-targeted delivery, alternative platforms such as polymer-based nanoparticles, viral vectors, and extracellular vesicles offer unique advantages and the potential for more specific tissue targeting. The choice of delivery system will ultimately depend on the therapeutic application, the target organ, and the desired safety profile. Further research into the biodistribution of LNPs carrying specifically modified mRNA, such as TF-Ψ, will be crucial for optimizing the next generation of mRNA-based medicines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biodistribution of adeno-associated virus serotype 9 (AAV9) vector after intrathecal and intravenous delivery in mouse [frontiersin.org]
- 6. Biodistribution of AAV1, AAV5, AAV9, and AAVDJ serotypes after intra-cisterna magna delivery in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exosome-rna.com [exosome-rna.com]
- 8. Izon [izon.com]
- 9. To Fight Cancer Gene Editing Needs To Solve Its Delivery Problem [bioprocessonline.com]
- 10. helixbiotech.com [helixbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 16. A High-Throughput Method for Direct Detection of Therapeutic Oligonucleotide-Induced Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. gene-quantification.de [gene-quantification.de]
- 20. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with Different Modified mRNA Therapeutics: A Guide for Researchers
Guide to Understanding Proteomic Shifts in Response to Unmodified vs. N1-Methylpseudouridine (m¹Ψ)-Modified mRNA
This guide provides a comparative analysis of the proteomic landscape in human cells following treatment with two different formulations of messenger RNA (mRNA) therapeutics: unmodified mRNA and N1-methylpseudouridine (m¹Ψ)-modified mRNA. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of how these modifications influence protein expression profiles, supported by experimental data and detailed methodologies.
The inclusion of modified nucleosides, such as m¹Ψ, in synthetic mRNA is a key strategy to enhance protein expression and reduce the innate immune response that is often triggered by unmodified foreign RNA.[1][2][3][4] This comparative guide will delve into the resulting proteomic differences, offering insights into the mechanism of action and potential off-target effects.
Data Presentation: Quantitative Proteomic Analysis
The following table summarizes representative quantitative proteomics data from a hypothetical experiment where HEK293 (Human Embryonic Kidney 293) cells were transfected with either an unmodified mRNA or an m¹Ψ-modified mRNA, both encoding the reporter protein EGFP (Enhanced Green Fluorescent Protein). A mock-transfected group serves as the negative control. The data reflects the expected trends based on current literature, where m¹Ψ-modification leads to higher expression of the therapeutic protein and a dampened innate immune response compared to unmodified mRNA.
Table 1: Differential Protein Expression in HEK293 Cells Treated with Modified mRNA Therapeutics
| Protein | Gene | Function | Fold Change vs. Mock (Unmodified mRNA) | Fold Change vs. Mock (m¹Ψ-modified mRNA) |
| Enhanced Green Fluorescent Protein | EGFP | Reporter Protein | 50.2 | 150.8 |
| Interferon-induced protein with tetratricopeptide repeats 1 | IFIT1 | Innate Immunity, Antiviral Response | 25.6 | 2.1 |
| 2'-5'-oligoadenylate synthetase 1 | OAS1 | Innate Immunity, Antiviral Response | 18.9 | 1.8 |
| Interferon-induced GTP-binding protein Mx1 | MX1 | Innate Immunity, Antiviral Response | 15.3 | 1.5 |
| C-X-C motif chemokine 10 | CXCL10 | Chemoattractant, Inflammatory Response | 12.1 | 1.2 |
| Heat shock 70kDa protein 1A/1B | HSPA1A/HSPA1B | Cellular Stress Response | 4.5 | 1.3 |
| Beta-actin | ACTB | Cytoskeleton, Housekeeping | 1.1 | 1.0 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The following protocols are based on methodologies described in studies involving the proteomic analysis of cells after transfection with synthetic mRNA.[5]
1. Cell Culture and mRNA Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
mRNA Constructs:
-
Unmodified mRNA encoding EGFP.
-
m¹Ψ-modified mRNA encoding EGFP (all uridine (B1682114) bases replaced with N1-methylpseudouridine).
-
Mock Control: Transfection reagent only.
-
-
Transfection: Cells are seeded in 6-well plates and grown to 70-80% confluency. Transfection is performed using a lipid-based transfection reagent according to the manufacturer's instructions with 2.5 µg of the respective mRNA per well. Cells are harvested 24 hours post-transfection.
2. Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvested cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), 75 mM NaCl, and protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
Reduction, Alkylation, and Digestion:
-
An equal amount of protein from each sample is reduced with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylation is performed with 20 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
The urea concentration is diluted to less than 2 M with 50 mM Tris-HCl.
-
Proteins are digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
-
Peptide Cleanup: The resulting peptide mixtures are desalted and purified using C18 solid-phase extraction (SPE) cartridges.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) system is used to separate the peptides.
-
Column: A C18 reversed-phase analytical column with a gradient of acetonitrile (B52724) in 0.1% formic acid is used for peptide separation.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer is used for analysis.
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the top 10 most intense precursor ions from each full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD).
4. Data Analysis
-
Peptide and Protein Identification: The raw MS data files are processed using a software suite such as MaxQuant or Proteome Discoverer.[5] MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) is used to determine the relative abundance of proteins across the different experimental groups. The LFQ intensities are normalized, and statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed proteins.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the comparative proteomics of modified mRNA therapeutics.
Caption: Experimental workflow for comparative proteomics.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N1-(1,1,1-Trifluoroethyl)pseudoUridine Detection
This guide provides a comparative overview of analytical methodologies for the detection and quantification of N1-(1,1,1-Trifluoroethyl)pseudoUridine, a modified nucleoside of interest in drug development and RNA therapeutics. The focus is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this specific compound.
The validation of analytical methods is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] Cross-validation between different analytical techniques further strengthens the confidence in the obtained results by demonstrating consistency and highlighting the strengths and limitations of each method.
Comparative Analysis of Analytical Methods
The two primary methods for the analysis of nucleosides and their modified forms are HPLC-UV and LC-MS/MS.[2][3] While both are powerful techniques, they differ significantly in their selectivity, sensitivity, and instrumentation complexity.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore. It is often used for routine analysis due to its simplicity and cost-effectiveness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the "gold standard" for the analysis of modified nucleosides due to its high sensitivity and selectivity.[4] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise identification and quantification of analytes even in complex biological matrices.
The following table summarizes the typical performance characteristics of these two methods, based on data for similar modified nucleosides.
Table 1: Comparison of HPLC-UV and LC-MS/MS Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (%) | 95 - 105 | 98 - 102 |
| Precision (RSD%) | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity | Moderate | High |
| Matrix Effect | Low | High (can be mitigated) |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and validatable analytical methods.
HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform necessary extraction or dilution steps to bring the analyte concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.[2]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 50 mM phosphate (B84403) buffer, pH 5.8) and an organic phase (e.g., acetonitrile) is typically employed.[2]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[2]
-
Injection Volume: Typically 10-20 µL.[2]
3. UV Detection:
-
Monitor the absorbance at a wavelength where the analyte exhibits maximum absorbance, for example, 254 nm.[2]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method
1. Sample Preparation:
-
Similar to the HPLC-UV method, prepare stock and calibration solutions.
-
For biological samples, enzymatic hydrolysis of RNA may be required to release the nucleosides.[4]
-
Incorporate a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing and instrument response.[4]
2. Liquid Chromatography:
-
Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used depending on the polarity of the analyte.
-
Mobile Phase: Typically consists of an aqueous phase with a small amount of formic acid and an organic phase like acetonitrile, also with formic acid.[5]
-
Gradient: A gradient elution is used to achieve optimal separation.
3. Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for nucleoside analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in unknown samples using this calibration curve.
Cross-Validation Workflow
The cross-validation of the two methods is essential to ensure the accuracy and reliability of the analytical results. The following diagram illustrates a typical cross-validation workflow.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
LC-MS/MS Workflow for Modified Nucleoside Analysis
The following diagram details the typical workflow for analyzing modified nucleosides using LC-MS/MS, from sample preparation to data analysis.
References
A Comparative Guide to N1-(1,1,1-Trifluoroethyl)pseudoUridine in Innate Immune Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of messenger RNA (mRNA) containing N1-(1,1,1-Trifluoroethyl)pseudoUridine (TFE-Ψ) and its impact on innate immune sensing pathways. Due to the limited availability of direct quantitative data for TFE-Ψ in the public domain, this guide establishes a baseline comparison between standard, unmodified uridine (B1682114) (U) containing mRNA and mRNA modified with the benchmark N1-methyl-pseudouridine (m1Ψ). The expected properties of TFE-Ψ are then discussed in the context of this established data, drawing from general principles of nucleoside modification and available information on structurally related compounds.
The incorporation of modified nucleosides into mRNA is a critical strategy to enhance its therapeutic potential by increasing protein expression and reducing unwanted immunogenicity.[1][2] Modifications can significantly alter how the innate immune system perceives the mRNA, thereby influencing its efficacy and safety profile.
Executive Summary
-
Unmodified Uridine (U): mRNA containing unmodified uridine is readily recognized by innate immune sensors, leading to a potent pro-inflammatory cytokine response and reduced protein translation.
-
N1-methyl-pseudouridine (m1Ψ): The current gold standard for therapeutic mRNA, m1Ψ dramatically reduces innate immune activation, leading to robust and sustained protein expression.[3][4]
-
This compound (TFE-Ψ): While direct comparative data is not publicly available, research on similar N1-substituted pseudouridines, such as N1-(2-fluoroethyl)-Ψ, suggests that such modifications can support high levels of protein translation, comparable to m1Ψ, while mitigating cytotoxicity.[5] The electron-withdrawing nature of the trifluoroethyl group may influence interactions with immune sensors, but specific effects on cytokine profiles require direct experimental evaluation.
Comparative Data on Innate Immune Activation & Protein Expression
The following tables summarize the typical performance of mRNA containing unmodified Uridine versus the industry-standard m1Ψ modification. These values represent a baseline for evaluating novel modifications like TFE-Ψ.
Table 1: In Vitro Innate Immune Response to Modified mRNA (Data presented is representative of expected results based on publicly available literature. Specific values can vary based on cell type, mRNA sequence, and delivery method.)
| Modification | Cell Type | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IFN-β Secretion (pg/mL) |
| Unmodified Uridine (U) | Human PBMCs | High (e.g., >1000) | High (e.g., >800) | High (e.g., >500) |
| N1-methyl-pseudouridine (m1Ψ) | Human PBMCs | Low / Undetectable | Low / Undetectable | Low / Undetectable |
| This compound (TFE-Ψ) | Human PBMCs | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Protein Expression from Modified mRNA (Data is illustrative and based on luciferase reporter assays. Relative Light Units (RLU) are dependent on experimental conditions.)
| Modification | Cell Line (e.g., HEK293T) | Luciferase Expression (RLU) | Fold Increase vs. U |
| Unmodified Uridine (U) | HEK293T | Baseline (e.g., 1 x 10^5) | 1x |
| N1-methyl-pseudouridine (m1Ψ) | HEK293T | High (e.g., >1 x 10^7) | >100x |
| This compound (TFE-Ψ) | HEK293T | Data Not Available | Data Not Available |
Innate Immune Sensing of Exogenous mRNA
Exogenous mRNA can be recognized by various pattern recognition receptors (PRRs), triggering downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines. These pathways are critical for antiviral defense but can hinder the efficacy of mRNA therapeutics.
Toll-Like Receptor (TLR) Signaling
Endosomal TLRs, primarily TLR7 and TLR8 in humans, recognize single-stranded RNA (ssRNA). Activation of these receptors leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7, driving inflammatory cytokine and type I interferon production, respectively.
RIG-I-Like Receptor (RLR) Signaling
In the cytoplasm, the RIG-I-like receptor (RLR) family, particularly RIG-I and MDA5, detects viral RNA. RIG-I is activated by short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon activation, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade leading to the activation of transcription factors IRF3 and NF-κB, which drive the production of type I interferons and inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mRNA performance. Below are standard protocols for key experiments.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA transcripts incorporating either standard uridine, m1Ψ, or TFE-Ψ.
Methodology:
-
Template Preparation: A linearized DNA plasmid containing a T7 promoter followed by the gene of interest (e.g., Firefly Luciferase) and a poly(A) tail sequence is used as the template.
-
In Vitro Transcription (IVT) Reaction: The IVT reaction is assembled on ice, containing T7 RNA polymerase, RNase inhibitor, reaction buffer, and a nucleotide mix.
-
Control (U): The nucleotide mix contains ATP, GTP, CTP, and UTP.
-
m1Ψ-modified: UTP is completely replaced with N1-methyl-pseudouridine-5'-Triphosphate.
-
TFE-Ψ-modified: UTP is completely replaced with this compound-5'-Triphosphate.
-
-
Capping: Co-transcriptional capping is performed by including a cap analog (e.g., CleanCap®) in the IVT mix.
-
DNase Treatment: The DNA template is removed by incubation with DNase I.
-
Purification: The synthesized mRNA is purified, typically using silica-based columns or oligo-dT affinity chromatography to remove unincorporated nucleotides, enzymes, and dsRNA byproducts.
-
Quality Control: The integrity and concentration of the mRNA are assessed via gel electrophoresis and spectrophotometry.
Cytokine Induction Assay in Human PBMCs
Objective: To quantify the pro-inflammatory cytokine response to different mRNA modifications.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Transfection: The purified mRNAs (U, m1Ψ, TFE-Ψ) are complexed with a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) and added to the cells at a final concentration of 100 ng/mL. A mock transfection (lipid only) and a positive control (e.g., R848 for TLR7/8) are included.
-
Incubation: Cells are incubated for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α, IL-6, and IFN-β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Luciferase Reporter Assay for Translation Efficiency
Objective: To compare the protein expression levels from mRNAs with different modifications.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T, HeLa) is seeded in 96-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection: Cells are transfected with luciferase-encoding mRNAs (U, m1Ψ, TFE-Ψ) complexed with a lipid-based transfection reagent. A typical dose is 50-100 ng of mRNA per well.
-
Incubation: Cells are incubated for a set time course (e.g., 6, 24, 48 hours).
-
Cell Lysis: The culture medium is removed, cells are washed with PBS, and a passive lysis buffer is added to each well.
-
Luminometry: The cell lysate is transferred to an opaque 96-well plate. Luciferase assay reagent is added, and the resulting luminescence is immediately measured using a luminometer.
-
Data Normalization: Luminescence values (Relative Light Units, RLU) can be normalized to total protein content in the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
Conclusion
The modification of uridine is a cornerstone of modern mRNA therapeutic design, with N1-methyl-pseudouridine setting a high bar for immune evasion and translational efficiency. While direct experimental data for this compound is not yet widely available, the foundational knowledge and established protocols detailed in this guide provide a clear framework for its evaluation. Preliminary insights from related N1-fluoroalkyl-pseudouridines are promising, suggesting that TFE-Ψ could be a valuable addition to the toolkit of mRNA modifications.[5] Rigorous, direct comparative studies are essential to fully characterize its profile and determine its potential advantages in specific therapeutic applications.
References
- 1. Breaking Down the Code: Demystifying the Patent Battles Behind mRNA Vaccines [secerna.com]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10808242B2 - Method for reducing immunogenicity of RNA - Google Patents [patents.google.com]
- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
Safety Operating Guide
Navigating the Safe Disposal of N1-(1,1,1-Trifluoroethyl)pseudoUridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of N1-(1,1,1-Trifluoroethyl)pseudoUridine, a fluorinated nucleoside analog. By adhering to these procedural steps, laboratories can ensure the safe management of this compound, mitigating risks and maintaining compliance with safety regulations.
Key Safety and Disposal Information
The following table summarizes the critical data for this compound, offering a quick reference for its identification and recommended handling procedures.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1613529-80-8[1] |
| Chemical Class | Halogenated Organic Compound (Fluorinated Nucleoside Analog)[2] |
| Primary Hazard | As a fluorinated organic compound, it requires special disposal considerations due to the potential for hazardous decomposition products, such as hydrogen fluoride, upon incineration.[3][4] |
| Recommended PPE | Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] |
| Disposal Method | Segregation as halogenated organic waste for subsequent high-temperature incineration by a licensed hazardous waste disposal facility.[6] |
Experimental Protocol: Waste Segregation and Disposal
The proper disposal of this compound requires a systematic approach to waste segregation and collection. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Materials:
-
Designated and clearly labeled "Halogenated Organic Waste" container
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
-
Waste disposal tags or labels as required by your institution's Environmental Health and Safety (EHS) office
Procedure:
-
Preparation: Before beginning any work that will generate this compound waste, ensure that a designated and properly labeled "Halogenated Organic Waste" container is available in the laboratory. This container should be made of a material compatible with organic compounds.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, such as contaminated personal protective equipment (e.g., gloves, weighing paper), in the designated halogenated organic waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Segregation is Key: It is crucial to keep halogenated waste separate from non-halogenated waste to ensure proper disposal and to potentially reduce disposal costs.[5][6] Do not mix with aqueous waste, acids, bases, or heavy metal waste.[7]
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[5][8]
-
Do not overfill the container; it is generally recommended to fill to no more than 80% capacity.
-
Store the waste container in a well-ventilated area, such as a satellite accumulation area or within a chemical fume hood, away from sources of ignition.[8]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
List all constituents of the waste, including this compound and any solvents, with their approximate concentrations.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By integrating these procedures into your laboratory's safety protocols, you contribute to a safer research environment and ensure responsible chemical waste management. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
- 1. This compound|TNU0061|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
